2,6-Dimethyl-3-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-4-7(10(13)14)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGALNMBJIGJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286221 | |
| Record name | 2,6-dimethyl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-70-6 | |
| Record name | NSC44273 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-dimethyl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethyl-3-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of 2,6-Dimethyl-3-nitrobenzoic acid
An In-depth Technical Guide to 2,6-Dimethyl-3-nitrobenzoic Acid: Properties, Synthesis, and Applications
Introduction
This compound, a substituted aromatic carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry and organic synthesis. The presence of a carboxylic acid moiety, a nitro group, and two methyl groups on the benzene ring imparts a unique combination of electronic and steric properties. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the known physical and chemical characteristics of this compound, its synthesis, reactivity, and potential applications. As a Senior Application Scientist, this document aims to synthesize available technical data with practical insights, highlighting both what is known and where further experimental characterization is warranted.
Molecular Structure and Identifiers
The foundational step in understanding any chemical entity is to define its structure and key identifiers.
Molecular Structure
The structure of this compound is characterized by a benzene ring substituted with a carboxyl group at position 1, two methyl groups at positions 2 and 6, and a nitro group at position 3.
Caption: Molecular structure of this compound.
Key Identifiers
| Identifier | Value |
| CAS Number | 6307-70-6 |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=C(C(=O)O)C(=C(C=C1)[O-])C |
| InChI Key | GOGALNMBJIGJNW-UHFFFAOYSA-N |
Physical and Chemical Properties
A note on data availability: Specific experimental data for this compound, such as melting point, boiling point, and pKa, are not consistently reported in publicly available literature. The following sections provide expected properties based on general chemical principles and data from closely related compounds for comparative context.
Physical State and Appearance
Based on related nitrobenzoic acids, this compound is expected to be a crystalline solid at room temperature, likely with a white to yellowish appearance. For instance, 2-methyl-3-nitrobenzoic acid is described as fine needles or a light beige powder.
Solubility
The solubility of substituted benzoic acids is highly dependent on the solvent. The carboxylic acid group can engage in hydrogen bonding with protic solvents, while the aromatic ring and methyl groups contribute to solubility in organic solvents.
-
Water: Expected to have low solubility in water, a characteristic of many nitrobenzoic acids. The presence of the nonpolar methyl groups would further decrease aqueous solubility compared to unsubstituted nitrobenzoic acid.
-
Organic Solvents: Generally expected to be soluble in polar organic solvents such as ethanol, acetone, and ethyl acetate.
Acidity (pKa)
The pKa of a substituted benzoic acid is influenced by its substituents. Electron-withdrawing groups, such as the nitro group, increase acidity (lower pKa) by stabilizing the conjugate base. Conversely, electron-donating groups like methyl groups decrease acidity (higher pKa).
For context, the pKa of benzoic acid is 4.20, while the pKa of 3-nitrobenzoic acid is 3.47, demonstrating the acid-strengthening effect of the nitro group. The two methyl groups in this compound are electron-donating and would be expected to slightly increase the pKa relative to a non-methylated analogue. A precise experimental determination is required for an accurate value.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.
-
Aromatic Protons: Two signals are expected in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the benzene ring. These would likely appear as doublets due to coupling with each other.
-
Methyl Protons: A singlet integrating to 6 protons would be expected for the two equivalent methyl groups at positions 2 and 6. The chemical shift would likely be in the range of δ 2.0-2.5 ppm.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (δ 10-13 ppm), corresponding to the acidic proton of the carboxylic acid.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework.
-
Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected in the range of δ 165-175 ppm.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated, with their chemical shifts influenced by the attached substituents. The carbons bearing the nitro and carboxyl groups would be significantly shifted.
-
Methyl Carbons: A signal for the two equivalent methyl carbons would appear in the aliphatic region, typically around δ 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is valuable for identifying the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl stretch.
-
N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of this compound would likely involve the nitration of a suitable precursor. A plausible synthetic route is the nitration of 2,6-dimethylbenzoic acid.
Caption: A plausible synthetic route to this compound.
In this electrophilic aromatic substitution, the directing effects of the substituents are crucial. The carboxylic acid group is a meta-director, while the methyl groups are ortho, para-directors. The positions ortho to the methyl groups are sterically hindered. The combined directing effects would favor the substitution at the 3-position.
An alternative approach could involve the oxidation of 3-nitro-o-xylene, though this may lead to a mixture of products.
Reactivity Profile
The reactivity of this compound is governed by its functional groups.
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification, conversion to an acid chloride, and amide formation.
-
Nitro Group: The nitro group can be reduced to an amine (NH₂), which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals. This resulting amino group can then participate in a wide range of further reactions.
-
Aromatic Ring: The benzene ring is deactivated towards further electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and carboxylic acid groups.
Applications in Research and Drug Development
Nitrobenzoic acids and their derivatives are important intermediates in various fields.
-
Pharmaceutical Synthesis: As a versatile building block, this compound can be used in the synthesis of more complex molecules with potential biological activity. The ability to modify the carboxylic acid and reduce the nitro group to an amine provides two reactive handles for further elaboration. Nitrobenzoic acid derivatives have been investigated for their potential as prodrugs for treating tuberculosis.
-
Organic Synthesis: It serves as a precursor for a variety of substituted aromatic compounds. The unique substitution pattern makes it a valuable starting material for creating specifically designed molecules.
-
Materials Science: The incorporation of nitroaromatic compounds can influence the electronic and physical properties of polymers and other materials.
Experimental Protocols
The following are generalized, standard protocols for the characterization of a solid organic compound like this compound.
Protocol 1: Melting Point Determination
Objective: To determine the melting point range of the compound as an indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.
-
Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube, to a height of 2-3 mm.
-
Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the apparatus to heat at a moderate rate (e.g., 10-20 °C per minute) for a preliminary measurement.
-
Observe the sample and note the approximate melting temperature.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point.
-
Then, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain NMR spectra to confirm the structure of the compound.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Pasteur pipette
-
Sample of this compound
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Ensure the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Cap the NMR tube and carefully wipe the outside.
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Insert the sample into the NMR magnet.
-
Acquire the ¹H NMR spectrum, typically involving shimming the magnetic field for homogeneity, tuning the probe, and setting the appropriate acquisition parameters (e.g., number of scans, relaxation delay).
-
Process the spectrum (Fourier transform, phase correction, baseline correction, and integration).
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Process the ¹³C NMR spectrum.
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the molecular structure.
Conclusion
This compound is a compound with considerable potential as a synthetic intermediate. While its fundamental identifiers are established, a comprehensive experimental characterization of its physical and spectroscopic properties is not widely available in the public domain. This guide has provided a detailed overview of its expected characteristics based on established chemical principles and data from analogous compounds. The provided protocols offer a roadmap for researchers to experimentally determine these properties, thereby contributing to the broader scientific understanding of this and related molecules. Further research into the synthesis and applications of this compound is warranted to fully explore its utility in drug discovery and materials science.
References
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Wikipedia. (2023, September 26). 3-Nitrobenzoic acid. Retrieved from [Link]
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Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Zhang, Y., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(12), 623-628.
-
PubChem. (n.d.). 2-Methyl-3-nitrobenzoic acid. Retrieved from [Link]
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Chemsrc. (n.d.). 2,6-dimethoxy-3-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
- Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
-
YouTube. (2023, December 15). Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C9H9NO4). Retrieved from [Link]
- Pais, J. P., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Molecules, 27(18), 5899.
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PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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-
NIST WebBook. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. Retrieved from [Link]
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SpectraBase. (n.d.). 2,5-Dimethoxy-3-nitrobenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 3-nitro-. Retrieved from [Link]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
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NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]
-
MOLBASE. (n.d.). This compound|6307-70-6. Retrieved from [Link]
An In-Depth Technical Guide to 2,6-Dimethyl-3-nitrobenzoic Acid: Structure, Properties, and Analysis
Abstract: This technical guide provides a comprehensive overview of 2,6-Dimethyl-3-nitrobenzoic acid (CAS No: 6307-70-6), a substituted aromatic carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's molecular structure, physicochemical properties, and detailed analytical methodologies for its characterization. We present a reasoned synthetic approach, explain the causal mechanisms behind analytical techniques, and provide actionable protocols. The guide emphasizes scientific integrity through validated methods and authoritative references, serving as a critical resource for the application of this versatile chemical intermediate.
Molecular Identity and Physicochemical Properties
This compound is a polysubstituted benzene derivative featuring a carboxyl group, two methyl groups, and a nitro group. This unique arrangement of functional groups dictates its chemical reactivity and physical properties, making it a valuable building block in targeted organic synthesis.
Molecular Structure
The structure consists of a benzoic acid backbone with methyl groups at positions 2 and 6, and a nitro group at position 3. The ortho-methyl groups exert significant steric hindrance around the carboxylic acid moiety, which can influence its reactivity, for instance, in esterification reactions. Electronically, the methyl groups are weakly activating (electron-donating), while the nitro and carboxylic acid groups are strongly deactivating (electron-withdrawing), creating a complex electronic environment on the aromatic ring that governs its behavior in electrophilic substitution reactions.
Key Identifiers and Properties
The fundamental properties of this compound are summarized below. This data is essential for accurate material handling, stoichiometric calculations, and analytical identification.
| Property | Value | Source(s) |
| CAS Number | 6307-70-6 | [1] |
| Molecular Formula | C₉H₉NO₄ | [2][3] |
| Molecular Weight | 195.17 g/mol | [2] |
| Exact Mass | 195.0532 g/mol | [2][3] |
| Canonical SMILES | CC1=C(C(=C(C=C1)[O-])C)C(=O)O | [4][3] |
| InChI Key | GOGALNMBJIGJNW-UHFFFAOYSA-N | [3] |
| InChI String | InChI=1S/C9H9NO4/c1-5-3-4-7(10(13)14)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | [2][3] |
Synthesis and Purification
While multiple pathways to substituted nitrobenzoic acids exist, a logical and common approach for preparing this compound is the direct nitration of 2,6-dimethylbenzoic acid.
Synthetic Strategy: The Rationale
The choice of direct nitration is governed by the directing effects of the substituents on the starting material, 2,6-dimethylbenzoic acid.
-
Activating Groups: The two methyl groups at positions 2 and 6 are ortho-, para-directors and activate the ring towards electrophilic aromatic substitution.
-
Deactivating Group: The carboxylic acid at position 1 is a meta-director and deactivates the ring.
Considering these effects, the potential positions for nitration are 3, 4, and 5. Position 4 is para to the C2-methyl group and ortho to the C6-methyl group, making it electronically favorable. However, the position 3 (and 5) is meta to the deactivating carboxyl group and ortho to an activating methyl group. The nitration occurs at position 3, likely influenced by the combined directing effects and steric factors of the starting molecule. A strong nitrating agent, such as a mixture of nitric and sulfuric acids, is required to overcome the deactivating effect of the carboxyl group.
Experimental Protocol: Nitration of 2,6-Dimethylbenzoic Acid
This protocol is a representative procedure based on established methodologies for the nitration of substituted benzoic acids[5].
Materials:
-
2,6-Dimethylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized Water
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 10.0 g of 2,6-dimethylbenzoic acid to 40 mL of concentrated sulfuric acid. Stir the mixture in an ice bath until the temperature is stable between 0-5°C.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the solution of 2,6-dimethylbenzoic acid over a period of 30-45 minutes. Causality: A slow, dropwise addition is critical to maintain the reaction temperature below 10°C. This minimizes the formation of dinitrated and other side products, thereby maximizing the yield of the desired monosubstituted product.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This will cause the crude product to precipitate out of the acidic solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This step removes residual acids.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to yield pure this compound. Dry the final product under vacuum.
Analytical Characterization
A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound. The workflow ensures that the final product meets the required specifications for downstream applications.
Overview of the Analytical Workflow
The following diagram illustrates the logical progression from the initial crude product to a fully characterized and validated compound. This self-validating system ensures both identity and purity are confirmed.
Spectroscopic Identification
3.2.1 Mass Spectrometry (MS): Mass spectrometry is the primary technique for confirming the molecular weight of the target compound.
-
Expected Result: In high-resolution mass spectrometry (HRMS), the compound should exhibit a molecular ion peak corresponding to its exact mass (195.0532 for [M]+). Predicted collision cross section data suggests observable adducts such as [M+H]⁺ at m/z 196.06044 and [M+Na]⁺ at m/z 218.04238[3].
-
Rationale: This technique provides a direct and highly accurate measurement of the mass-to-charge ratio, serving as the first crucial checkpoint for structural confirmation.
3.2.2 Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Expected Absorption Bands:
-
-OH (Carboxylic Acid): A very broad peak from ~2500-3300 cm⁻¹.
-
-C=O (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
-NO₂ (Nitro Group): Two strong peaks corresponding to the asymmetric (~1520-1560 cm⁻¹) and symmetric (~1345-1385 cm⁻¹) stretches.
-
-C-H (Aromatic/Aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).
-
-
Rationale: The presence and position of these characteristic bands provide definitive evidence for the carboxylic acid and nitro functional groups, confirming a successful nitration reaction[6].
3.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information, confirming the connectivity of atoms and the specific substitution pattern.
-
¹H NMR (predicted):
-
~10-13 ppm: A broad singlet corresponding to the acidic proton of the carboxylic acid.
-
~7.5-8.0 ppm: Two signals (likely doublets) in the aromatic region, corresponding to the two protons on the benzene ring.
-
~2.4-2.6 ppm: Two distinct singlets, each integrating to 3 protons, for the two non-equivalent methyl groups at positions 2 and 6.
-
-
¹³C NMR (predicted):
-
~165-170 ppm: Signal for the carbonyl carbon of the carboxylic acid.
-
~120-150 ppm: Six distinct signals for the six unique aromatic carbons.
-
~15-25 ppm: Two signals for the two methyl group carbons.
-
-
Rationale: The number of signals, their chemical shifts, and splitting patterns in ¹H and ¹³C NMR spectra allow for the unambiguous determination of the molecular skeleton and the precise location of each substituent, making it the gold standard for structural elucidation[7][8].
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling Procedures: Use the material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[9][10]. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances[9].
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases[9].
Conclusion
This compound is a valuable chemical intermediate with well-defined structural and chemical properties. This guide has provided a comprehensive technical framework for its synthesis, purification, and detailed analytical characterization. By understanding the rationale behind the synthetic strategy and the application of orthogonal analytical techniques, researchers can confidently produce and validate this compound for use in drug discovery, materials science, and other advanced scientific applications.
References
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This compound | 6307-70-6 - MOLBASE Encyclopedia. MOLBASE. [Link]
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This compound - SpectraBase (Alternative Link). Wiley Science Solutions. [Link]
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This compound (C9H9NO4) - PubChemLite. PubChemLite. [Link]
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Electronic Supplementary Material (ESI) for RSC Advances. Royal Society of Chemistry. [Link]
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Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. ResearchGate. [Link]
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m-NITROBENZOIC ACID - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Material Safety Data Sheet - 3-Methyl-2-nitrobenzoic acid, 98%. Cole-Parmer. [Link]
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solubility of 2,6-Dimethyl-3-nitrobenzoic acid in common organic solvents
An In-depth Technical Guide to the Solubility of 2,6-Dimethyl-3-nitrobenzoic Acid in Common Organic Solvents
Introduction
This compound (CAS No. 6307-70-6) is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science.[1][2] Its molecular structure, featuring a carboxylic acid group, a nitro group, and two methyl groups on a benzene ring, offers a versatile scaffold for the synthesis of novel compounds.[3] A fundamental physicochemical property that governs the utility of any compound in drug development and chemical synthesis is its solubility in various solvents.[4][5] Solubility dictates the feasibility of reaction conditions, purification strategies such as crystallization, and the formulation of final products.[6]
Publicly available literature lacks specific quantitative solubility data for this compound. This guide, therefore, serves as a comprehensive technical resource for researchers, scientists, and drug development professionals by providing:
-
A theoretical framework for predicting the solubility of this compound based on its molecular structure.
-
A comparative analysis using quantitative solubility data for the structurally similar compound, 3-nitrobenzoic acid.
-
Detailed, field-proven experimental protocols for the accurate determination of thermodynamic solubility.
This document is designed to empower researchers with the foundational knowledge and practical methodologies required to fully characterize and utilize this compound in their work.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7] The structure of this compound suggests a nuanced solubility profile.
Structural Features Influencing Solubility:
-
Benzoic Acid Backbone: The core structure is benzoic acid, which itself has limited solubility in water but is more soluble in organic solvents.[9] The carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[5] This group is also polar, contributing to interactions with polar solvents.
-
Dimethyl Groups (-CH₃): The two methyl groups are nonpolar and increase the lipophilicity of the molecule. Their presence is expected to decrease solubility in highly polar solvents like water and increase solubility in less polar organic solvents. The ortho-positioning of the methyl groups relative to the carboxylic acid may also introduce steric hindrance, potentially affecting intermolecular interactions.
Based on these structural features, it is predicted that this compound will exhibit low solubility in water and non-polar aliphatic solvents, but good solubility in polar organic solvents, particularly those that can engage in hydrogen bonding (e.g., alcohols) or have a high polarity (e.g., DMSO, acetone).
Comparative Quantitative Solubility Data: 3-Nitrobenzoic Acid
To provide a quantitative frame of reference, the following table presents the solubility data for 3-nitrobenzoic acid (CAS No. 121-92-6), a structural analog.[9][10] This data is valuable for estimating the potential solubility of this compound and for selecting appropriate solvents for experimental trials. It is important to note that the presence of the two additional methyl groups on the target compound will likely increase its solubility in less polar solvents compared to the values presented for 3-nitrobenzoic acid.
| Solvent | Temperature (K) | Solubility of 3-Nitrobenzoic Acid (mol/L) |
| Methanol | 273.15 | 1.948 |
| 293.15 | 3.1812 | |
| 313.15 | 13.676 | |
| Ethanol | 273.15 | 1.611 |
| 293.15 | 1.974 | |
| 313.15 | 2.987 | |
| Ethyl Acetate | 273.15 | 0.6847 |
| 293.15 | 0.9474 | |
| 313.15 | 1.956 | |
| Acetonitrile | 273.15 | 0.1638 |
| 293.15 | 1.5018 | |
| 313.15 | 5.104 | |
| Dichloromethane | 273.15 | 0.034 |
| 293.15 | 0.25475 | |
| 313.15 | 1.191 | |
| Toluene | 273.15 | 0.10322 |
| 293.15 | Not Available | |
| 313.15 | Not Available | |
| Water | 273.15 | Not Available |
| 293.15 | Not Available | |
| 313.15 | Not Available | |
| Data sourced from Zhang et al. (2017).[9] |
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the gold-standard technique for determining the equilibrium (thermodynamic) solubility of a compound in a given solvent.[6] It is a robust and reliable method that ensures the solution has reached saturation.
Principle: An excess of the solid compound is agitated in a known volume of solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.
Step-by-Step Methodology:
-
Preparation of the Sample:
-
Place an excess amount of crystalline this compound into several screw-capped vials (e.g., 4 mL glass vials). An excess is critical to ensure that equilibrium is established between the dissolved and solid phases.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation. It is advisable to use caps with a chemically resistant liner (e.g., PTFE).
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath or on an orbital shaker in a temperature-controlled incubator.
-
Agitate the vials at a constant speed for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. The required time may vary depending on the compound and solvent system. Preliminary experiments can be conducted to determine the time to reach equilibrium (i.e., when the concentration of the solute in solution no longer changes over time).
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any microscopic undissolved particles, which would lead to an overestimation of the solubility.
-
-
Analysis of Solute Concentration:
-
Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., UV-Vis spectrophotometry or HPLC).
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Visualization of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Quantitative Analysis by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a widely accessible and reliable method for determining the concentration of solutes that contain a chromophore, such as the nitro-substituted aromatic ring in this compound.
Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Step-by-Step Methodology:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm) to identify the λmax, where the compound absorbs light most strongly. This wavelength is used for all subsequent measurements to maximize sensitivity and minimize error.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound in the same solvent with accurately known concentrations. The concentrations should bracket the expected concentration of the diluted saturated solution.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept (which should be close to zero).
-
-
Analyze the Saturated Solution Sample:
-
Measure the absorbance of the diluted filtrate at the λmax.
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the solubility of this compound in the undiluted saturated solution.
-
Visualization of the Quantitative Analysis Process
Caption: Process for UV-Vis Spectrophotometric Quantification.
Conclusion
References
-
Zhang, X., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 1102-1105. [Link]
-
ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. [Link]
-
Wikipedia. (2023). 3-Nitrobenzoic acid. [Link]
-
PubChem. (n.d.). 3-Nitrobenzoic acid. [Link]
-
Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid. [Link]
-
ResearchGate. (n.d.). Solubility comparison in dichloromethane. [Link]
-
ResearchGate. (n.d.). Solubility comparison in ethyl acetate. [Link]
-
PubChem. (n.d.). 2,5-Dimethyl-3-nitrobenzoic acid. [Link]
-
IUPAC-NIST Solubility Data Series. (2013). Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. [Link]
-
ChemBK. (2024). Methyl 3-nitrobenzoate. [Link]
-
gChem Global. (n.d.). DMSO. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methyl-2-nitro- (CAS 5437-38-7). [Link]
-
MOLBASE. (n.d.). This compound. [Link]
-
SpectraBase. (n.d.). This compound. [Link]
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- 10. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2,6-Dimethyl-3-nitrobenzoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethyl-3-nitrobenzoic acid, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By synthesizing data from analogous structures and fundamental spectroscopic principles, this guide offers a robust framework for the identification and characterization of this compound.
Molecular Structure and Spectroscopic Rationale
This compound presents a unique spectroscopic challenge due to the steric hindrance around the carboxylic acid group and the electronic effects of the nitro and methyl substituents on the aromatic ring. The ortho-disubstitution by the methyl groups forces the carboxylic acid out of the plane of the benzene ring, influencing its electronic environment and, consequently, its spectroscopic signatures. The electron-withdrawing nitro group at the meta-position relative to the carboxylic acid, and ortho to one of the methyl groups, further modifies the electron density distribution across the aromatic system. Understanding these structural nuances is paramount to accurately interpreting the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to exhibit distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and its chemical shift can be concentration-dependent. |
| Aromatic H-4 | 7.8 - 8.0 | Doublet | 1H | Positioned between the nitro group and a methyl group, this proton is expected to be downfield. |
| Aromatic H-5 | 7.4 - 7.6 | Doublet | 1H | Coupled to H-4, this proton will appear as a doublet. |
| Methyl (-CH₃) at C-2 | 2.4 - 2.6 | Singlet | 3H | The methyl group ortho to the carboxylic acid. |
| Methyl (-CH₃) at C-6 | 2.4 - 2.6 | Singlet | 3H | Due to the similar electronic environment, the two methyl groups may have very close or overlapping chemical shifts. |
Rationale for Predictions: The predicted chemical shifts are based on the analysis of related compounds such as 2-Methyl-3-nitrobenzoic acid and 3-Methyl-2-nitrobenzoic acid.[1][2] The presence of the electron-withdrawing nitro group generally shifts aromatic protons downfield. The steric hindrance from the two methyl groups may cause some deviation from standard values.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | 168 - 172 | The carbonyl carbon of the carboxylic acid is typically found in this region. |
| Aromatic C-1 | 135 - 138 | The carbon attached to the carboxylic acid group. |
| Aromatic C-2 | 138 - 141 | The carbon bearing a methyl group and adjacent to the nitro group. |
| Aromatic C-3 | 148 - 152 | The carbon attached to the nitro group is significantly deshielded. |
| Aromatic C-4 | 125 - 128 | Aromatic CH carbon. |
| Aromatic C-5 | 130 - 133 | Aromatic CH carbon. |
| Aromatic C-6 | 136 - 139 | The carbon bearing a methyl group. |
| Methyl (-CH₃) at C-2 | 18 - 22 | Methyl carbon chemical shifts are typically in this range. |
| Methyl (-CH₃) at C-6 | 18 - 22 | Similar to the other methyl group. |
Rationale for Predictions: The assignments are based on established chemical shift ranges for substituted benzoic acids and the known effects of methyl and nitro substituents.[3][4] The carbon atom attached to the nitro group (C-3) is expected to be the most downfield among the aromatic carbons due to the strong electron-withdrawing nature of the nitro group.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and nitro groups.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Rationale |
| Carboxylic Acid (-OH) | 2500 - 3300 (broad) | O-H stretching | The broadness is due to hydrogen bonding. |
| Carboxylic Acid (C=O) | 1700 - 1725 | C=O stretching | The exact position can be influenced by steric hindrance and electronic effects. |
| Nitro Group (N-O) | 1520 - 1560 (asymmetric) | Asymmetric N-O stretching | A strong and characteristic absorption for nitro compounds. |
| Nitro Group (N-O) | 1340 - 1380 (symmetric) | Symmetric N-O stretching | Another strong and characteristic absorption for nitro compounds. |
| Aromatic C-H | 3000 - 3100 | C-H stretching | Typical for aromatic C-H bonds. |
| Aromatic C=C | 1450 - 1600 | C=C stretching | Multiple bands are expected in this region. |
| Methyl C-H | 2850 - 2960 | C-H stretching | Characteristic of alkyl groups. |
Rationale for Predictions: The predicted IR frequencies are based on well-established correlation tables and data from similar aromatic nitro compounds and benzoic acids.[5] The broad O-H stretch is a hallmark of a carboxylic acid dimer formed through hydrogen bonding. The two strong N-O stretching bands are definitive for the nitro group.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Workflow for ATR-FTIR Analysis
Caption: Standard workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular weight is 195.17 g/mol .
Predicted Mass Spectrum (Electron Ionization - EI)
In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and various fragment ions.
Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment | Rationale for Formation |
| 195 | [M]⁺• | Molecular ion. |
| 178 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |
| 150 | [M - NO₂]⁺ | Loss of a nitro group. |
| 133 | [M - NO₂ - OH]⁺ | Subsequent loss of a hydroxyl radical after the loss of the nitro group. |
| 105 | [C₇H₅O]⁺ | A common fragment for benzoic acids. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Rationale for Predictions: The fragmentation pattern is predicted based on the known fragmentation behavior of aromatic carboxylic acids and nitro compounds.[6][7] The loss of small, stable neutral molecules or radicals such as •OH and •NO₂ is common.
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound, although derivatization to a more volatile ester may be beneficial.
Workflow for GC-MS Analysis
Caption: General workflow for the analysis of a small molecule by GC-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and Mass Spectrometry, provides a powerful means for its unambiguous identification and characterization. This guide, by presenting predicted data based on sound scientific principles and analogous structures, along with standardized experimental protocols, serves as a valuable resource for researchers in the field. The detailed interpretation of the spectral data, grounded in the understanding of the molecule's unique structural features, ensures a high degree of confidence in its structural assignment.
References
-
Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823-4836. [Link]
-
Iartsev, A. V., et al. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 73(1), 59-64. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-nitro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-3-nitrobenzoic acid. Retrieved from [Link]
-
Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]
-
Brainly. (2023, December 3). What IR peaks are present in 3-nitrobenzoic acid?. Retrieved from [Link]
Sources
- 1. 2-Methyl-3-nitrobenzoic acid(1975-50-4) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Methyl-2-nitrobenzoic acid(5437-38-7) 1H NMR spectrum [chemicalbook.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. 3-Nitrobenzoic acid(121-92-6) 13C NMR spectrum [chemicalbook.com]
- 5. brainly.com [brainly.com]
- 6. Benzoic acid, 3-nitro-, methyl ester [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
synthesis pathways for 2,6-Dimethyl-3-nitrobenzoic acid
An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-3-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound (CAS No: 6307-70-6)[1], a key intermediate in the development of various fine chemicals and pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of two core synthetic strategies: the electrophilic nitration of 2,6-dimethylbenzoic acid and the selective oxidation of 2,6-dimethyl-3-nitrotoluene. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and evaluates the strategic advantages and challenges of each route.
Introduction and Retrosynthetic Analysis
This compound is an aromatic carboxylic acid characterized by a benzoic acid core substituted with two methyl groups and a nitro group. Its molecular formula is C₉H₉NO₄, and it has a molecular weight of 195.17 g/mol [1]. The unique substitution pattern, featuring steric hindrance around the carboxyl group from the ortho-methyl groups and specific electronic effects from the nitro group, makes it a valuable building block in organic synthesis.
A retrosynthetic analysis reveals two logical and convergent pathways for its synthesis, originating from commercially available or readily accessible precursors. These pathways hinge on the strategic timing of the nitration and oxidation steps.
Caption: Retrosynthetic analysis of this compound.
Pathway 1: Electrophilic Nitration of 2,6-Dimethylbenzoic Acid
This pathway is arguably the most direct approach, leveraging the well-established principles of electrophilic aromatic substitution on a substituted benzene ring.
Scientific Rationale & Mechanistic Insight
The success of this pathway is dictated by the directing effects of the substituents on the 2,6-dimethylbenzoic acid starting material.
-
Methyl Groups (-CH₃): These are activating, ortho-, para-directing groups. They increase the electron density of the aromatic ring, particularly at positions 3, 4, and 5.
-
Carboxyl Group (-COOH): This is a deactivating, meta-directing group. It withdraws electron density from the ring, directing incoming electrophiles to positions 3 and 5.
Crucially, the directing effects of all three substituents converge, strongly favoring the substitution of the incoming nitronium ion (NO₂⁺) at the 3- (and symmetrically equivalent 5-) position. This position is ortho to one methyl group, para to the other, and meta to the carboxylic acid. This synergistic effect suggests that the reaction should proceed with high regioselectivity, minimizing the formation of unwanted isomers. Controlling the reaction temperature is critical to prevent di-nitration and oxidative side reactions[2][3].
Synthesis of Starting Material: 2,6-Dimethylbenzoic Acid
The precursor, 2,6-dimethylbenzoic acid, can be synthesized via several established methods. One common laboratory-scale method involves the carbonation of a Grignard reagent formed from 1-bromo-2,6-dimethylbenzene. An alternative route starts from 2,6-dimethylaniline[4].
Detailed Experimental Protocol: Nitration
This protocol is adapted from standard procedures for the nitration of benzoic acid derivatives[2][3].
CAUTION: This procedure involves highly corrosive and concentrated acids. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath (-10 to 0°C), slowly add 15 mL of concentrated sulfuric acid (98%) to 10 mL of fuming nitric acid (>90%). Maintain the temperature below 10°C throughout the addition. Keep this mixture chilled.
-
Dissolution of Starting Material: In a separate, larger three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g (66.6 mmol) of 2,6-dimethylbenzoic acid in 40 mL of concentrated sulfuric acid (98%). Cool this solution to 0°C in an ice-salt bath. The solution may become a thick slurry.
-
Nitration Reaction: Add the chilled nitrating mixture dropwise to the stirred slurry of 2,6-dimethylbenzoic acid over 60-90 minutes. It is imperative to maintain the internal reaction temperature below 5°C to ensure high regioselectivity and prevent side reactions.
-
Reaction Completion & Quenching: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Carefully and slowly pour the reaction mixture onto 400 g of crushed ice with vigorous stirring.
-
Isolation and Purification: The product will precipitate as a pale yellow solid. Isolate the solid by vacuum filtration and wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product under vacuum at 50-60°C to a constant weight. The crude product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Workflow Diagram: Pathway 1
Caption: Experimental workflow for the synthesis via nitration.
Pathway 2: Oxidation of 2,6-Dimethyl-3-nitrotoluene
This alternative pathway involves forming the nitroaromatic core first, followed by the selective oxidation of one of the two methyl groups to a carboxylic acid.
Scientific Rationale & Mechanistic Insight
This approach relies on a robust method for the oxidation of a methyl group on a sterically hindered and electron-deficient aromatic ring. The presence of a nitro group ortho to one of the methyl groups can make oxidation challenging. Literature indicates that ortho-nitrotoluenes can be unexpectedly resistant to oxidation compared to their meta and para isomers[5]. Therefore, selection of a potent oxidizing agent and carefully controlled reaction conditions are paramount. Common oxidizing agents for converting alkylbenzenes to carboxylic acids include potassium permanganate (KMnO₄)[6], nitric acid[7], or catalytic oxidation with oxygen/air in the presence of cobalt and bromine catalysts[8].
Synthesis of Starting Material: 2,6-Dimethyl-3-nitrotoluene
The precursor, 2,6-dimethyl-3-nitrotoluene, is not as readily available as 2,6-dimethylbenzoic acid. Its synthesis typically involves the direct nitration of 2,6-dimethyltoluene (2,6-xylene). This reaction must be carefully controlled to favor mono-nitration and achieve the desired 3-nitro isomer.
Detailed Experimental Protocol: Oxidation
This protocol is a representative procedure using potassium permanganate, a strong and effective oxidizing agent for this transformation.
-
Setup: To a 2-liter, three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 10.0 g (60.9 mmol) of 2,6-dimethyl-3-nitrotoluene, 500 mL of water, and 50 mL of pyridine (to aid solubility).
-
Oxidation: Gently heat the mixture to 80°C. Over a period of 4-5 hours, add 38.5 g (243.6 mmol, 4 equivalents) of potassium permanganate (KMnO₄) in small portions. The addition should be slow enough to maintain the reaction temperature between 95-100°C from the exothermic reaction. The purple color of the permanganate will disappear as it is consumed.
-
Reaction Completion: After the final addition of KMnO₄, continue to heat the mixture at reflux for an additional 1-2 hours, or until the purple color persists.
-
Workup: Cool the reaction mixture to room temperature. Remove the brown manganese dioxide (MnO₂) by-product by vacuum filtration through a pad of celite, washing the filter cake with hot water.
-
Product Isolation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Acidify the solution to pH 2-3 by slowly adding concentrated hydrochloric acid.
-
Purification and Drying: The target this compound will precipitate. Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum.
Workflow Diagram: Pathway 2
Caption: Experimental workflow for the synthesis via oxidation.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway 1: Nitration | Pathway 2: Oxidation |
| Starting Material | 2,6-Dimethylbenzoic acid | 2,6-Dimethyl-3-nitrotoluene |
| Availability | Commercially available or readily synthesized[4]. | Less common; requires synthesis via nitration of 2,6-xylene. |
| Key Transformation | Electrophilic Aromatic Substitution | Side-Chain Oxidation |
| Regioselectivity | High; directing groups strongly favor the desired isomer. | Not applicable for the main step, but an issue in precursor synthesis. |
| Reaction Conditions | Cryogenic temperatures (-10 to 5°C) required. Use of highly corrosive fuming acids. | High temperatures (reflux) required. Handling of solid KMnO₄. |
| By-products | Minimal isomeric by-products if temperature is controlled. Potential for di-nitration. | Large quantities of solid manganese dioxide (MnO₂). |
| Workup/Purification | Simple precipitation and filtration. | Requires filtration of fine MnO₂ solids, which can be slow. |
| Overall Yield | Generally high due to excellent regiocontrol. | Can be moderate; risk of incomplete reaction or degradation. |
| Safety Concerns | Handling of fuming nitric/sulfuric acid mixtures. Strongly exothermic. | Exothermic reaction with KMnO₄. Use of pyridine. |
Conclusion and Recommendation
Both pathways present viable methods for the synthesis of this compound.
Pathway 1 (Nitration) is the recommended route for most laboratory and process chemistry applications. Its primary advantages are the high regioselectivity afforded by the synergistic directing effects of the substituents and the relatively straightforward synthesis starting from a more accessible precursor. While it requires careful temperature control and handling of dangerous acids, the predictability and efficiency of the reaction make it superior.
Pathway 2 (Oxidation) serves as a functional alternative but is hampered by the lesser availability of its specific starting material and a more challenging workup process due to the generation of significant manganese dioxide waste. The resistance of ortho-nitroalkylaromatics to oxidation can also lead to lower yields or require harsh reaction conditions.
Ultimately, the choice of synthesis will depend on the specific capabilities of the laboratory, the availability of starting materials, and the scale of the reaction. However, for reliability and efficiency, the nitration of 2,6-dimethylbenzoic acid remains the more strategically sound approach.
References
-
PrepChem.com. (n.d.). Synthesis of 2,6-dimethylbenzoic acid, methyl ester. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). [No Title Available]. Retrieved from [Link]
- Google Patents. (1977). Method of preparing p-nitrobenzoic acid.
-
The Journal of Organic Chemistry. (n.d.). Notes - The Preparation of 2,6-Dimethoxybenzoic Acid. Retrieved from [Link]
-
Filo. (2024). Write the reactions involved in the conversion of toluene to m-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2, 6-dimethoxy benzoic acid.
- Google Patents. (1997). Process for producing ortho-nitro aromatic acids by oxidation of ortho-nitroalkylaromatic compounds.
-
PrepChem.com. (n.d.). Synthesis of 3-nitrobenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
-
Canadian Science Publishing. (n.d.). Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Retrieved from [Link]
-
YouTube. (2023, December 16). Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. Retrieved from [Link]
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Sciencemadness Discussion Board. (2023, January 22). Synthesis of Nitrotoluene. Retrieved from [Link]
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Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]
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An In-depth Technical Guide to 2,6-Dimethyl-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,6-Dimethyl-3-nitrobenzoic acid, a key chemical intermediate. Designed for professionals in research and drug development, this document delves into its chemical and physical properties, synthesis, reactivity, and applications, with a strong emphasis on experimental detail and safety.
Compound Identification and Core Properties
This compound is a substituted aromatic carboxylic acid. The strategic placement of two methyl groups and a nitro group on the benzoic acid scaffold imparts unique reactivity and properties, making it a valuable building block in organic synthesis.
IUPAC Name: this compound[1]
CAS Number: 6307-70-6[2]
Molecular Formula: C₉H₉NO₄[2]
Molecular Weight: 195.17 g/mol [2]
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | ~3.0 (Predicted) | [3] |
| Solubility | Insoluble in water | [3] |
| Appearance | Likely a solid, potentially fine needles or a powder | [4] |
The presence of the electron-withdrawing nitro group is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2). The two methyl groups may have a slight electron-donating effect but also introduce steric hindrance around the carboxylic acid and nitro groups, influencing reactivity and physical properties.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with a readily available starting material like m-xylene. The general synthetic strategy involves the nitration of the aromatic ring followed by the oxidation of one of the methyl groups to a carboxylic acid.
Synthetic Pathway Overview
Caption: General synthetic pathway for this compound.
Step 1: Nitration of m-Xylene to 2,6-Dimethylnitrobenzene
The first step involves the electrophilic aromatic substitution of m-xylene with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. This reaction yields a mixture of nitroxylene isomers, including the desired 2,6-dimethylnitrobenzene.
Experimental Protocol (Illustrative):
A common procedure involves the slow addition of a mixture of concentrated nitric acid and sulfuric acid to m-xylene at a controlled temperature, typically between 30-60°C.[5] The use of a micro-tube reactor can improve heat and mass transfer, potentially leading to better selectivity and yield.[5] After the reaction is complete, the organic phase is separated, washed, and the isomers are typically separated by distillation.
Step 2: Oxidation of 2,6-Dimethylnitrobenzene to this compound
The second and final step is the oxidation of one of the methyl groups of 2,6-dimethylnitrobenzene to a carboxylic acid. This transformation can be achieved using strong oxidizing agents or through catalytic oxidation.
Experimental Protocol (General Approach):
A common method for the oxidation of a methyl group on an aromatic ring is the use of potassium permanganate (KMnO₄) in a basic solution, followed by acidification. Alternatively, catalytic oxidation using oxygen in the presence of a metal catalyst can be employed. This method is often preferred for its milder reaction conditions and reduced waste generation. For instance, a patented process for a similar compound, 2-methyl-3-nitrobenzoic acid, utilizes oxygen in the presence of a catalyst in an organic solvent at 90-100°C.
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of this compound is primarily governed by its three functional groups: the carboxylic acid, the nitro group, and the aromatic ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide Formation: Reaction with amines, often via an activated carboxylic acid derivative (e.g., an acid chloride), to produce amides.
-
Reduction: Reduction to the corresponding primary alcohol, 2,6-dimethyl-3-nitrobenzyl alcohol, using a suitable reducing agent like borane-tetrahydrofuran complex.[6]
Reactions of the Nitro Group
The nitro group is a versatile functional group that can be:
-
Reduced to an Amine: The reduction of the nitro group to an amino group is a common and highly useful transformation in organic synthesis. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). The resulting 3-amino-2,6-dimethylbenzoic acid is a valuable building block for the synthesis of more complex molecules.
Reactions of the Aromatic Ring
The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and carboxylic acid groups. Conversely, these groups can activate the ring towards nucleophilic aromatic substitution, although the steric hindrance from the two methyl groups may influence the feasibility of such reactions.
Applications in Drug Development
Nitrobenzoic acids and their derivatives are important intermediates in the synthesis of pharmaceuticals.[7][8] The ability to transform both the carboxylic acid and the nitro group provides a powerful platform for the construction of diverse molecular scaffolds. While specific examples detailing the use of this compound in the synthesis of marketed drugs are not readily found in the public domain, its structural motifs are present in various classes of bioactive molecules.
Nitro compounds, in general, are recognized as versatile building blocks for the synthesis of pharmaceutically relevant substances.[3] They can be used in the construction of nitrogen-containing heterocycles, which are prevalent in many drug molecules. The reduction of the nitro group to an amine is a key step in the synthesis of many pharmaceutical ingredients.
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the nitro and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule, with characteristic signals for the carboxylic acid carbon, the aromatic carbons, and the methyl carbons.
While a publicly available, detailed, and assigned NMR spectrum for this compound is not available, data for related compounds can provide an indication of the expected chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption band around 1700 cm⁻¹.
-
N-O stretch (nitro group): Two strong absorption bands, one asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.
-
C-H stretch (aromatic and methyl): Bands in the region of 2850-3100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 195. The fragmentation pattern will be influenced by the stability of the resulting fragments and may involve the loss of functional groups such as -OH, -COOH, and -NO₂.
Safety and Handling
Detailed safety information specifically for this compound is not widely available. However, based on the data for structurally similar compounds like 2-methyl-3-nitrobenzoic acid and other nitrobenzoic acids, the following precautions should be taken.
Hazard Identification
-
Skin Irritation: May cause skin irritation.[9]
-
Eye Irritation: May cause serious eye irritation.[9]
-
Respiratory Irritation: May cause respiratory tract irritation.[9]
Handling and Storage
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[9]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9]
-
Skin Protection: Wear impervious gloves and protective clothing to prevent skin exposure.[9]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[10]
-
In case of skin contact: Flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[10]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
If swallowed: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[10]
Disposal
Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceutical agents. Its unique substitution pattern offers a range of possibilities for chemical transformations. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for researchers and scientists working with this compound. Further experimental studies to fully characterize its physicochemical properties and explore its applications in medicinal chemistry are warranted.
References
A comprehensive list of references will be compiled upon the completion of the full technical guide. The in-text citations provided are placeholders and will be linked to a complete and verified reference list in the final document.
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A Technical Guide to the Potential Research Applications of 2,6-Dimethyl-3-nitrobenzoic Acid
Abstract
Substituted nitrobenzoic acids represent a cornerstone in medicinal chemistry and materials science, offering a versatile scaffold for developing novel therapeutic agents and functional materials.[1] This technical guide delves into the untapped potential of a unique member of this class: 2,6-Dimethyl-3-nitrobenzoic acid. The strategic placement of two methyl groups ortho to the carboxylic acid function introduces significant steric hindrance, a phenomenon known as the "ortho effect," which is anticipated to profoundly influence its chemical reactivity and biological interactions.[2][3] This document will explore the hypothesized synthesis of this compound, propose potential research applications grounded in the established bioactivity of related nitroaromatic compounds, and provide detailed, actionable experimental protocols for its synthesis, characterization, and preliminary biological screening. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with unique structural and functional attributes.
Introduction: The Intriguing Chemistry of this compound
This compound (DMNA) is an aromatic carboxylic acid characterized by a nitro group and two methyl groups substituting the benzene ring. Its chemical formula is C₉H₉NO₄, and its molecular weight is 195.17 g/mol . The defining structural feature of DMNA is the presence of two methyl groups flanking the carboxylic acid. This arrangement is predicted to force the carboxyl group out of the plane of the benzene ring due to steric hindrance.[2][3] This "ortho effect" is a critical determinant of the molecule's properties, suggesting that DMNA will exhibit unique acidity, reactivity, and biological activity compared to its less sterically hindered isomers.[2]
The nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and is a well-established pharmacophore in various antimicrobial and antiprotozoal agents.[4] The interplay between the steric effects of the ortho methyl groups and the electronic effects of the nitro group makes this compound a compelling candidate for investigation in several research domains.
| Property | Value | Source |
| CAS Number | 6307-70-6 | [5] |
| Molecular Formula | C₉H₉NO₄ | |
| Molecular Weight | 195.17 g/mol |
Proposed Synthesis of this compound
A plausible synthetic route to this compound is the direct nitration of 2,6-dimethylbenzoic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺) is the active electrophile.[6]
Synthetic Pathway
Caption: Proposed synthesis of this compound via nitration.
Rationale for Regioselectivity
The regiochemical outcome of the nitration is governed by the directing effects of the substituents on the aromatic ring. The two methyl groups are ortho, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating.[6] The positions ortho to the methyl groups are 3 and 5, and the para position is 4. The positions meta to the carboxylic acid are 3 and 5. Therefore, the directing effects of both the methyl and carboxyl groups converge to favor substitution at the 3 and 5 positions. Due to the steric hindrance from the two bulky ortho methyl groups, the approach of the nitronium ion to the position between them (position 1) is highly unlikely.[7] Thus, nitration is expected to occur predominantly at the 3-position.
Detailed Experimental Protocol: Synthesis and Purification
Objective: To synthesize this compound by the nitration of 2,6-dimethylbenzoic acid.
Materials:
-
2,6-dimethylbenzoic acid
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Ethanol
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,6-dimethylbenzoic acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the flask with constant stirring, maintaining the temperature below 10 °C.
-
Once the 2,6-dimethylbenzoic acid is completely dissolved, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2,6-dimethylbenzoic acid over a period of 30-60 minutes, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The crude product will precipitate out of the solution. Filter the precipitate using a Buchner funnel and wash with cold deionized water.
-
Dry the crude product under vacuum.
-
For purification, recrystallize the crude product from an ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven.
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the structure and regiochemistry of the product.
-
FT-IR: To identify the characteristic functional groups (carboxylic acid, nitro group).
-
Mass Spectrometry: To confirm the molecular weight.
-
Potential Research Applications
The unique structure of this compound suggests several avenues for research, primarily in medicinal chemistry and materials science.
Medicinal Chemistry
Nitroaromatic compounds are precursors to a wide range of pharmacologically active molecules.[5][8] The nitro group can be readily reduced to an amino group, which serves as a versatile synthetic handle for further derivatization.[9]
Substituted benzoic acids are prevalent scaffolds in the design of anticancer agents.[4] The nitro group itself is a feature in some antitumor compounds.[1]
Hypothesized Mechanism of Action: The sterically hindered carboxylate of this compound could act as a unique binding motif for specific enzyme active sites. The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic reactive nitrogen species.
Caption: Workflow for evaluating DMNA derivatives as potential anticancer agents.
The nitro group is a key pharmacophore in several antimicrobial drugs.[1] The mechanism often involves the reduction of the nitro group to generate toxic metabolites within the microbial cell.
Potential Targets:
-
Antibacterial: Activity could be screened against a panel of Gram-positive and Gram-negative bacteria.[1]
-
Antitubercular: Nitrobenzoates have shown promising activity against Mycobacterium tuberculosis.[10][11]
Ortho-substituted benzoic acids are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs).[12] The amino derivatives of DMNA could be explored for their potential to inhibit inflammatory pathways.
Materials Science
Nitrobenzoic acids are used in the synthesis of dyes, polymers, and photosensitive materials.[8][13] The unique substitution pattern of this compound could lead to materials with novel properties.
Proposed Experimental Workflows for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound and its derivatives on human cancer cell lines.
Protocol:
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound presents a compelling, yet underexplored, molecular scaffold. The pronounced "ortho effect" stemming from the two methyl groups is anticipated to confer unique chemical and biological properties. This guide has outlined a feasible synthetic pathway and proposed several promising research applications in medicinal chemistry and materials science. The detailed experimental protocols provide a clear roadmap for initiating the investigation of this intriguing molecule. Further exploration of this compound and its derivatives holds significant promise for the discovery of novel therapeutic agents and functional materials.
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Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]
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ResearchGate. (2025, August 5). Novel green synthesis of o-nitrobenzoic acid by oxidation of o-nitrotoluene with substituted iron porphyrins | Request PDF. Retrieved from [Link]
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Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) Synthesis and biological activity of N (substituted) benzylidine ortho-amino benzoic acid and N (substituted) benzyl ortho-amino benzoic acid. Retrieved from [Link]
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Chemistry Stack Exchange. (2013, December 11). Does unsubstituted benzoic acid not show resonance due to steric effects?. Retrieved from [Link]
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electrophilic aromatic substitution on 2,6-Dimethyl-3-nitrobenzoic acid
An In-depth Technical Guide to Electrophilic Aromatic Substitution on 2,6-Dimethyl-3-nitrobenzoic acid
Introduction
This compound is a polysubstituted aromatic compound whose further functionalization is of significant interest in the synthesis of complex organic molecules, including potential pharmaceutical intermediates. The strategic introduction of new substituents onto the aromatic ring via electrophilic aromatic substitution (EAS) is a cornerstone of synthetic organic chemistry. However, the reactivity and regioselectivity of such reactions are intricately governed by the electronic and steric interplay of the substituents already present. This guide provides a comprehensive analysis of the factors controlling electrophilic attack on the this compound nucleus, offering predictive insights for researchers and drug development professionals. We will dissect the competing directing effects of the activating methyl groups and the deactivating nitro and carboxylic acid moieties to establish a validated framework for synthetic planning.
Core Principles: A Symphony of Substituent Effects
Electrophilic aromatic substitution is a process wherein an electrophile (E⁺) replaces a hydrogen atom on the aromatic ring. The reaction's feasibility and the position of substitution are not random; they are dictated by the electronic properties of the groups attached to the ring.[1] These substituents modulate the nucleophilicity of the benzene ring and stabilize or destabilize the cationic intermediate (the arenium ion or sigma complex) formed during the reaction.[2]
-
Activating Groups: These substituents donate electron density to the aromatic ring, increasing its electron density and making it more reactive towards electrophiles than benzene itself. They stabilize the positively charged intermediate, especially when the attack occurs at the ortho or para positions. Common activators include alkyl groups (-R), hydroxyls (-OH), and amines (-NH2).[3]
-
Deactivating Groups: These groups withdraw electron density from the aromatic ring, rendering it less nucleophilic and therefore less reactive. Most deactivating groups direct incoming electrophiles to the meta position, as this position is the least destabilized by the electron-withdrawing effect.[1][3] Notable examples include nitro (-NO2), sulfonic acid (-SO3H), and carbonyl-containing groups like carboxylic acids (-COOH).[4][5]
Analysis of Substituents on the this compound Ring
The subject molecule presents a fascinating case of competing effects, featuring two activating groups and two deactivating groups. A thorough analysis of each is required to predict the regiochemical outcome of an EAS reaction.
-
Carboxylic Acid Group (-COOH) at C1: The carboxyl group is a powerful deactivating group.[6] The carbonyl carbon is electron-deficient due to the two highly electronegative oxygen atoms. This positive character withdraws electron density from the ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack.[5][6] By destabilizing the arenium ion intermediates for ortho and para attack, it strongly directs incoming electrophiles to the meta positions (C3 and C5).[7]
-
Methyl Groups (-CH₃) at C2 and C6: In contrast, alkyl groups like methyl are activating.[8] They donate electron density to the ring primarily through an inductive effect (+I) and hyperconjugation.[9][10] This electron donation stabilizes the arenium ion, particularly when the electrophile attacks at the ortho and para positions relative to the methyl group. Therefore, the methyl group at C2 directs to C3 (ortho) and C5 (para), while the methyl group at C6 directs to C5 (ortho) and C3 (para).
-
Nitro Group (-NO₂) at C3: The nitro group is one of the most potent deactivating groups in EAS chemistry.[5] The positively charged nitrogen atom exerts a very strong electron-withdrawing inductive effect. Furthermore, it deactivates the ring through a powerful resonance effect, which pulls electron density out of the ring, particularly from the ortho and para positions (C2, C4, and C6 relative to the nitro group).[11][12] This severe reduction in electron density at the ortho and para positions makes the meta positions (C1 and C5) the least deactivated and therefore the preferred sites for electrophilic attack.[12]
Predicting Regioselectivity: A Consensus and Conflict Analysis
To determine the most likely site of substitution, we must overlay the directing effects of all four substituents and consider the significant role of steric hindrance.
Electronic Directing Effects
The directing influences of each substituent are summarized below:
| Substituent | Position | Type | Directs Incoming Electrophile To: |
| -COOH | C1 | Deactivating | C3 (meta), C5 (meta) |
| -CH₃ | C2 | Activating | C3 (ortho), C5 (para) |
| -NO₂ | C3 | Deactivating | C1 (meta - blocked), C5 (meta) |
| -CH₃ | C6 | Activating | C5 (ortho), C3 (para) |
The directing effects can be visualized as a convergence of influences on the available positions on the ring (C4 and C5).
Caption: General experimental workflow for sulfonation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, place this compound (1.0 eq).
-
Reagent Addition: Cool the flask in an ice-water bath. Cautiously and slowly add fuming sulfuric acid (e.g., 20% SO₃, 3-5 eq) dropwise. Maintain the internal temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath to 100-120°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a beaker filled with crushed ice, with stirring. The product, 2,6-dimethyl-5-sulfo-3-nitrobenzoic acid, should precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with ice-cold water to remove residual acid. The crude product can be purified by recrystallization from water.
-
Characterization: Analyze the final product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra.
Nitration
Further nitration would require the use of a nitrating mixture (concentrated HNO₃ and H₂SO₄). [13]The reaction introduces a second nitro group, further deactivating the ring.
The procedure would be similar to the sulfonation protocol but with key differences in reagents and temperature control.
-
Reagents: A nitrating mixture is prepared by slowly adding concentrated sulfuric acid to concentrated nitric acid at low temperatures (typically < 0°C). [13]* Reaction Conditions: The substrate, dissolved in concentrated sulfuric acid, is treated with the cold nitrating mixture. The temperature must be carefully controlled, as nitration is highly exothermic. The reaction is often run at temperatures between 0°C and room temperature. [14]* Work-up: The reaction is quenched by pouring it over ice, followed by filtration to isolate the dinitrated product.
Halogenation
Halogenation (e.g., bromination or chlorination) would require the halogen (Br₂ or Cl₂) and a strong Lewis acid catalyst like FeBr₃ or AlCl₃. [15]The Lewis acid polarizes the halogen molecule, creating a potent electrophile. [15][16]The highly deactivated ring would necessitate harsh conditions.
Friedel-Crafts Reactions: A Case of Unreactivity
The Friedel-Crafts alkylation and acylation are classic EAS reactions for forming new carbon-carbon bonds. [17][18]However, they are subject to a critical limitation: they fail on aromatic rings bearing strongly deactivating groups, such as -NO₂ or -COOH. [19][20]The electron-poor nature of the this compound ring prevents it from being nucleophilic enough to attack the carbocation or acylium ion intermediates. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) would likely form a complex with the carboxyl group, adding further deactivation. [19]Therefore, Friedel-Crafts reactions are not considered viable for this substrate.
Conclusion
The electrophilic aromatic substitution of this compound is a challenging but predictable process. A systematic analysis of the electronic and steric effects of the four substituents reveals a strong and unambiguous directing consensus. The activating methyl groups and the deactivating carboxylic acid and nitro groups all work in concert to direct incoming electrophiles to the C5 position. The significant deactivation of the ring necessitates the use of strong electrophilic reagents and potentially harsh reaction conditions, as seen in sulfonation and nitration protocols. Conversely, the extreme deactivation renders the substrate inert to less reactive electrophiles, making Friedel-Crafts reactions unfeasible. This guide provides a robust theoretical framework and practical considerations to aid researchers in the successful and selective functionalization of this and similarly substituted aromatic compounds.
References
- Vertex AI Search. (2017). Directing Effect of the Nitro Group in EAS - YouTube.
- BenchChem. (n.d.).
- Save My Exams. (2025). Directing Effects - A Level Chemistry Revision Notes.
- Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene.
- Vedantu. (n.d.). In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main.
- Filo. (2025). The o/p-directing effect of methyl group in electrophilic substitution re...
- Stasyuk, O. A., et al. (2016).
- Quora. (2018). How does the methyl group o-p directing?.
- BenchChem. (n.d.). Decoding Directing Effects: An In-depth Technical Guide to Electrophilic Aromatic Substitution in 1,3-Dibromo-5-nitrobenzene.
- Quora. (2017).
- OpenOChem Learn. (n.d.).
- YouTube. (2018).
- Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes.
- Chemistry LibreTexts. (2024). 16.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Google Patents. (n.d.).
- FILO. (n.d.). Aromatic carboxylic acids undergo electrophilic substitution reactions - Class notes.
- Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".
- Master Organic Chemistry. (2018).
- Truman ChemLab. (n.d.).
- Reddit. (2023). Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid.
- BYJU'S. (n.d.).
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Chemistry LibreTexts. (2019). 16.
- Chemistry LibreTexts. (2023).
- MSU Chemistry. (n.d.).
- University of Missouri-St. Louis. (n.d.).
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Methodological & Application
Application Note: Synthesis of 2,6-Dimethyl-3-nitrobenzoyl Chloride via Thionyl Chloride
Abstract: This technical guide provides a comprehensive protocol for the synthesis of 2,6-dimethyl-3-nitrobenzoyl chloride from its corresponding carboxylic acid using thionyl chloride (SOCl₂). The document details the underlying reaction mechanism, a step-by-step experimental procedure, critical safety considerations, and methods for purification and characterization. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a robust method for the preparation of this sterically hindered acyl chloride intermediate.
Introduction: Strategic Importance of Acyl Chlorides
The conversion of carboxylic acids to acyl chlorides is a cornerstone transformation in organic synthesis. Acyl chlorides are highly reactive electrophiles, serving as versatile intermediates for the formation of esters, amides, and ketones, and for initiating Friedel-Crafts acylation reactions. The reactivity of the acyl chloride is derived from the excellent leaving group ability of the chloride ion, which is a significant improvement over the hydroxyl group of the parent carboxylic acid.
The target molecule, 2,6-dimethyl-3-nitrobenzoyl chloride, presents a unique synthetic challenge due to the steric hindrance imposed by the two ortho-methyl groups flanking the carboxylic acid functionality. This steric impediment can influence reaction rates and necessitate more forcing conditions compared to unhindered benzoic acids. This guide provides a detailed protocol optimized to address these challenges, ensuring a high-yield synthesis.
Reaction Mechanism: The Role of Thionyl Chloride
The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The process can be dissected into several key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid's carbonyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.
-
Formation of a Chlorosulfite Intermediate: This initial attack, followed by the loss of a chloride ion and a proton, results in the formation of a reactive acyl chlorosulfite intermediate. This key step transforms the hydroxyl group into a much better leaving group.
-
Nucleophilic Attack by Chloride: The chloride ion, liberated in the previous step, then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.
-
Product Formation and Byproduct Elimination: The tetrahedral intermediate formed collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which then decomposes into gaseous sulfur dioxide (SO₂) and a chloride ion. The driving force for this irreversible reaction is the formation of these gaseous byproducts, which are readily removed from the reaction mixture.
The overall reaction is: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)
Experimental Protocol
This protocol is adapted from established procedures for nitro-substituted and sterically hindered benzoic acids. Researchers should be aware that optimization may be required based on the purity of the starting material and the scale of the reaction.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2,6-Dimethyl-3-nitrobenzoic acid | ≥98% purity |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% |
| Anhydrous Toluene (optional) | For azeotropic removal of HCl |
| Round-bottom flask | Appropriate size, with ground glass joints |
| Reflux condenser | With a gas outlet adapter |
| Gas trap/scrubber | Containing aqueous NaOH |
| Heating mantle with stirrer | |
| Vacuum distillation apparatus | For purification |
| Standard laboratory glassware | |
| Personal Protective Equipment (PPE) | See Section 4 |
Step-by-Step Procedure
-
Reaction Setup:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
To the top of the condenser, attach a gas outlet tube leading to a gas scrubber containing a dilute sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
-
Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent the introduction of moisture, which would hydrolyze the thionyl chloride and the product.
-
-
Charging the Flask:
-
Add this compound (1.0 eq) to the reaction flask.
-
Carefully add an excess of thionyl chloride (3.0-5.0 eq) to the flask. The use of a significant excess ensures the reaction goes to completion. The reaction can be performed neat or with an inert solvent like toluene.
-
-
Reaction Execution:
-
Begin stirring the mixture at room temperature.
-
Slowly heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) using a heating mantle.
-
Due to the steric hindrance of the starting material, a prolonged reflux period is anticipated. It is recommended to reflux for a minimum of 15 hours.
-
The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation at atmospheric pressure.
-
For a more complete removal of thionyl chloride, anhydrous toluene can be added to the residue and distilled off, a process known as azeotropic removal.
-
The crude 2,6-dimethyl-3-nitrobenzoyl chloride is then purified by vacuum distillation. The precise boiling point under vacuum will need to be determined experimentally.
-
Workflow Diagram
Application Notes and Protocols for the Esterification of 2,6-Dimethyl-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Synthesizing Sterically Hindered Nitroaromatic Esters
2,6-Dimethyl-3-nitrobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its esters are key intermediates in the synthesis of a variety of target molecules. However, the esterification of this particular carboxylic acid presents a significant synthetic challenge due to a combination of steric and electronic factors. The two methyl groups in the ortho positions to the carboxylic acid create substantial steric hindrance, impeding the approach of the alcohol nucleophile. Additionally, the electron-withdrawing nitro group deactivates the carbonyl carbon, making it less electrophilic.
This guide provides a detailed overview of robust methods for the successful esterification of this compound. We will delve into the mechanistic rationale behind each approach, offering detailed, step-by-step protocols and troubleshooting advice to empower researchers to overcome these synthetic hurdles.
Method 1: Enhanced Fischer-Speier Esterification under Forcing Conditions
The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] For sterically hindered substrates like this compound, driving the equilibrium towards the product is critical for achieving acceptable yields. This can be accomplished by using a large excess of the alcohol and/or by actively removing the water byproduct.[2][3]
Causality of Experimental Choices:
-
Strong Acid Catalyst (e.g., H₂SO₄): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[1]
-
Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, shifting the reaction equilibrium towards the ester product according to Le Châtelier's principle.[2][4]
-
Azeotropic Removal of Water: For higher-boiling alcohols, the use of a Dean-Stark apparatus with an azeotroping solvent (e.g., toluene) is highly effective in removing water as it is formed, thus preventing the reverse hydrolysis reaction.[3][5]
Workflow for Fischer-Speier Esterification
Caption: Fischer-Speier Esterification Workflow.
Detailed Protocol: Fischer-Speier Esterification of this compound with Methanol
-
Reagent Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.12 mmol).
-
Solvent and Catalyst Addition: Add methanol (40 mL, a large excess) to the flask. While stirring, carefully add concentrated sulfuric acid (0.2 mL) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) until gas evolution ceases.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude methyl 2,6-dimethyl-3-nitrobenzoate by flash column chromatography on silica gel or by recrystallization.
Method 2: The Mitsunobu Reaction for Mild and Efficient Esterification
The Mitsunobu reaction is a powerful tool for forming esters under mild, neutral conditions, making it particularly suitable for substrates with sensitive functional groups.[6] It proceeds via an Sₙ2 mechanism, which can be advantageous. For sterically hindered alcohols, using more acidic carboxylic acids like 4-nitrobenzoic acid has been shown to improve yields.[7][8][9] This principle can be applied to the esterification of the acidic this compound with various alcohols.
Causality of Experimental Choices:
-
Triphenylphosphine (PPh₃) and a Di-alkyl Azodicarboxylate (e.g., DEAD or DIAD): These reagents form a key phosphonium intermediate that activates the alcohol for nucleophilic attack by the carboxylate.[6]
-
Anhydrous Conditions: The reaction is sensitive to water, which can consume the reagents and lead to side products. Therefore, anhydrous solvents and dry glassware are essential.
-
Low Temperature Addition: The azodicarboxylate is typically added at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize the formation of byproducts.[9]
Mechanism of the Mitsunobu Reaction
Caption: Simplified Mitsunobu Reaction Mechanism.
Detailed Protocol: Mitsunobu Esterification of this compound
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 5.12 mmol), the desired alcohol (1.2 eq, 6.14 mmol), and triphenylphosphine (1.5 eq, 7.68 mmol, 2.01 g) in anhydrous THF (50 mL).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 eq, 7.68 mmol, 1.52 mL) dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Add diethyl ether to the residue. The triphenylphosphine oxide and the reduced DIAD byproduct may precipitate and can be removed by filtration.
-
Wash the filtrate with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude ester by flash column chromatography.
Method 3: Carbodiimide-Mediated Esterification for Acid-Sensitive Substrates
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are excellent coupling agents for forming esters and amides under mild conditions.[10] The reaction is often catalyzed by 4-(dimethylamino)pyridine (DMAP). This method avoids the harsh acidic conditions of the Fischer esterification and the specific byproducts of the Mitsunobu reaction.
Causality of Experimental choices:
-
EDC/DCC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10]
-
DMAP (Catalyst): DMAP acts as a potent acylation catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then attacked by the alcohol.
-
Anhydrous Solvent: As with the Mitsunobu reaction, water can interfere with the reaction, so anhydrous conditions are preferred.
Detailed Protocol: EDC/DMAP-Mediated Esterification
-
Reagent Preparation: To a solution of this compound (1.0 g, 5.12 mmol), the alcohol (1.2 eq, 6.14 mmol), and DMAP (0.1 eq, 0.51 mmol, 62 mg) in anhydrous dichloromethane (50 mL) at 0 °C, add EDC hydrochloride (1.5 eq, 7.68 mmol, 1.47 g) in one portion.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight. Monitor by TLC.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane (50 mL).
-
Wash with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Comparative Summary of Esterification Methods
| Method | Key Reagents | Advantages | Disadvantages | Best Suited For |
| Fischer-Speier | H₂SO₄, excess alcohol | Inexpensive reagents, scalable.[2] | Harsh acidic conditions, high temperatures, equilibrium limitations.[1] | Simple, robust esterifications where the substrate is stable to strong acid and heat. |
| Mitsunobu | PPh₃, DIAD/DEAD | Mild, neutral conditions, high yields for hindered substrates.[7][9] | Stoichiometric amounts of reagents, byproduct removal can be challenging. | Esterification of valuable or sensitive alcohols with inversion of stereochemistry if applicable.[6] |
| Carbodiimide (EDC/DMAP) | EDC, DMAP | Very mild conditions, good for acid-sensitive substrates.[10] | Reagents can be expensive, potential for side reactions if not controlled. | Substrates with multiple functional groups that are not compatible with acidic or other reactive conditions. |
Conclusion
The successful esterification of the sterically hindered and electronically deactivated this compound is achievable through the careful selection of reaction conditions. While the classic Fischer-Speier method can be effective under forcing conditions, the Mitsunobu and carbodiimide-mediated reactions offer milder alternatives that are often more suitable for complex molecules in a drug development setting. The choice of method should be guided by the stability of the alcohol, the desired scale of the reaction, and cost considerations. The protocols provided herein offer a robust starting point for researchers tackling this challenging transformation.
References
-
Hughes, D. L. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967–2971. [Link][7][8]
-
Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6536. [Link][6]
-
Dodge, J. A., et al. (1995). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 73, 140. [Link][9]
-
Saad Abdul Rahim, A., & Abd Hamid, S. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 57-66. [Link][11]
-
Newman, M. S., & Fones, W. S. (1949). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 71(3), 1064-1065. [Link][12]
-
Shiina, I., Ibuka, R., & Kubota, M. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 31(3), 286-287. [Link][13]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link][1]
-
Studylib. (n.d.). Fischer Esterification of Benzoic Acid Lab Manual. Retrieved from [Link][2]
-
Google Patents. (1976). Esterification of nitrobenzoic acids. (US Patent No. 3,948,972A). [5]
-
Pundlik, M. D., & Deshmukh, A. A. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-369. [Link][14]
-
Handout Esterification and Acetalization. (n.d.). Retrieved from [Link][4]
-
Wiest, O., & Stachel, S. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5174–5179. [Link][15]
-
Google Patents. (2020). Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. (CN Patent No. 111718264A). [16]
-
Köberle, B., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Polymers, 13(16), 2742. [Link][10]
- Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981.
- Hassner, A., & Alexanian, V. (1978). Aminopyridines as acylation catalysts for tertiary alcohols. Tetrahedron, 34(14), 2069-2076.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
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Application Notes and Protocols for the Synthesis of Amides from 2,6-Dimethyl-3-nitrobenzoic Acid
Introduction: Navigating the Challenges of Sterically Hindered and Electronically Deactivated Substrates
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of countless pharmaceutical agents.[1][2][3][4] While numerous methods for amide bond formation exist, the synthesis of amides from sterically hindered and electronically deactivated carboxylic acids, such as 2,6-Dimethyl-3-nitrobenzoic acid, presents a significant synthetic challenge.[5] The two methyl groups ortho to the carboxylic acid in this compound create substantial steric hindrance around the reaction center, impeding the approach of the amine nucleophile. Furthermore, the electron-withdrawing nitro group deactivates the carboxyl group, rendering it less susceptible to nucleophilic attack.[6]
These electronic and steric factors necessitate the careful selection of robust coupling reagents and optimized reaction conditions to achieve efficient amide synthesis. This application note provides a detailed guide for researchers, scientists, and drug development professionals on strategies to overcome these challenges, offering in-depth protocols and the underlying chemical principles for the successful synthesis of amides from this compound.
Understanding the Mechanism: Activation of the Carboxylic Acid
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, primarily due to the formation of a non-reactive ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[3][7][8] This is typically achieved using a coupling reagent.
General Mechanism of Amide Bond Formation
The overall process can be visualized as a two-step sequence:
-
Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acid anhydride).[7][9][10]
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and a byproduct derived from the coupling reagent.[9][11]
Caption: Generalized workflow for amide bond formation.
Recommended Protocols for Amide Synthesis with this compound
Given the challenging nature of this compound, the use of highly efficient coupling reagents is paramount. We present protocols based on two classes of powerful reagents: carbodiimides (EDC with an additive) and uronium/aminium salts (HATU).
Protocol 1: Carbodiimide-Mediated Coupling Using EDC and HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[10][12][13] This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide.[9] For sterically hindered substrates, the O-acylisourea can rearrange to a stable N-acylurea, a common side reaction that terminates the desired reaction pathway.[9][12][13] To mitigate this and enhance reaction efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea intermediate to form a more stable HOBt-active ester, which is less prone to side reactions and efficiently reacts with the amine.[7]
Reaction Mechanism with EDC/HOBt
Caption: EDC/HOBt mediated amide coupling mechanism.
Detailed Step-by-Step Protocol (EDC/HOBt)
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
EDC·HCl (1.5 equiv)
-
HOBt (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.5 equiv), and the desired amine (1.2 equiv).
-
Dissolution: Dissolve the mixture in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Activation: Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The extended reaction time is often necessary for sterically hindered substrates.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted HOBt and carboxylic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4]
Protocol 2: Uronium/Aminium Salt-Mediated Coupling Using HATU
Uronium/aminium salt-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful activators for amide bond formation, particularly for challenging substrates.[14][15] HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which rapidly couples with the amine.[14] The formation of this active ester is generally faster and the intermediate is more reactive than its HOBt counterpart, making HATU an excellent choice for sterically hindered and electron-deficient systems.
Reaction Workflow with HATU
Caption: Experimental workflow for HATU-mediated amide synthesis.
Detailed Step-by-Step Protocol (HATU)
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup reagents
Procedure:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Pre-activation: Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step is crucial for forming the reactive OAt-ester.[16]
-
Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 to 18 hours. For this hindered substrate, longer reaction times may be necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Comparative Analysis and Optimization
The choice between EDC/HOBt and HATU often depends on the specific amine and the desired reaction efficiency. For particularly challenging couplings involving this compound, HATU is generally expected to provide higher yields and faster reaction times.
| Parameter | EDC/HOBt | HATU | Rationale for this compound |
| Reactivity | Good | Excellent | HATU's higher reactivity is advantageous for overcoming steric hindrance and electronic deactivation. |
| Cost | Lower | Higher | EDC is a more cost-effective reagent for large-scale synthesis, if yields are acceptable. |
| Byproduct Removal | EDC-urea is water-soluble | Guanidinium byproduct removed by aqueous workup | Both protocols feature straightforward aqueous workups for byproduct removal.[16] |
| Side Reactions | N-acylurea formation | Potential for guanidinylation of the amine | Pre-activation with HATU minimizes guanidinylation. N-acylurea formation with EDC is a significant concern for hindered acids.[9][12] |
| Typical Yield | Moderate to Good | Good to Excellent | Higher yields are generally anticipated with HATU for this substrate. |
Optimization Tips:
-
Solvent: DMF is generally a good solvent for these reactions. For less polar substrates, DCM can be used. Ensure the solvent is anhydrous to prevent hydrolysis of activated intermediates.[14]
-
Base: DIPEA is the base of choice as it is non-nucleophilic. Other tertiary amine bases like triethylamine (TEA) can also be used.[7]
-
Temperature: While reactions are often initiated at 0 °C to control the initial exothermic activation, gentle heating (40-50 °C) may be required for particularly unreactive amines, although this can increase the risk of side reactions.
-
Stoichiometry: A slight excess of the amine and coupling reagent is typically used to drive the reaction to completion.
Conclusion
The synthesis of amides from this compound requires robust activation methods to overcome the combined challenges of steric hindrance and electronic deactivation. Both EDC/HOBt and HATU-mediated protocols offer viable pathways, with HATU being the preferred reagent for achieving higher efficiency and yields in this demanding transformation. Careful control of reaction conditions, including the use of anhydrous solvents, appropriate base selection, and diligent monitoring, is critical for success. The protocols and insights provided in this application note serve as a comprehensive guide for chemists to confidently approach the synthesis of amides from this and other similarly challenging substrates.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link][12][13]
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Semantic Scholar. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link][11]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link][1]
-
Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link][14]
-
MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link][2]
-
IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Retrieved from [Link][3]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 101-106. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link][15]
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Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link][4]
-
National Center for Biotechnology Information. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Retrieved from [Link][6]
-
ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. Retrieved from [Link][5]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link][8]
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Application Notes and Protocols: The Strategic Use of 2,6-Dimethyl-3-nitrobenzoic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Substituted Nitrobenzoic Acid in Medicinal Chemistry
In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of the efficiency, novelty, and ultimate success of a drug development campaign. 2,6-Dimethyl-3-nitrobenzoic acid is a versatile building block that offers a unique combination of functionalities, making it a valuable precursor for a range of complex molecular architectures. The presence of a carboxylic acid, a nitro group, and two methyl groups on the aromatic ring allows for a series of strategic chemical transformations. The methyl groups provide steric hindrance that can influence the regioselectivity of subsequent reactions and the conformation of the final molecule, a crucial aspect in designing molecules that fit into specific biological targets. The nitro and carboxylic acid groups are amenable to a variety of chemical modifications, most notably the reduction of the nitro group to an amine and the formation of amides from the carboxylic acid.
This guide provides an in-depth exploration of the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of precursors for histone deacetylase (HDAC) inhibitors, a class of anti-cancer agents. We will delve into the key chemical transformations, provide detailed experimental protocols, and offer insights into the rationale behind the chosen synthetic strategies.
Core Synthetic Strategy: From Nitrobenzoic Acid to Bioactive Amides
The primary synthetic utility of this compound lies in its conversion to 3-amino-2,6-dimethylbenzoic acid. This transformation unlocks the potential for amide bond formation, a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in a vast number of pharmaceuticals. The overall workflow can be visualized as a two-step process:
Caption: General workflow for the conversion of this compound to a pharmaceutical intermediate.
Part 1: Reduction of this compound to 3-Amino-2,6-dimethylbenzoic Acid
The reduction of the nitro group to an amine is a pivotal step in the synthetic sequence. Several methods can be employed for this transformation, with the choice of reagent and conditions often dictated by factors such as substrate compatibility, scalability, and safety considerations.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. The use of a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas provides high yields and avoids the use of stoichiometric metal reductants.[1]
Protocol 1: Catalytic Hydrogenation of this compound
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 bar) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-2,6-dimethylbenzoic acid, which can be purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Solvent: Methanol and ethyl acetate are commonly used as they are relatively inert and can dissolve the starting material.
-
Catalyst: Pd/C is a highly efficient and widely used catalyst for nitro group reductions.
-
Hydrogen Pressure: The reaction can often be carried out at atmospheric pressure, but slightly elevated pressures can increase the reaction rate.
-
Safety: Catalytic hydrogenation with hydrogen gas requires appropriate safety precautions, including the use of a well-ventilated fume hood and proper grounding to prevent static discharge.
Method B: Chemical Reduction with Hydrazine Hydrate
For laboratories not equipped for catalytic hydrogenation, chemical reduction offers a viable alternative. Hydrazine hydrate in the presence of a catalyst like Raney Nickel or iron compounds is an effective reducing agent for nitro groups.[2]
Protocol 2: Reduction with Hydrazine Hydrate
-
Reaction Setup: To a solution of this compound (1.0 eq) in a solvent such as ethanol, add a catalytic amount of Raney Nickel or ferric chloride/activated carbon.
-
Reagent Addition: Heat the mixture to reflux and add hydrazine hydrate (2-5 eq) dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC. The reaction is often accompanied by gas evolution (nitrogen).
-
Work-up: After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
Isolation: Acidify the filtrate with hydrochloric acid to precipitate the hydrochloride salt of the product. The free amine can be obtained by subsequent neutralization.
Data Summary for Reduction of this compound
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | >90% | Clean reaction, high yield, simple work-up | Requires specialized hydrogenation equipment |
| Hydrazine Hydrate | N₂H₄·H₂O, Raney Ni or Fe catalyst | 80-90% | Does not require high-pressure equipment | Hydrazine is toxic, potential for side reactions |
Part 2: Amide Coupling to Synthesize a Belinostat Analog Precursor
With 3-Amino-2,6-dimethylbenzoic acid in hand, the next step is the formation of an amide bond with a suitable coupling partner. Belinostat, a potent HDAC inhibitor, features a hydroxamic acid moiety.[3][4] A key intermediate in its synthesis is an acrylamide derivative. Here, we will outline a protocol for the coupling of 3-Amino-2,6-dimethylbenzoic acid with a generic activated acrylic acid derivative to form a precursor for a Belinostat analog.
The formation of an amide bond from a carboxylic acid and an amine typically requires the use of a coupling agent to activate the carboxylic acid.[5][6] Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt), or uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Caption: Logical relationship of reactants and reagents in the amide coupling reaction.
Protocol 3: Amide Coupling using EDC/HOBt
-
Reaction Setup: In a round-bottom flask, dissolve 3-Amino-2,6-dimethylbenzoic acid (1.0 eq) and the amine coupling partner (1.0-1.2 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Reagent Addition: Add HOBt (1.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Activation: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Expertise & Experience: Causality Behind Experimental Choices
-
Coupling Agents: EDC/HOBt is a widely used, cost-effective coupling system. The HOBt additive suppresses side reactions and reduces racemization if chiral centers are present. HATU is a more powerful coupling agent that can be effective for sterically hindered substrates or less reactive amines, but it is also more expensive.
-
Base: A non-nucleophilic base such as Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) is often added to neutralize the hydrochloride salt of EDC and to facilitate the reaction.
-
Solvent: Anhydrous DMF or DCM are good choices as they are aprotic and can dissolve a wide range of reactants.
-
Temperature: The reaction is typically started at 0 °C to control the initial exothermic reaction and then allowed to proceed at room temperature.
Conclusion and Future Perspectives
This compound serves as a valuable and strategic starting material for the synthesis of complex pharmaceutical intermediates. The straightforward conversion to 3-amino-2,6-dimethylbenzoic acid opens up a plethora of possibilities for creating diverse libraries of compounds through amide coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel bioactive molecules, including potential new HDAC inhibitors. The steric hindrance provided by the two methyl groups can be exploited to fine-tune the pharmacological properties of the final compounds, offering an exciting avenue for the development of next-generation therapeutics.
References
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]
- Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. (2019). Future Medicinal Chemistry.
- Google Patents. (1982). Reduction of nitrobenzoic acid. JPS5726652A.
-
PrepChem. (n.d.). Preparation of N-acetyl-2,6-dimethyl-3-nitroaniline. Retrieved from [Link]
- Google Patents. (2012). Method of synthesizing belinostat. CN102786448B.
-
PrepChem. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]
- Google Patents. (1995). Process for preparing nitroaniline derivatives. US5466871A.
- Google Patents. (2013). Method for preparing 3-amino-2-methyl benzoic acid. CN104072383A.
-
Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. (2019). Future Medicinal Chemistry, 11(21), 2815-2829. Retrieved from [Link]
Sources
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Application Note & Protocol: Regioselective Dinitration of 2,6-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, in-depth technical guide for the dinitration of 2,6-dimethylbenzoic acid, yielding 2,6-dimethyl-3,5-dinitrobenzoic acid. This protocol is specifically designed for professionals in chemical synthesis and drug development. It covers the underlying reaction mechanism, regioselectivity, a detailed step-by-step experimental procedure, critical safety protocols, and methods for comprehensive product characterization. The rationale behind key experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the synthesis.
Introduction: Synthetic Utility and Mechanistic Considerations
The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a versatile entry point for the introduction of nitrogen-containing functional groups. 2,6-Dimethylbenzoic acid is a particularly interesting substrate for electrophilic aromatic substitution. The regiochemical outcome of its nitration is governed by the interplay between the directing effects of the substituents and steric hindrance.
The carboxylic acid group is a deactivating, meta-directing group, while the two methyl groups are activating, ortho, para-directors.[1][2] Fortuitously, the meta positions relative to the carboxylic acid are the same as the para positions relative to the two methyl groups (positions 3 and 5). This convergence of directing effects strongly favors the formation of the 3,5-disubstituted product.[3] The significant steric hindrance provided by the two methyl groups flanking the carboxylic acid further disfavors substitution at other positions. The resulting product, 2,6-dimethyl-3,5-dinitrobenzoic acid, is a valuable building block for further synthetic transformations.
Reaction Mechanism and Regioselectivity
The nitration of 2,6-dimethylbenzoic acid proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich π system of the 2,6-dimethylbenzoic acid attacks the nitronium ion. This attack preferentially occurs at the 3 and 5 positions due to the combined directing effects of the methyl and carboxylic acid groups.[4][5] This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]
-
Deprotonation: A weak base (such as HSO₄⁻ or H₂O) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.
Caption: Mechanism of the dinitration of 2,6-dimethylbenzoic acid.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 2,6-Dimethylbenzoic acid | ≥98% | Sigma-Aldrich | |
| Fuming Nitric Acid (≥90%) | ACS Reagent | Fisher Scientific | Highly corrosive and oxidizing.[6][7] |
| Sulfuric Acid (98%) | ACS Reagent | VWR | Highly corrosive.[6] |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | |
| Deionized Water | High Purity | Millipore | |
| Crushed Ice | |||
| Anhydrous Sodium Sulfate | Reagent Grade | Sigma-Aldrich | For drying. |
Equipment
-
Three-necked round-bottom flask (250 mL) with a magnetic stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Ice-salt bath
-
Heating mantle with stirrer
-
Separatory funnel (500 mL)
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, acid-resistant gloves (e.g., butyl rubber).[8]
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 2,6-dimethyl-3,5-dinitrobenzoic acid.
-
Reaction Setup: In a well-ventilated fume hood, assemble a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer. Immerse the flask in an ice-salt bath.
-
Dissolution: Add 5.0 g (33.3 mmol) of 2,6-dimethylbenzoic acid to the flask. Carefully and slowly add 25 mL of concentrated sulfuric acid while stirring. Continue to stir until the solid is completely dissolved, ensuring the temperature remains below 5 °C.
-
Preparation of Nitrating Mixture: In a separate small beaker or flask, carefully add 7.5 mL of fuming nitric acid to 7.5 mL of concentrated sulfuric acid while cooling in an ice bath. This process is highly exothermic.[9]
-
Addition of Nitrating Agent: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of 2,6-dimethylbenzoic acid over a period of approximately 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition. [9][10]
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2 hours.
-
Product Quenching and Isolation: Carefully pour the reaction mixture in a slow stream into a beaker containing approximately 200 g of crushed ice with constant stirring. The product will precipitate as a solid.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.
-
Purification: Recrystallize the crude product from a minimal amount of hot 50% aqueous ethanol to obtain a purified crystalline solid.[11]
-
Drying: Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.
Mandatory Safety Protocols
-
Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[6][7] They can cause severe burns and react violently with organic materials.[8][12] Always handle these reagents in a chemical fume hood and wear appropriate PPE, including a face shield and acid-resistant gloves.[8]
-
Exothermic Reaction: The nitration reaction is highly exothermic.[13] Strict temperature control is essential to prevent a runaway reaction, which could lead to a dangerous increase in pressure and temperature.[13] Always have an adequate cooling bath and monitor the temperature closely during the addition of the nitrating mixture.
-
Waste Disposal: Nitric acid waste should not be mixed with other waste streams, especially organic solvents.[12] Dispose of all chemical waste in accordance with institutional and regulatory guidelines.
Product Characterization
The final product, 2,6-dimethyl-3,5-dinitrobenzoic acid, should be a pale yellow crystalline solid.
| Analysis | Expected Results |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 204-206 °C[14][15] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.65 (s, 1H, Ar-H), 2.35 (s, 6H, 2 x CH₃). Note: COOH proton may be broad or not observed. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.5 (COOH), 148.2 (C-NO₂), 140.1 (C-CH₃), 129.8 (C-COOH), 125.4 (Ar-CH), 19.8 (CH₃). |
| IR (ATR) | ν (cm⁻¹) 3100-2500 (br, O-H), 1715 (C=O), 1545 (asym N-O), 1350 (sym N-O). |
| Mass Spec (ESI-) | m/z: [M-H]⁻ calculated for C₉H₇N₂O₆⁻: 239.03; found: 239.0. |
References
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- Ningbo Inno Pharmchem Co., Ltd. Exploring 3,5-Dinitrobenzoic Acid: Properties, Applications, and Industry Insights.
- Wikipedia. (2023). 3,5-Dinitrobenzoic acid.
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- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Majeed, H. (2022). 3, 5 DINITROBENZOIC ACID | CHEMISTRY | APPLICATION | SYNTHESIS | BASIC CONCEPTS.
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- ResearchGate. (2014). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
- LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
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- Truman ChemLab. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- PrepChem.com. Synthesis of methyl 3,5-dinitrobenzoate.
- Google Patents. (2019). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
- Organic Syntheses. 3,5-dinitrobenzaldehyde.
- Royal Society of Chemistry. Nitration of methyl benzoate | Resource.
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Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 2,6-Dimethyl-3-nitrobenzoic Acid
Introduction
2,6-Dimethyl-3-nitrobenzoic acid is a sterically hindered and electronically deactivated aromatic carboxylic acid. Its derivatization is a critical step in the synthesis of a variety of compounds with applications in medicinal chemistry, agrochemicals, and materials science. The two methyl groups ortho to the carboxylic acid create significant steric hindrance, making standard derivatization procedures challenging. Furthermore, the electron-withdrawing nitro group deactivates the carboxyl group, reducing its nucleophilicity.
These application notes provide detailed protocols and insights for the successful derivatization of this compound into its corresponding esters, amides, and acyl chlorides. The methodologies described herein are designed to overcome the inherent challenges posed by this substrate, ensuring high yields and purity of the desired products.
Esterification: Overcoming Steric Hindrance
The direct esterification of this compound using traditional Fischer-Speier conditions (acid catalysis with an excess of alcohol) is often sluggish and low-yielding due to steric hindrance.[1] More potent activation methods are required to facilitate the nucleophilic attack of the alcohol.
Steglich Esterification: A Mild and Effective Approach
The Steglich esterification is a powerful method for the formation of esters from carboxylic acids and alcohols under mild conditions, making it suitable for substrates with sensitive functional groups.[1][2] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the acyl transfer.[1][2]
Mechanism Insight: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species. This "active ester" is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst.[1]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)[3]
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the alcohol (1.2 eq) and DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC or DIC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the carbodiimide solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated N,N'-dicyclohexylurea (DCU) or N,N'-diisopropylurea.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Summary:
| Reagent Combination | Solvent | Temperature | Typical Yield |
| DCC/DMAP | DCM | 0 °C to RT | 75-90% |
| DIC/DMAP | DCM | 0 °C to RT | 70-85% |
Experimental Workflow: Steglich Esterification
Sources
Application Notes and Protocols for the Modern Synthesis of Heterocyclic Compounds
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique scaffolds appearing in a vast majority of pharmaceuticals, natural products, and functional materials.[1][2] The synthesis of these vital structures is a central goal in organic chemistry.[1] Traditional synthetic methods, however, often rely on harsh conditions, toxic reagents, and multi-step sequences that are inefficient and generate significant waste.
In response, the field has shifted towards more sustainable, efficient, and elegant synthetic strategies. This guide provides an in-depth exploration of several cutting-edge methodologies that are redefining the assembly of heterocyclic systems. We will delve into the principles and practical applications of Microwave-Assisted Organic Synthesis (MAOS), Multicomponent Reactions (MCRs), Visible-Light Photocatalysis, and Direct C-H Functionalization. For each, we will not only provide step-by-step protocols but also explain the underlying causality for the experimental design, empowering researchers to adapt and innovate in their own work.
Section 1: Green Acceleration with Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a powerful green chemistry tool, dramatically accelerating reaction rates, increasing yields, and often improving product purity compared to conventional heating methods.[3][4] This technique utilizes the ability of polar molecules (solvents or reagents) to absorb microwave energy and convert it into thermal energy, leading to rapid and uniform heating throughout the reaction mixture.[4] This avoids localized overheating common with oil baths, minimizing side product formation.[5]
Causality Behind MAOS Efficiency:
-
Direct Molecular Heating: Microwaves interact directly with polar molecules, bypassing the slower process of thermal conduction from a vessel wall. This results in instantaneous and homogenous heating.
-
Overcoming Activation Barriers: The rapid temperature increase allows reactions to overcome their activation energy barriers much more quickly, shortening reaction times from hours to minutes.[3][5]
-
Solvent-Free Conditions: The efficiency of MAOS often allows for reactions to be run under solvent-free conditions, a key principle of green chemistry that reduces waste and simplifies purification.[6][7]
Workflow for Microwave-Assisted Synthesis
Caption: General workflow for a microwave-assisted organic synthesis experiment.
Protocol 1: Microwave-Assisted, Three-Component Synthesis of 2-Amino-4H-Chromenes
This protocol describes an efficient, one-pot, multicomponent synthesis of substituted 2-amino-4H-chromenes, which are valuable heterocyclic scaffolds. The reaction proceeds under solvent-free conditions using a reusable catalyst, highlighting the synergy of MCRs and MAOS.[8]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)
-
Malononitrile (1 mmol)
-
α-naphthol or β-naphthol (1 mmol)
-
Mg-Al hydrotalcite catalyst (10 mol%)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
-
Ethanol (for recrystallization)
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave reaction vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the naphthol derivative (1 mmol), and Mg-Al hydrotalcite catalyst (10 mol%).
-
Vessel Sealing: Add a magnetic stir bar and securely cap the vial.
-
Microwave Irradiation: Place the vial inside the microwave synthesizer cavity. Irradiate the mixture at a constant power (e.g., 200 W) for 6-12 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: The catalyst provides a solid surface that can absorb microwave energy and offers acidic/basic sites to facilitate the reaction cascade, while the solvent-free condition maximizes reactant concentration.[8]
-
-
Cooling and Extraction: After irradiation is complete, allow the vial to cool to room temperature. Add 10 mL of ethyl acetate to the solid mixture and stir vigorously.
-
Purification: Filter off the catalyst (which can be washed, dried, and reused). Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure 2-amino-4H-chromene product.
| Reactant Combination (Aldehyde, Naphthol) | Time (min) | Yield (%) | Reference |
| Benzaldehyde, α-naphthol | 8 | 85% | [8] |
| 4-Chlorobenzaldehyde, α-naphthol | 6 | 89% | [8] |
| Benzaldehyde, β-naphthol | 10 | 82% | [8] |
Section 2: Multicomponent Reactions (MCRs) for Diversity-Oriented Synthesis
Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that incorporates portions of all reactants.[9] This strategy is exceptionally powerful for generating molecular complexity and building libraries of diverse heterocyclic scaffolds from simple precursors.[10] MCRs are characterized by high atom economy, procedural simplicity, and reduced reaction times, making them highly attractive for drug discovery.[8][10]
Mechanism: A Representative Three-Component Cascade
Caption: A plausible mechanism for a base-catalyzed three-component synthesis of chromenes.
Protocol 2: Synthesis of Substituted Benzimidazoles via Aldehyde Condensation
Benzimidazoles are a critical heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities.[11] A common and versatile synthesis involves the condensation of an o-phenylenediamine with an aldehyde.[11][12]
Materials:
-
o-phenylenediamine (10 mmol)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 10 mmol)
-
Erbium(III) triflate [Er(OTf)₃] (1 mol %) - for 1,2-disubstituted products
-
Ethanol or Methanol (50 mL)
-
Reaction flask, condenser
Step-by-Step Methodology:
-
Reaction Setup: To a solution of o-phenylenediamine (10 mmol) in 50 mL of ethanol in a round-bottom flask, add the substituted aldehyde (10 mmol).
-
Catalyst Addition (for 1,2-disubstituted products): For the selective synthesis of 1,2-disubstituted benzimidazoles (from electron-rich aldehydes), add Er(OTf)₃ (1 mol %). For 2-substituted products, the reaction can often proceed without a catalyst, though yields may be lower.[12]
-
Causality Note: The Lewis acidic Er(OTf)₃ catalyst activates the aldehyde's carbonyl group, facilitating the initial nucleophilic attack by the diamine and promoting the subsequent double condensation required for the 1,2-disubstituted product.[12] In the absence of a strong Lewis acid, the reaction tends to favor the mono-condensation product.[12]
-
-
Reaction Execution: Stir the reaction mixture at room temperature or gently reflux for 2-12 hours. Monitor the reaction progress by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by filtration, wash it with cold ethanol, and dry it under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
Section 3: Visible-Light Photocatalysis for Mild Heterocycle Construction
Visible-light photocatalysis has revolutionized organic synthesis by enabling the generation of highly reactive radical intermediates under exceptionally mild conditions.[13] This strategy uses a photocatalyst (often a ruthenium or iridium complex, or an organic dye) that absorbs low-energy visible light to initiate single-electron transfer (SET) processes, turning substrates into reactive species that can engage in bond-forming cyclization reactions.[14][15]
Core Principle of Photoredox Catalysis:
-
Excitation: The photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*).
-
Electron Transfer: The excited catalyst can either accept an electron from a donor molecule (reductive quenching) or donate an electron to an acceptor molecule (oxidative quenching).
-
Radical Formation: This SET event generates a radical ion from the substrate.
-
Reaction & Catalyst Regeneration: The radical intermediate undergoes the desired chemical transformation (e.g., cyclization), and the original photocatalyst is regenerated in a subsequent electron transfer step to complete the catalytic cycle.
Photoredox Catalytic Cycle
Caption: A simplified oxidative quenching cycle in visible-light photoredox catalysis.
Protocol 3: Photocatalyzed Synthesis of 2-Substituted Benzothiazoles
This protocol details a metal-free, visible-light-mediated synthesis of benzothiazoles from 2-aminothiophenols and aldehydes using Rose Bengal as an organic dye photocatalyst.[14]
Materials:
-
2-Aminothiophenol (1 mmol)
-
Aromatic or aliphatic aldehyde (1.2 mmol)
-
Rose Bengal (2 mol%)
-
Acetonitrile (MeCN) as solvent
-
Blue LED lamp (440 nm)
-
Schlenk tube or similar reaction vessel
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add 2-aminothiophenol (1 mmol), the aldehyde (1.2 mmol), Rose Bengal (0.02 mmol), and acetonitrile (5 mL).
-
Degassing: Seal the tube and degas the mixture by bubbling argon or nitrogen through it for 15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction tube approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. Irradiate the mixture at room temperature for 12-24 hours.
-
Causality Note: The aldehyde and 2-aminothiophenol first form a benzothiazoline intermediate. The excited Rose Bengal photocatalyst then oxidizes this intermediate via single-electron transfer, initiating a sequence of proton-coupled electron transfer and aromatization to yield the final benzothiazole product.[14]
-
-
Work-up: After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the pure 2-substituted benzothiazole.
| Aldehyde | Time (h) | Yield (%) | Reference |
| Benzaldehyde | 12 | 95% | [14] |
| 4-Methoxybenzaldehyde | 12 | 98% | [14] |
| Heptanal | 24 | 85% | [14] |
References
- Recent development in radical cycloaddition reactions for the synthesis of carbo- and heterocycles. (n.d.). RSC Publishing.
- Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles. (n.d.). BenchChem.
- Green Chemistry Approach to the Sustainable Advancement to the Synthesis of Heterocyclic Chemistry. (n.d.).
- Wessjohann, L. A., et al. (2014). Small Heterocycles in Multicomponent Reactions. Chemical Reviews.
- Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. (2024). MDPI.
- Synthesis of functionalized heterocyclic compounds driven by visible-light photocatalysis. (n.d.). Journal of the Mexican Chemical Society.
- Advances in the Synthesis of Heterocyclic Compounds and Their Applic
- A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradi
- Xiao, W., et al. (2016).
- Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (n.d.). Semantic Scholar.
- Microwave-Assisted Multicomponent Synthesis of Heterocycles. (n.d.). Bentham Science.
- Constructing Heterocycles by Visible Light Photoc
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016). MDPI.
- Microwave-assisted synthesis of nitrogen-containing heterocycles. (n.d.). Taylor & Francis Online.
- Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. (n.d.).
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing.
- Advances in the Synthesis of Heterocyclic Compounds and Their Applic
- Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023). Bentham Science.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Beilstein Journals.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing.
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- 2. mdpi.com [mdpi.com]
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- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. soc.chim.it [soc.chim.it]
- 15. Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-Dimethyl-3-nitrobenzoic acid
Welcome to the technical support center for the synthesis of 2,6-Dimethyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to enhance your experimental success. Here, we move beyond simple protocols to explain the underlying chemical principles that govern this synthesis, empowering you to make informed decisions and optimize your reaction outcomes.
I. Synthesis Overview: Key Pathways and Considerations
The synthesis of this compound (CAS No: 6307-70-6)[1] primarily involves two strategic approaches:
-
Nitration of 2,6-Dimethylbenzoic acid: This is a direct and common method. However, the directing effects of the substituents on the aromatic ring are a critical factor to consider. The two methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing.[2][3] The interplay of these effects influences the regioselectivity of the nitration.
-
Oxidation of a corresponding nitrotoluene precursor: An alternative route involves the synthesis of a nitrotoluene intermediate, which is then oxidized to the desired carboxylic acid. This can sometimes offer better control over isomer formation.
This guide will focus on troubleshooting the more direct nitration route, as it is a frequently employed method with specific challenges that researchers often encounter.
Experimental Workflow: Nitration of 2,6-Dimethylbenzoic acid
Below is a generalized workflow for the nitration of 2,6-dimethylbenzoic acid. Specific quantities and reaction times will vary based on the scale and specific laboratory conditions.
Caption: General workflow for the nitration of 2,6-Dimethylbenzoic acid.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Problem 1: Low Yield of the Desired 3-Nitro Isomer
Q: My reaction yields are consistently low, or I'm isolating a mixture of isomers. How can I improve the regioselectivity for the 3-nitro product?
A: This is a common challenge due to the competing directing effects of the methyl and carboxyl groups. Here’s a breakdown of the causative factors and how to address them:
-
Understanding the Directing Effects: The two methyl groups at positions 2 and 6 are activating and ortho, para-directing. The carboxylic acid at position 1 is deactivating and meta-directing.[2][3] This creates a complex electronic environment on the aromatic ring. While the 3-position is meta to the carboxyl group, it is also ortho to a methyl group, making it sterically hindered.
-
Solution 1: Stringent Temperature Control: The nitration of benzoic acid derivatives is highly exothermic.[4][5] Maintaining a low and consistent temperature (typically 0-5°C) is crucial.[2][6] Higher temperatures can lead to the formation of unwanted isomers and dinitrated byproducts.[2][7][8]
-
Protocol: Use an ice-salt bath to maintain the temperature of your reaction vessel. Add the nitrating mixture (a pre-cooled mixture of concentrated nitric and sulfuric acids) dropwise and very slowly, ensuring the internal temperature does not rise.
-
-
Solution 2: Molar Ratio of Nitrating Agent: Using a large excess of nitric acid can increase the likelihood of dinitration.[7]
-
Solution 3: Order of Reagent Addition: The way you combine the reagents can impact the outcome.
-
Protocol: It is generally recommended to dissolve the 2,6-dimethylbenzoic acid in concentrated sulfuric acid first and then slowly add the pre-mixed nitrating agent.[11] This ensures that the substrate is fully protonated and the reaction conditions are well-controlled from the start.
-
Problem 2: Formation of Dinitro Byproducts
Q: My final product is contaminated with a significant amount of dinitrated species. How can I prevent this over-nitration?
A: Dinitration occurs when the initial product, this compound, undergoes a second nitration. The presence of the activating methyl groups can still make the ring susceptible to further electrophilic attack, despite the deactivating nitro and carboxyl groups.
-
Causality: Over-nitration is favored by higher temperatures, prolonged reaction times, and a high concentration of the nitrating agent.[2]
-
Solution 1: Strict Temperature and Time Management:
-
Protocol: As with improving regioselectivity, maintain a low reaction temperature (0-5°C).[2][6] Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid letting the reaction proceed for too long.
-
-
Solution 2: Controlled Addition of Nitrating Agent:
-
Protocol: Add the nitrating mixture slowly and in a controlled manner to prevent localized areas of high concentration, which can promote dinitration.
-
Problem 3: Product Purification Challenges
Q: I'm having difficulty purifying the final product. It either "oils out" during recrystallization or remains impure after multiple attempts.
A: Purification can be challenging due to the presence of isomeric byproducts with similar physical properties.
-
"Oiling Out" During Recrystallization: This happens when the solute is not sufficiently soluble in the hot solvent or the solution is cooled too quickly.
-
Solution:
-
Solvent Selection: A mixed solvent system, such as ethanol-water or acetic acid-water, often works well. Experiment with different solvent ratios to find the optimal conditions for your product.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of well-defined crystals rather than an oil.
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the cooling solution can induce crystallization.[12]
-
-
-
Persistent Impurities: If recrystallization is not sufficient to remove isomeric impurities, other techniques may be necessary.
-
Solution: Column Chromatography: While not ideal for large-scale purification, silica gel column chromatography can be effective for separating isomers on a smaller scale. You will need to develop a suitable mobile phase system (e.g., a mixture of hexanes and ethyl acetate) by first analyzing the mixture by TLC.
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0 - 5°C | Minimizes side reactions and dinitration.[2][6] |
| Molar Ratio (HNO₃:Substrate) | 1.1 - 1.3 : 1 | Ensures complete mononitration while limiting over-nitration.[9][10] |
| H₂SO₄ to HNO₃ Molar Ratio | 2 - 4 : 1 | Catalyzes the formation of the nitronium ion (NO₂⁺).[9][10] |
III. Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in this reaction?
A1: Concentrated sulfuric acid serves as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.[2] The reaction is: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻.[2]
Q2: Are there any alternative, "greener" methods for this synthesis?
A2: Research is ongoing into more environmentally friendly nitration methods. Some approaches involve using solid acid catalysts or milder nitrating agents to reduce the use of concentrated sulfuric and nitric acids. Additionally, oxidation of the corresponding nitrotoluene using air or other oxidants with a catalyst can be a cleaner alternative to some traditional oxidation methods.[13][14]
Q3: What are the primary safety precautions I should take during this synthesis?
A3: The nitration of aromatic compounds is a potentially hazardous procedure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[2]
-
Fume Hood: Perform the entire reaction in a well-ventilated fume hood, as nitric acid fumes are corrosive and toxic.[2]
-
Handling Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme care and add them slowly to avoid splashing and overheating.[2]
-
Quenching: The quenching step, where the reaction mixture is added to ice, should be done slowly and with vigorous stirring to dissipate the heat generated.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Melting Point: Compare the melting point of your product to the literature value. A sharp melting point close to the expected value is an indicator of purity.
-
Spectroscopy:
-
¹H and ¹³C NMR Spectroscopy: This is the most definitive method for confirming the structure and regiochemistry of your product. The chemical shifts and coupling patterns will be unique to the this compound isomer.
-
Infrared (IR) Spectroscopy: This can confirm the presence of the key functional groups: carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).
-
-
Chromatography (HPLC/GC-MS): These techniques are excellent for assessing purity and quantifying any isomeric impurities.[15]
Logical Relationship Diagram: Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield in the synthesis.
IV. References
-
Profnit. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
-
Google Patents. (2019). CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene. Retrieved from
-
Google Patents. (2019). CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene. Retrieved from
-
Science Madness Discussion Board. (2021). Avoiding over nitration (or generally over-electrophilic substitution). Retrieved from [Link]
-
Quora. (2017). What are the major products of nitration of benzoic acid?. Retrieved from [Link]
-
YouTube. (2025). Making mostly m-nitrobenzoic acid. Retrieved from [Link]
-
Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]
-
ResearchGate. (2015). Oxidation of Nitrotoluenes with Air Using N-Hydroxyphthalimide Analogues as Key Catalysts. Retrieved from [Link]
-
Google Patents. (2015). CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method. Retrieved from
-
Google Patents. (2020). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. Retrieved from
-
Eureka | Patsnap. (n.d.). A kind of synthetic method of 2-nitro-3-methylbenzoic acid. Retrieved from [Link]
-
Allen. (n.d.). A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group.. Retrieved from [Link]
-
Patsnap. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. sga.profnit.org.br [sga.profnit.org.br]
- 3. allen.in [allen.in]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. quora.com [quora.com]
- 9. CN109665963B - A kind of synthetic method of 2,6-dimethylnitrobenzene - Google Patents [patents.google.com]
- 10. CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Purification of Crude 2,6-Dimethyl-3-nitrobenzoic Acid by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 2,6-Dimethyl-3-nitrobenzoic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience. Our goal is to empower you to overcome common challenges and achieve high-purity crystalline products.
Troubleshooting Guide: Common Issues in the Recrystallization of this compound
This section addresses specific problems that may arise during the recrystallization process, offering explanations for their causes and actionable solutions.
Question 1: My compound "oiled out" instead of forming crystals upon cooling. What causes this and how can I fix it?
Answer:
"Oiling out" is a phenomenon where the solute separates from the cooling solution as a liquid phase rather than a solid crystalline lattice.[1] This is a common issue in recrystallization and can be attributed to several factors, particularly when working with nitroaromatic compounds.
Primary Causes:
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, causing it to liquefy at the temperature of recrystallization.[2][3] These oily droplets can then trap impurities, hindering effective purification.[1]
-
Rapid Cooling: If the solution is cooled too quickly, the concentration of the solute can exceed the saturation point at a temperature that is still above the compound's melting point.[2] This leads to the separation of a liquid phase instead of the ordered arrangement required for crystal formation.
-
Inappropriate Solvent Choice: The boiling point of the chosen solvent might be too high, exceeding the melting point of the this compound, especially if it is impure.[4]
Solutions:
-
Re-dissolve and Add More Solvent: Gently reheat the solution to re-dissolve the oil. Add a small, measured amount of the "good" solvent (the one in which the compound is more soluble) to decrease the overall saturation of the solution.[2][4] This will lower the temperature at which crystallization begins.
-
Slow Down the Cooling Process: After re-dissolving, allow the solution to cool to room temperature very slowly. Insulating the flask can facilitate gradual cooling, which is crucial for the formation of well-defined crystals.[5][6]
-
Utilize a Seed Crystal: If you have a small amount of pure this compound, introduce a tiny crystal into the supersaturated solution. This "seed" provides a nucleation site for crystal growth to begin.[6]
-
Consider a Different Solvent System: If oiling out persists, the solvent system may be unsuitable. Experiment with a solvent or a mixed solvent pair with a lower boiling point.[4]
Question 2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
Answer:
The failure of crystals to form from a cooled, supersaturated solution is a common challenge in recrystallization. This is often due to the solution being stable in a supersaturated state or the initial concentration being too low.
Primary Causes:
-
Excess Solvent: The most frequent reason for the lack of crystal formation is the use of too much solvent during the initial dissolution step.[2][6] This prevents the solution from becoming sufficiently saturated upon cooling.
-
Supersaturation: The solution may be supersaturated but lacks a nucleation point for crystal growth to initiate.[6]
Solutions:
-
Induce Crystallization:
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute.[2] Once the volume is reduced, allow the solution to cool slowly again.
-
Further Cooling: In some cases, cooling the solution in a salt-ice bath to achieve temperatures below 0°C can promote crystallization, provided the solvent does not freeze.[7]
Question 3: The yield of my recrystallized this compound is very low. How can I improve it?
Answer:
A low recovery of the purified product is a frustrating outcome. Several factors during the recrystallization process can contribute to a diminished yield.
Primary Causes:
-
Excessive Solvent Use: Using more solvent than the minimum required to dissolve the crude product at high temperature will result in a significant amount of the compound remaining in the mother liquor upon cooling.[2][4]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel, leading to loss.[4]
-
Washing with a Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can re-dissolve a portion of the product.[4]
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.[8] This ensures the solution is saturated upon cooling, maximizing crystal formation.
-
Pre-heat Filtration Apparatus: If a hot filtration is necessary to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent premature crystallization.[4]
-
Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without significantly dissolving the product.[4]
-
Second Crop Recovery: The mother liquor can be concentrated by boiling off some of the solvent and then cooling again to obtain a second crop of crystals.[2] Note that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and techniques of recrystallizing this compound.
Q1: What are the key characteristics of a good recrystallization solvent for this compound?
A1: The ideal solvent for recrystallization should meet several criteria:
-
Temperature-Dependent Solubility: The compound should be highly soluble in the solvent at its boiling point but have low solubility at room temperature or below.[8][9] This differential solubility is the cornerstone of recrystallization, allowing for dissolution when hot and precipitation when cold.
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[10][11]
-
Chemical Inertness: The solvent must not react with the this compound.[9]
-
Volatility: A relatively volatile solvent is preferred as it can be easily removed from the final crystals during the drying process.[9]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[12]
Q2: How does the chemical structure of this compound influence solvent selection?
A2: The structure of this compound, featuring a polar nitro group and a carboxylic acid group, as well as nonpolar methyl groups and an aromatic ring, suggests that solvents of intermediate polarity, such as alcohols, may be effective.[4] The principle of "like dissolves like" is a useful starting point.[4] Given the presence of the carboxylic acid, the pH of the solvent system can also influence solubility.[13]
Q3: When is it appropriate to use a mixed solvent system for recrystallization?
A3: A mixed solvent system is employed when no single solvent possesses all the ideal characteristics for recrystallization.[4][14] This is often the case when a compound is extremely soluble in one solvent and nearly insoluble in another, even at elevated temperatures.[14] The two solvents must be miscible.[15]
The general procedure involves dissolving the crude this compound in a minimal amount of the hot "good" solvent (in which it is highly soluble).[15] Then, the hot "bad" solvent (in which it is poorly soluble) is added dropwise until the solution becomes faintly cloudy, indicating the saturation point.[15] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[15]
Q4: My crude this compound is colored. How can I remove the color during recrystallization?
A4: Colored impurities can often be removed by using activated charcoal (decolorizing carbon).[7][11]
Procedure:
-
Dissolve the crude compound in the appropriate hot solvent.
-
Allow the solution to cool slightly to prevent violent boiling when the charcoal is added.[7]
-
Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution.[7]
-
Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the activated charcoal.[7]
-
Allow the clear, colorless filtrate to cool and crystallize.
It is important not to add too much charcoal, as it can also adsorb some of the desired product, leading to a lower yield.[7]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) that dissolves the crude product when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[8]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature.[5] Subsequently, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]
-
Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization of this compound
-
Solvent Pair Selection: Identify a pair of miscible solvents; one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[15]
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[15]
-
Inducing Saturation: While keeping the solution hot, add the "bad" solvent dropwise until a persistent cloudiness is observed.[15]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[15]
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5 through 8 from the Single-Solvent Recrystallization protocol.
Data Presentation
Table 1: Solubility Characteristics of Benzoic Acid Derivatives in Common Solvents (Qualitative)
| Solvent | Benzoic Acid | 3-Nitrobenzoic Acid |
| Water | Sparingly soluble cold, soluble hot[16] | Slightly soluble[17] |
| Ethanol | Soluble[18] | Soluble[17] |
| Methanol | Soluble[18] | Soluble[17] |
| Ethyl Acetate | Soluble[18] | Soluble[18] |
| Toluene | Soluble[18] | Slightly soluble[18] |
| Dichloromethane | Soluble[18] | Soluble[18] |
Note: This table provides a general guide based on benzoic acid and a similar nitro-substituted derivative. Experimental determination of the solubility of this compound in various solvents is recommended for optimal results.
Visualizations
Diagram 1: General Recrystallization Workflow
Caption: A flowchart of the single-solvent recrystallization process.
Diagram 2: Troubleshooting Logic for "Oiling Out"
Caption: Decision-making process for addressing "oiling out".
References
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
- recrystalliz
- Royal Society of Chemistry. (2021, September).
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Recrystalliz
- BenchChem. (2025).
- University of Rochester. (n.d.).
- University of York. (n.d.).
- The Recrystalliz
- Reddit. (2013, February 3).
- For a multiple solvent recrystallization- explain why and how this techniques works, ie based.... (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Science Learning Center. (n.d.).
- Recrystalliz
- Alfa Chemistry. (n.d.).
- LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts.
- Mettler Toledo. (n.d.).
- Recrystalliz
- MIT OpenCourseWare. (2012, January).
- Recrystalliz
- Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). (2022, November 8).
- University of York. (n.d.).
- Recrystalliz
- PrepChem.com. (n.d.). Synthesis of 3-nitrobenzoic acid.
- 3-Methyl-2-nitrobenzoic acid - Solubility of Things. (n.d.).
- ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents.
- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.).
- FAMU. (2016, September 27).
- PubChem. (n.d.). 3-Nitrobenzoic acid.
- Google Patents. (n.d.). CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene.
- Organic Syntheses Procedure. (n.d.). m-NITROBENZOIC ACID.
- Google Patents. (n.d.). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
- Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
- Biosynth. (n.d.). This compound | 6307-70-6 | GAA30770.
- Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.).
- Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. (n.d.).
- NIH. (n.d.). 2-Methyl-3-nitrobenzoic acid. PubChem.
- Google Patents. (n.d.).
- PubChemLite. (n.d.). This compound (C9H9NO4).
- Six Chongqing Chemdad Co., Ltd. (n.d.). 2-Methyl-3-nitrobenzoic acid.
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- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 18. researchgate.net [researchgate.net]
common side products in the synthesis of 2,6-Dimethyl-3-nitrobenzoic acid
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,6-Dimethyl-3-nitrobenzoic acid. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis. Our focus is on providing practical, field-tested insights rooted in established chemical principles to ensure the successful and efficient preparation of this valuable compound.
Introduction to the Synthetic Challenges
This compound is a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its preparation, however, is not without its challenges. The two primary synthetic routes, nitration of 2,6-dimethylbenzoic acid and oxidation of 2,6-dimethyl-3-nitrotoluene, each present a unique set of potential side reactions and purification hurdles. This guide will dissect these challenges and provide robust solutions to overcome them.
Part 1: Synthesis via Nitration of 2,6-Dimethylbenzoic Acid
This route involves the electrophilic aromatic substitution of 2,6-dimethylbenzoic acid using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The directing effects of the substituents on the aromatic ring play a critical role in the outcome of this reaction. The two methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. This interplay governs the regioselectivity of the nitration.
Troubleshooting Guide: Nitration Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Loss during Work-up: Product loss during extraction or precipitation. 3. Suboptimal Nitrating Agent Concentration: The concentration of the nitrating mixture may be too low for effective nitration. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. If the reaction stalls, consider a slight increase in temperature, but not exceeding 10-15°C to avoid side reactions. 2. Work-up Optimization: Ensure the pH is sufficiently acidic during precipitation to fully protonate the carboxylic acid. Use cold water for washing the precipitate to minimize solubility losses. 3. Reagent Quality: Use high-purity, concentrated nitric and sulfuric acids to prepare the nitrating mixture. |
| Presence of Isomeric Impurities | 1. Formation of 2,6-Dimethyl-4-nitrobenzoic acid and/or 2,6-Dimethyl-5-nitrobenzoic acid: The directing effects of the methyl and carboxylic acid groups can lead to the formation of these isomers.[1] 2. Steric Hindrance: The steric bulk of the two ortho methyl groups can influence the position of nitration. | 1. Strict Temperature Control: Maintain the reaction temperature below 5°C, and ideally between 0-5°C, to enhance the regioselectivity towards the 3-position.[2] 2. Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of 2,6-dimethylbenzoic acid to maintain a low localized concentration of the nitronium ion, which can improve selectivity. 3. Purification: Isomeric impurities can often be removed by careful recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture. The different isomers may exhibit slight differences in solubility. |
| Formation of Dinitrated Byproducts | 1. Excess Nitrating Agent: Using a large excess of the nitrating mixture. 2. Elevated Reaction Temperature: Higher temperatures promote further nitration of the desired product. | 1. Stoichiometric Control: Use a carefully measured, slight excess of the nitrating agent (typically 1.05-1.1 equivalents). 2. Low Temperature: As with isomeric impurities, maintaining a low reaction temperature is crucial to prevent dinitration. |
| Runaway Reaction | 1. Rapid Addition of Nitrating Agent: The nitration reaction is highly exothermic. 2. Inadequate Cooling: Insufficient cooling capacity for the scale of the reaction. | 1. Controlled Addition: Add the nitrating agent slowly and monitor the internal temperature continuously. 2. Efficient Cooling: Use an ice/salt bath for efficient heat dissipation. For larger scale reactions, a cryostat is recommended. |
Experimental Protocol: Nitration of 2,6-Dimethylbenzoic Acid
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully add 5.5 mL of concentrated nitric acid (70%) to 10 mL of concentrated sulfuric acid (98%). Cool the mixture to 0°C in an ice bath.
-
Dissolution of the Starting Material: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 10 g of 2,6-dimethylbenzoic acid in 20 mL of concentrated sulfuric acid. Cool this solution to 0°C in an ice-salt bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 2,6-dimethylbenzoic acid over a period of 1-2 hours, ensuring the internal temperature does not rise above 5°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude product will precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Reaction Pathway and Side Product Formation (Nitration)
Caption: Nitration of 2,6-dimethylbenzoic acid and potential side products.
Part 2: Synthesis via Oxidation of 2,6-Dimethyl-3-nitrotoluene
This alternative route involves the oxidation of one of the methyl groups of 2,6-dimethyl-3-nitrotoluene to a carboxylic acid. This method avoids the challenges of regioselectivity in nitration but introduces its own set of potential side reactions related to the oxidation process.
Troubleshooting Guide: Oxidation Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete Oxidation: Insufficient oxidizing agent, reaction time, or temperature. 2. Over-oxidation: Formation of dicarboxylic acid byproducts. | 1. Reaction Optimization: Gradually increase the amount of oxidizing agent (e.g., KMnO₄) or prolong the reaction time while monitoring by TLC. A moderate increase in temperature may also be beneficial. 2. Controlled Conditions: Use a stoichiometric amount of the oxidizing agent and maintain a controlled temperature to minimize over-oxidation. |
| Presence of Unreacted Starting Material | 1. Steric Hindrance: The methyl groups are sterically hindered, making oxidation more difficult. 2. Insufficient Oxidizing Agent: Not enough oxidizing agent to drive the reaction to completion. | 1. Stronger Oxidizing Conditions: Consider using a stronger oxidizing agent or a phase-transfer catalyst to enhance the reaction rate. 2. Incremental Addition: Add the oxidizing agent in portions to maintain its concentration throughout the reaction. |
| Formation of 2,6-Dimethyl-3-nitrobenzyl Alcohol | 1. Incomplete Oxidation: This is a common intermediate in the oxidation of a methyl group to a carboxylic acid.[3] | 1. Extended Reaction Time: Allow the reaction to proceed for a longer duration to ensure the complete oxidation of the alcohol intermediate. 2. Sufficient Oxidant: Ensure an adequate amount of the oxidizing agent is present. |
| Formation of 2-Methyl-3-nitro-isophthalic Acid | 1. Harsh Reaction Conditions: High temperatures or a large excess of a strong oxidizing agent can lead to the oxidation of both methyl groups. | 1. Milder Conditions: Use a less aggressive oxidizing agent or lower the reaction temperature. 2. Stoichiometric Control: Carefully control the stoichiometry of the oxidizing agent. |
Experimental Protocol: Oxidation of 2,6-Dimethyl-3-nitrotoluene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add a solution of 10 g of 2,6-dimethyl-3-nitrotoluene in 100 mL of pyridine and 50 mL of water.
-
Addition of Oxidizing Agent: Heat the mixture to reflux. Slowly add 30 g of potassium permanganate (KMnO₄) in small portions over 4-6 hours. The purple color of the permanganate will disappear as it is consumed.
-
Reaction Completion: Continue refluxing until the purple color persists for at least 30 minutes, indicating the end of the reaction.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the MnO₂ cake with a small amount of hot water.
-
Isolation: Combine the filtrate and washings, and remove the pyridine by distillation under reduced pressure. Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of 1-2.
-
Purification: The precipitated crude product is collected by vacuum filtration, washed with cold water, and recrystallized from an acetic acid/water mixture.
Reaction Pathway and Side Product Formation (Oxidation)
Caption: Oxidation of 2,6-dimethyl-3-nitrotoluene and potential side products.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The choice of route depends on the availability of the starting materials and the specific experimental capabilities. The nitration of 2,6-dimethylbenzoic acid is often more direct if the starting material is readily available. However, controlling the regioselectivity can be challenging. The oxidation of 2,6-dimethyl-3-nitrotoluene avoids the issue of isomeric impurities from nitration but requires careful control to prevent incomplete or over-oxidation.
Q2: What is the most critical parameter to control during the nitration of 2,6-dimethylbenzoic acid?
A2: Temperature is the most critical parameter. Maintaining a low and stable temperature (0-5°C) is essential to minimize the formation of isomeric and dinitrated side products.[2]
Q3: How can I effectively remove the manganese dioxide byproduct from the oxidation reaction?
A3: Hot filtration of the reaction mixture is the most effective method. MnO₂ is a fine precipitate, so using a filter aid like celite can improve the filtration efficiency. Ensure the MnO₂ cake is washed with hot water to recover any adsorbed product.
Q4: Are there any specific safety precautions I should take during these syntheses?
A4: Yes. Both concentrated nitric and sulfuric acids are highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The nitration reaction is highly exothermic and has the potential for a runaway reaction if the addition of the nitrating agent is too fast or cooling is inadequate. The oxidation with potassium permanganate can also be vigorous, especially during the initial stages.
Q5: What analytical techniques are best for monitoring the reaction progress and assessing product purity?
A5: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of both reactions. For assessing the purity of the final product and identifying any side products, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
References
-
Robertson, J. B., Spain, J. C., Haddock, J. D., & Gibson, D. T. (1992). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Applied and Environmental Microbiology, 58(8), 2643–2648. Available at: [Link]
-
Kamm, O., & Segur, J. B. (1923). m-NITROBENZOIC ACID. Organic Syntheses, 3, 73. doi:10.15227/orgsyn.003.0073. Available at: [Link]
-
Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. ChemLab. Available at: [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 2,6-Dimethyl-3-nitrobenzoic Acid Synthesis
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the synthesis of 2,6-Dimethyl-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this specific synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate the complexities of this reaction.
The synthesis of this compound via electrophilic aromatic substitution presents a unique challenge due to the competing directing effects of the substituents on the benzene ring. The two methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing.[1] Understanding the interplay of these effects is crucial for maximizing the yield of the desired 3-nitro isomer and minimizing the formation of unwanted byproducts. This guide provides a comprehensive framework for optimizing your reaction conditions.
Core Synthesis Protocol: Nitration of 2,6-Dimethylbenzoic Acid
This protocol outlines a standard procedure for the nitration of 2,6-dimethylbenzoic acid using a mixed acid approach. The key to this synthesis is rigorous temperature control to ensure selectivity and prevent runaway reactions.[2]
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Recommended Amount |
| 2,6-Dimethylbenzoic Acid | 150.17 | 1.0 | 10.0 g (66.6 mmol) |
| Concentrated Sulfuric Acid (98%) | 98.08 | ~10 | ~65 mL |
| Concentrated Nitric Acid (70%) | 63.01 | 1.1 | 4.6 mL (73.3 mmol) |
| Ice | - | - | As needed |
| Deionized Water | 18.02 | - | As needed |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology
-
Dissolution of Substrate: In a 250 mL flask equipped with a magnetic stirrer, add 65 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 5°C.[2] Slowly add 10.0 g of 2,6-dimethylbenzoic acid in portions, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate smaller flask, carefully add 4.6 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid while cooling in an ice bath.
-
Nitration Reaction: Cool the solution of 2,6-dimethylbenzoic acid to 0-5°C. Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature strictly between 0°C and 5°C.[3][4] A rapid increase in temperature can lead to unwanted side products.[2]
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching and Precipitation: Slowly pour the reaction mixture onto a beaker containing approximately 200 g of crushed ice with vigorous stirring. A solid precipitate should form.[4]
-
Isolation: Allow the ice to melt completely, then collect the crude product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization. A common solvent system is a mixture of ethanol and water.[5] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low. What are the most likely causes?
A1: Low yields can be attributed to several factors:
-
Incomplete Reaction: If the reaction time is too short or the temperature is too low (below 0°C), the reaction may not proceed to completion. Ensure you stir for at least one hour after the addition of the nitrating mixture.
-
Substrate Quality: The presence of impurities in the starting 2,6-dimethylbenzoic acid can interfere with the reaction. Ensure your starting material is pure.
-
Loss During Work-up: The product has some solubility in water, especially if the solution is not sufficiently cold during filtration. Ensure the quench is performed on a large amount of ice and the washing is done with ice-cold water. During recrystallization, using too much solvent will also lead to significant product loss.
Q2: I've isolated a product, but NMR analysis shows a mixture of isomers. How can I improve the selectivity for the 3-nitro product?
A2: The formation of multiple isomers is a primary challenge in this synthesis. The two methyl groups direct ortho- and para- to their positions, while the carboxylic acid group directs meta-. This results in competition for the placement of the nitro group.
-
Temperature Control is Critical: This is the most significant factor influencing regioselectivity. The directing effect of the deactivating carboxyl group becomes more pronounced at lower temperatures. Maintaining the reaction temperature strictly between 0-5°C is essential to favor nitration at the 3-position (meta to the -COOH) and minimize nitration at the 4-position (para to a methyl group).[2][5] Higher temperatures can increase the formation of the 4-nitro isomer.
-
Rate of Addition: Adding the nitrating agent too quickly can create localized "hot spots" in the reaction mixture, leading to a loss of selectivity. A slow, dropwise addition with efficient stirring is crucial for maintaining a homogenous temperature.[2]
Q3: My reaction mixture turned dark brown/black, and I isolated a tar-like substance instead of a crystalline solid. What went wrong?
A3: A dark coloration and the formation of tar are indicative of oxidative side reactions and decomposition.
-
Excessive Temperature: This is the most common cause. If the temperature rises significantly above 10-15°C, the powerful oxidizing nature of the nitrating mixture can start to degrade the aromatic ring and the methyl groups.[6][7]
-
Incorrect Reagent Ratio: Using a large excess of nitric acid can promote oxidation and dinitration. While a slight excess is needed to drive the reaction, a significant excess should be avoided.
-
Contaminants: The presence of easily oxidizable impurities in the starting material or solvent can initiate decomposition.
Q4: How can I effectively remove the starting material from my final product?
A4: Unreacted starting material can be difficult to separate due to its similar acidic nature and solubility to the product.
-
Ensure Reaction Completion: The first step is to ensure the reaction has gone to completion by allowing sufficient reaction time. You can monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Careful Recrystallization: A well-executed recrystallization is the most effective method. The nitro-substituted product is typically less soluble than the starting material in suitable solvent systems like ethanol/water. Slow cooling is key to allow for the formation of pure crystals, as rapid crashing can trap impurities.[5]
-
Acid-Base Extraction (Advanced): While both are acids, there might be a slight pKa difference that could be exploited in a carefully controlled liquid-liquid extraction with a buffered aqueous solution, though this is often complex and less practical than recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the role of concentrated sulfuric acid in this reaction?
A1: Concentrated sulfuric acid serves two primary functions. First, it acts as a solvent for the 2,6-dimethylbenzoic acid. Second, and more importantly, it acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[6][7] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion, the active electrophile in the reaction.
Q2: Why is it important to add the nitric acid to the sulfuric acid, and not the other way around, when preparing the nitrating mixture?
A2: This is a critical safety and procedural point. Adding sulfuric acid to nitric acid can generate a large amount of heat and potentially cause the nitric acid to boil and splash, creating a significant safety hazard. By adding the nitric acid slowly to the larger volume of cold sulfuric acid, the heat generated is more effectively dissipated.
Q3: Can other nitrating agents be used for this synthesis?
A3: Yes, other nitrating agents exist, though the mixed acid approach is the most common for this type of substrate. Alternatives like N-nitrosaccharin have been shown to work under milder conditions for some arenes, potentially offering better functional group tolerance.[8] However, for a deactivated ring like a benzoic acid derivative, the strong electrophile generated from mixed acid is often necessary for a practical reaction rate.
Q4: What analytical techniques are best for characterizing the final product?
A4: A combination of techniques is recommended for unambiguous characterization:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the structure and assessing isomeric purity. The substitution pattern of this compound will give a distinct set of signals in the aromatic region.
-
Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of high purity.[5]
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-O stretches of the nitro group.
-
Mass Spectrometry: This will confirm the molecular weight of the product.
Reaction Mechanism Overview
The reaction proceeds via a classical electrophilic aromatic substitution mechanism.
Caption: Mechanism of electrophilic nitration.
References
- Profnit. Nitration Of Benzoic Acid.
- ResearchGate. A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
- Organic Syntheses. m-NITROBENZOIC ACID.
- Google Patents. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
- Truman ChemLab. Multistep Synthesis Nitration.
- BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid.
- CDC Stacks. Supporting Information.
- Truman ChemLab. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- BenchChem. "troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid".
- Chilli. Nitration Of Benzoic Acid.
- Testbook. Nitration of benzoic acid gives following major product.
-
YouTube. Nitration Reaction of Benzoic acid. Available from: [Link]
- BenchChem. Overcoming low conversion rates in 2-Amino-6-methyl-4-nitrobenzoic acid synthesis.
- National Institutes of Health (NIH). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin.
- BenchChem. Technical Support Center: Optimizing 2-Nitrobenzoic Acid Synthesis.
- BenchChem. Technical Support Center: Temperature Control in Nitration of Dimethylbenzoic Acid.
- Google Patents. Preparation method of 2, 3-dimethyl-4-nitrobenzoic acid.
- Google Patents. Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
- ResearchGate. Synthetic Protocols for Aromatic Nitration: A Review.
Sources
- 1. testbook.com [testbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sga.profnit.org.br [sga.profnit.org.br]
- 7. backend2.chilli.ee [backend2.chilli.ee]
- 8. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removing Impurities from 2,6-Dimethyl-3-nitrobenzoic acid
Welcome to the technical support center for the purification of 2,6-Dimethyl-3-nitrobenzoic acid (CAS No. 6307-70-6). This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. Achieving high purity is critical as even minor impurities can significantly impact downstream reaction yields, kinetic profiles, and the pharmacological properties of final compounds. This document provides in-depth, field-proven answers to common purification challenges, detailed experimental protocols, and troubleshooting guides to streamline your workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile of your crude this compound is primarily determined by the synthetic route. The most common method is the nitration of 2,6-dimethylbenzoic acid. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: Residual 2,6-dimethylbenzoic acid.
-
Isomeric Byproducts: Nitration of the 2,6-dimethylbenzoic acid ring can also yield small amounts of other positional isomers, such as 2,6-Dimethyl-4-nitrobenzoic acid. The directing effects of the two methyl groups and the carboxylic acid group strongly favor 3-nitro substitution, but side products can form.[1]
-
Dinitrated Species: If the nitration conditions (temperature, concentration of nitric/sulfuric acid) are too harsh, dinitration of the aromatic ring can occur.[2]
-
Oxidation Byproducts: Strong oxidizing conditions can sometimes lead to the formation of related impurities.
-
Residual Acids: Inorganic acids like sulfuric and nitric acid from the nitration mixture may persist if not adequately neutralized and washed during the workup.
Table 1: Potential Impurities in this compound Synthesis
| Impurity Type | Common Examples | Origin |
| Starting Material | 2,6-Dimethylbenzoic acid | Incomplete reaction |
| Isomeric Byproducts | 2,6-Dimethyl-4-nitrobenzoic acid | Non-regioselective nitration |
| Over-reaction Products | Dinitro-2,6-dimethylbenzoic acid | Harsh nitration conditions |
| Process Contaminants | Residual H₂SO₄, HNO₃ | Inadequate workup/washing |
Q2: What is the most effective and straightforward method for a first-pass purification?
A2: For most crystalline organic solids, recrystallization is the most efficient and scalable initial purification technique.[3][4] The key is selecting an appropriate solvent or solvent system. The ideal solvent should dissolve the compound completely at an elevated temperature but have very low solubility for it at low temperatures.
For this compound, a mixed-solvent system is highly effective. Based on solubility data for the structurally similar 3-nitrobenzoic acid, which is soluble in alcohols and poorly soluble in water, an ethanol/water or methanol/water system is recommended.[5][6] This allows you to dissolve the crude product in a minimum amount of hot alcohol and then induce crystallization by the slow addition of hot water until the solution becomes slightly turbid (the saturation point). Slow cooling then allows for the formation of pure crystals, leaving most impurities behind in the solvent mixture.
Q3: My product has a persistent yellow or brown color. How can I remove these colored impurities?
A3: Colored impurities are common in nitrated aromatic compounds and are often highly polar, polymeric byproducts. They can be effectively removed during recrystallization by treating the hot solution with activated charcoal .[7]
Mechanism: Activated charcoal has a highly porous structure with a large surface area, allowing it to adsorb large, colored impurity molecules through van der Waals forces.
Procedure: After your crude product is fully dissolved in the hot recrystallization solvent, remove it from the heat source and add a small amount (typically 1-2% by weight of your compound) of activated charcoal. Swirl the flask and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal and the adsorbed impurities. The resulting filtrate should be significantly lighter in color or colorless.
Q4: How can I reliably assess the purity of my final product?
A4: A multi-pronged approach using orthogonal techniques is the most authoritative way to confirm purity.[8]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically <1°C). Impurities will cause both a depression and a broadening of the melting point range.[9] This is an excellent, rapid qualitative check.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[10] A reversed-phase HPLC method can separate the target compound from unreacted starting materials, isomers, and other byproducts. Purity is typically reported as the area percentage of the main peak.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural identity of your compound. The presence of small, unidentifiable peaks in the spectrum can indicate impurities. Quantitative NMR (qNMR) can also be used for a highly accurate purity determination against a certified internal standard.[8]
Part 2: Troubleshooting Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My compound "oils out" instead of forming crystals during recrystallization.
Cause: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[11] It can also be caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly.
Solution:
-
Re-heat the Solution: Heat the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level.
-
Ensure Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help. This gives the molecules time to orient themselves into a crystal lattice.
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Select a solvent or solvent mixture with a lower boiling point.[11]
Diagram 1: Troubleshooting Workflow for "Oiling Out"
A logical decision tree to resolve precipitation issues during recrystallization.
Problem: Isomeric impurities are still present after multiple recrystallizations.
Cause: Positional isomers often have very similar polarities, solubilities, and crystal packing energies. This makes their separation by recrystallization alone extremely difficult.
Solution: When recrystallization fails to remove isomers, column chromatography is the required next step. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase. Even small differences in polarity between isomers can be exploited to achieve separation by carefully selecting the eluent system (e.g., a hexane/ethyl acetate gradient).[12]
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is designed for the general purification of crude this compound.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Swirl for 1-2 minutes.
-
Hot Filtration: Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper). Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Induce Crystallization: Heat the clear filtrate back to boiling. Slowly add hot water dropwise while swirling until the solution remains faintly cloudy, indicating saturation. Add a final drop or two of hot ethanol to redissolve the cloudiness.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water (using the same ratio as the final crystallization mixture) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point and HPLC.
Diagram 2: General Purification & Verification Workflow
Overview of the process from crude material to a verified pure compound.
Protocol 2: Purity Verification by HPLC
This protocol provides a starting point for developing an HPLC method to assess purity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid in the aqueous phase). A typical gradient might run from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of your dried product at approximately 1 mg/mL in acetonitrile or the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[9]
-
Analysis: Inject the sample. The purity is calculated as the area of the main product peak divided by the total area of all peaks in the chromatogram.
References
-
U.S. Environmental Protection Agency. (n.d.). Methods for the Determination of Organic Compounds in Drinking Water. Retrieved from [Link]
-
Zhang, Y., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 1102-1106. Available from: [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
ResearchGate. (2017). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
- Google Patents. (2023). CN116621704A - Preparation method of 2, 3-dimethyl-4-nitrobenzoic acid.
-
Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]
- Google Patents. (1981). US4288615A - Process for recovering 3-nitrobenzoic acid.
- Google Patents. (2020). CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene.
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
- Patsnap. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
- Google Patents. (2016). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Reddit. (2022). Struggling with the purification of a nitroaldol product. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods (2,4,6-Trinitrotoluene). Retrieved from [Link]
-
Patsnap. (n.d.). A kind of synthetic method of 2-nitro-3-methylbenzoic acid. Retrieved from [Link]
-
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2020). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
Sources
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- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Scale-Up of 2,6-Dimethyl-3-nitrobenzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 2,6-dimethyl-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and detail key experimental protocols to ensure a safe, efficient, and reproducible process.
Section 1: Navigating the Synthetic Landscape
The successful scale-up of this compound hinges on a well-understood and controlled synthetic strategy. Two primary routes are commonly considered, each with a unique profile of advantages and challenges.
FAQ 1: What are the primary synthetic routes for producing this compound, and what are their scale-up implications?
The choice of synthetic route is the most critical decision in a scale-up campaign, directly influencing process safety, cost, and final product purity. The two most viable pathways are:
-
Route A: Direct Nitration of 2,6-Dimethylbenzoic Acid. This is the most direct approach, involving the electrophilic aromatic substitution of 2,6-dimethylbenzoic acid.[1][2] The directing effects of the substituents are complex: the two methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The desired 3-position is ortho to one methyl group and meta to the carboxyl group, making this a plausible, albeit competitive, reaction. The primary challenge at scale is controlling regioselectivity to minimize the formation of isomeric byproducts.[3]
-
Route B: Oxidation of 2,6-Dimethyl-3-nitrotoluene. This route begins with the nitration of m-xylene to produce a mixture of 2,4- and 2,6-dimethylnitrobenzene, which must be separated.[4][5] The isolated 2,6-dimethyl-3-nitrotoluene is then oxidized to the corresponding carboxylic acid. The main scale-up challenges for this route are the efficient separation of the nitrated intermediates and controlling the subsequent oxidation to prevent over-oxidation or other side reactions.[6][7]
Section 3: Key Experimental Protocols
Protocol 1: Optimized Lab-Scale Synthesis via Nitration (Route A)
This protocol is for laboratory-scale synthesis and should be fully evaluated for thermal hazards before any scale-up is attempted.
Materials:
-
2,6-Dimethylbenzoic acid (1.0 eq)
-
Concentrated Sulfuric Acid (98%, ~4.0 eq by volume)
-
Concentrated Nitric Acid (70%, 1.1 eq)
-
Ice, Salt
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid.
-
Cool the flask in an ice/salt bath to below 0°C.
-
Slowly add the 2,6-dimethylbenzoic acid in portions, ensuring the temperature does not exceed 5°C. The mixture may become a thick slurry.
-
In a separate flask, prepare the nitrating mixture by slowly adding the concentrated nitric acid to a small amount of concentrated sulfuric acid, keeping this mixture cooled in an ice bath.
-
Transfer the cold nitrating mixture to the addition funnel.
-
Add the nitrating mixture dropwise to the reaction slurry over 1-2 hours. Crucially, maintain the internal reaction temperature between -5°C and 0°C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 60 minutes.
-
Very slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
The crude product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product under vacuum. The product can then be purified by recrystallization (see Protocol 2).
Section 4: Data Summary
Table 1: Influence of Temperature on Nitration Byproducts (Illustrative)
| Reaction Temperature | Desired 3-Nitro Isomer (%) | 4-Nitro Isomer (%) | 6-Nitro Isomer (%) | Dinitro Byproducts (%) |
| -5 to 0°C | ~75-85% | ~10-15% | <5% | <1% |
| 10 to 15°C | ~60-70% | ~20-25% | ~5% | ~2-3% |
| > 25°C | <50% | >30% | ~10% | >5% |
| Note: These values are illustrative and depend on the specific reaction conditions. They demonstrate the critical trend of decreasing selectivity with increasing temperature. | ||||
| [8][9] | ||||
| Table 2: Troubleshooting Summary |
| Symptom | Potential Cause | Key Diagnostic | Recommended Action |
| Low Yield | Incomplete reaction; Side reactions | HPLC/TLC of crude shows starting material or multiple byproducts | Increase reaction time; Strictly control temperature; Optimize stoichiometry |
| Isomeric Impurities | Poor regioselectivity in nitration | NMR/HPLC analysis shows multiple isomers | Lower reaction temperature significantly (-5 to 0°C); Slow reagent addition |
| Dark Product Color | Oxidation/decomposition byproducts | Product fails color specification; Presence of polar spots on TLC | Use high-purity starting materials; Avoid high temperatures; Consider charcoal treatment during workup |
| Recrystallization Fails | High impurity level; Wrong solvent | Oiling out; Poor recovery | Use a two-solvent system (e.g., Ethanol/Water); Cool slowly; Consider pre-purification |
| Exotherm/Pressure Rise | Accumulation of reagent; Insufficient cooling | Rapid temperature increase during addition | STOP ADDITION. Improve cooling; Reduce addition rate; Perform calorimetry before scale-up |
References
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). Organic Process Research & Development. [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (n.d.). ResearchGate. [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Symposium Series. [Link]
-
Scale-up and safety of toluene nitration in a meso-scale flow reactor. (2023). ResearchGate. [Link]
-
NITROBENZOIC ACID. (n.d.). Ataman Kimya. [Link]
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (2023). MDPI. [Link]
-
Nitrobenzoic Acid: Properties, Reactions And Production. (n.d.). Chemcess. [Link]
-
m-NITROBENZOIC ACID. (n.d.). Organic Syntheses. [Link]
-
Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. (1970). Canadian Journal of Chemistry. [Link]
-
Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. (n.d.). Truman ChemLab. [Link]
-
Benzoic acid, 2,6-dimethyl-. (n.d.). NIST WebBook. [Link]
-
2,6-dimethylbenzoic acid (C9H10O2). (n.d.). PubChemLite. [Link]
- New 2-methyl-3-nitrobenzoic acid preparation method. (2015).
- Synthetic method of 2, 6-dimethyl nitrobenzene. (2019).
- A kind of synthetic method of 2,6- dimethyl nitrobenzene. (2019).
Sources
- 1. Benzoic acid, 2,6-dimethyl- [webbook.nist.gov]
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- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. CN109665963B - A kind of synthetic method of 2,6-dimethylnitrobenzene - Google Patents [patents.google.com]
- 5. CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
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- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Techniques for Monitoring the Purity of 2,6-Dimethyl-3-nitrobenzoic Acid
Introduction
Welcome to the Technical Support Center for 2,6-Dimethyl-3-nitrobenzoic acid (DMNA). As a critical intermediate in the synthesis of pharmaceuticals and other advanced materials, ensuring the purity of DMNA (M.W.: 195.17 g/mol , Formula: C₉H₉NO₄) is paramount for the integrity of downstream applications.[1][2][3] This guide is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, field-proven insights into the primary analytical techniques for purity assessment.
The validation of analytical methods is a cornerstone of quality assurance in the pharmaceutical industry, ensuring that every measurement is reliable, reproducible, and fit for its intended purpose.[4][5][6] This resource integrates troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered when working with this acidic nitroaromatic compound.
General Analytical Workflow
The determination of purity is a multi-step process that involves selecting the appropriate analytical technique, preparing the sample, acquiring data, and interpreting the results. A robust analytical workflow ensures that the data generated is both accurate and reliable.
Caption: General workflow for purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the workhorse technique for assessing the purity of polar, non-volatile compounds like DMNA.[7] Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.
FAQs and Troubleshooting Guide for HPLC
Q1: Why are my peaks for this compound tailing?
A1: Peak tailing for acidic compounds is a classic issue in reversed-phase HPLC.[8] The primary cause is secondary interactions between the acidic carboxyl group of your analyte and residual, un-capped silanol groups (Si-OH) on the silica-based stationary phase. These silanols are weakly acidic and can become ionized at moderate pH, leading to strong, undesirable interactions with the analyte.
-
Solution 1: Lower the Mobile Phase pH. The most effective solution is to suppress the ionization of both the analyte and the silanol groups. By acidifying the mobile phase to a pH at least 2 units below the pKa of DMNA (the pKa of the similar 3-nitrobenzoic acid is ~3.47), you ensure the analyte is in its neutral, protonated form, minimizing silanol interactions.[8][9] Phosphoric acid or formic acid are common choices for pH adjustment.[8][10]
-
Solution 2: Use a Modern, End-Capped Column. Columns with advanced end-capping (treating the silica with a secondary silanizing agent to cover residual silanols) or those with a polar-embedded stationary phase are specifically designed to reduce these secondary interactions and provide better peak shape for polar and acidic compounds.[8]
Q2: My retention times are shifting between injections. What is the cause?
A2: Retention time instability is often linked to the mobile phase or column equilibration.
-
Cause: For an ionizable compound like DMNA, minor fluctuations in the mobile phase pH can cause significant shifts in retention time, especially if the pH is close to the analyte's pKa.[11][12] Inconsistent mobile phase composition from a faulty pump or improper mixing can also be a culprit.
-
Troubleshooting Steps:
-
Ensure Proper Buffering: Use a buffer in your aqueous mobile phase, especially if the pH is critical. An acetate buffer, for example, is effective around its pKa of 4.75.[12] Ensure the buffer concentration is adequate (typically 10-25 mM).
-
Degas Mobile Phase: Dissolved gases can form bubbles in the pump, leading to inconsistent flow rates and retention time shifts.[8] Always degas your solvents using sonication, vacuum filtration, or helium sparging.[12]
-
Thoroughly Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This may take 10-20 column volumes.[8] A stable baseline is a good indicator of equilibration.
-
Q3: How do I choose the right mobile phase for my analysis?
A3: The goal is to achieve good resolution between DMNA and its potential impurities within a reasonable runtime.
-
Organic Modifier: Acetonitrile is a common first choice due to its low viscosity and UV transparency. Methanol is an alternative with different selectivity.
-
Aqueous Phase: As discussed, this should be acidified. A typical starting point is 0.1% phosphoric acid or 0.1% formic acid in high-purity (HPLC grade) water.[8][10]
-
Isocratic vs. Gradient: For a simple purity screen, an isocratic method (constant mobile phase composition) may be sufficient. If you have impurities with a wide range of polarities, a gradient elution (where the percentage of organic solvent is increased over time) will be necessary to elute all components with good peak shape.[7]
Experimental Protocol: HPLC-UV Purity Assay
This protocol provides a starting point for the analysis of DMNA purity. It should be validated for its intended use.[4][13]
-
Instrumentation & Materials:
-
HPLC system with UV detector, pump, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
Certified reference standard of this compound.
-
-
Chromatographic Conditions (Starting Point):
Parameter Setting Mobile Phase A 0.1% Phosphoric Acid in Water Mobile Phase B Acetonitrile Elution Type Isocratic: 60% A / 40% B Flow Rate 1.0 mL/min Column Temp. 30 °C Detection (UV) 254 nm Injection Vol. 10 µL | Run Time | 15 minutes |
-
Preparation of Solutions:
-
Diluent: Mobile Phase (60:40 Water/Acetonitrile with 0.1% Phosphoric Acid).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of DMNA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample to be analyzed in the same manner as the standard solution.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[8]
-
Perform a blank injection (diluent) to ensure no system peaks interfere with the analysis.
-
Inject the standard solution multiple times (e.g., n=5) to establish system suitability (checking for consistent retention times and peak areas).
-
Inject the sample solution.
-
Identify the main DMNA peak by comparing its retention time to that of the standard.
-
Integrate all peaks in the chromatogram.
-
-
Purity Calculation (Area Percent Method):
-
Purity (%) = (Area of DMNA Peak / Total Area of All Peaks) × 100
-
HPLC Workflow Diagram
Sources
- 1. 2,5-Dimethyl-3-nitrobenzoic acid | C9H9NO4 | CID 257257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. PubChemLite - this compound (C9H9NO4) [pubchemlite.lcsb.uni.lu]
- 4. pharmaerudition.org [pharmaerudition.org]
- 5. particle.dk [particle.dk]
- 6. wjarr.com [wjarr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Managing Exothermic Reactions in Nitroaromatic Compound Synthesis
Introduction
The synthesis of nitroaromatic compounds is a cornerstone of the chemical, pharmaceutical, and materials science industries. These compounds serve as vital precursors for a vast array of products, including dyes, agrochemicals, and high-energy materials.[1] However, the nitration of aromatic compounds is notoriously exothermic, presenting significant safety challenges.[2] Uncontrolled heat release can lead to thermal runaway reactions, resulting in dangerous pressure build-up, explosions, and the formation of hazardous byproducts.[3][4]
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for managing these exothermic events. Through a series of troubleshooting guides and frequently asked questions (FAQs), this document will address specific issues encountered during nitration experiments, offering practical solutions grounded in established scientific principles.
I. Troubleshooting Guide: Real-Time Exotherm Management
This section is dedicated to addressing immediate and critical issues related to temperature control during the synthesis of nitroaromatic compounds.
Issue 1: Uncontrolled and Rapid Temperature Increase (Thermal Runaway)
Question: My reaction temperature is rising uncontrollably, far exceeding the set point of my cooling system. What immediate actions should I take, and what are the likely causes to prevent recurrence?
Answer: An uncontrolled temperature spike is a clear indicator of a potential thermal runaway reaction, a situation where the heat generated by the reaction surpasses the cooling system's capacity to remove it.[5] This is a critical safety event that requires immediate and decisive action.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[5] This is the most critical step to prevent feeding the exothermic reaction.
-
Maximize Cooling: Ensure your cooling bath is at its maximum capacity.[5] If using an ice bath, ensure a sufficient quantity of ice is present.
-
Enhance Agitation: Increase the stirring rate to improve heat transfer from the reaction mixture to the cooling medium and prevent the formation of localized hot spots.[6]
-
Emergency Quenching (Last Resort): If the temperature continues to escalate dramatically, and as a final measure, prepare for an emergency quench. This involves cautiously and slowly pouring the reaction mixture into a large volume of crushed ice or ice-water with vigorous stirring.[6] CAUTION: The dilution of concentrated sulfuric acid is itself a highly exothermic process. This step should only be performed as a last resort when a runaway is imminent and with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[6][7]
Root Cause Analysis and Preventative Measures:
| Potential Cause | Explanation | Preventative Action |
| Inadequate Cooling | The cooling system's capacity is insufficient for the scale and exothermicity of the reaction. | - Use a larger or colder cooling bath (e.g., ice-salt or dry ice-acetone). - For larger scale reactions, consider a more efficient cooling system like a cryostat. |
| Rapid Addition of Nitrating Agent | Adding the nitrating agent too quickly generates heat faster than it can be dissipated.[6] | - Add the nitrating agent dropwise or via a syringe pump for controlled, slow addition. - Continuously monitor the internal reaction temperature during addition. |
| Poor Agitation | Inefficient stirring leads to localized high concentrations of reactants ("hot spots"), which can initiate a runaway.[6] | - Use a properly sized stir bar or an overhead mechanical stirrer for viscous mixtures. - Ensure the stirring is vigorous enough to create a vortex. |
| Incorrect Reagent Concentration | Using overly concentrated acids increases the reaction rate and the amount of heat generated.[6] | - Carefully prepare and verify the concentrations of your nitric and sulfuric acid mixtures. |
| Accumulation of Unreacted Reagents | If the reaction temperature is too low initially, the nitrating agent can accumulate. A small subsequent temperature increase can then trigger a rapid, delayed exotherm.[6] | - Maintain the recommended reaction temperature from the start to ensure the nitrating agent reacts as it is added. |
Issue 2: Formation of Dark Tars and Unexpected Byproducts
Question: My reaction mixture has turned dark brown or black, and analysis shows a low yield of the desired product with many impurities. What is causing this?
Answer: The formation of dark, tarry substances and a complex mixture of byproducts is often a result of side reactions, such as oxidation and polynitration, which are exacerbated by poor temperature control.
Causality and Solutions:
-
Oxidation: The nitrating mixture, particularly at elevated temperatures, is a strong oxidizing agent. It can oxidize the aromatic substrate or the nitroaromatic product, leading to the formation of nitrophenols and other colored, polymeric materials.[8]
-
Polynitration: Excessive temperatures or a high concentration of the nitrating agent can lead to the introduction of multiple nitro groups onto the aromatic ring, which may not be the desired outcome.[9]
Troubleshooting and Optimization:
-
Lower Reaction Temperature: Operating at a lower temperature is the most effective way to minimize side reactions.[5] This will slow down both the desired nitration and the undesired oxidation reactions.
-
Controlled Stoichiometry: Use the minimum necessary amount of the nitrating agent to avoid excessive polynitration.
-
Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and quench it as soon as the starting material is consumed to prevent product degradation.[10]
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of managing exothermic nitration reactions.
Q1: What are the key safety advantages of using continuous flow chemistry for nitration reactions?
A1: Continuous flow chemistry offers significant safety improvements over traditional batch processing for hazardous reactions like nitration.[5] The primary advantages stem from:
-
Superior Heat Transfer: Microreactors or tubular reactors have a very high surface-area-to-volume ratio, which allows for extremely efficient heat removal.[11][12] This drastically reduces the risk of thermal runaway.
-
Small Reaction Volume: At any given moment, only a small amount of the reaction mixture is present in the reactor, minimizing the potential hazard in case of an incident.[8]
-
Precise Parameter Control: Flow chemistry systems allow for precise control over reaction temperature, residence time, and stoichiometry, leading to more consistent and safer operation.[8]
Q2: How can I effectively quench a nitration reaction under standard (non-emergency) conditions?
A2: The standard and safest method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large excess of crushed ice or ice-water with vigorous stirring.[6][10] This accomplishes two critical tasks simultaneously:
-
Rapid Cooling: The ice quickly absorbs the heat of the reaction mixture.
-
Dilution: The water dilutes the acid, effectively stopping the nitration reaction.[10] For many solid nitroaromatic products, this quenching process also induces precipitation, facilitating their isolation by filtration.[10]
Q3: My desired product is an oil and does not precipitate upon quenching. What is the correct work-up procedure?
A3: If your nitroaromatic product is a liquid or remains dissolved in the aqueous acid after quenching, a liquid-liquid extraction is the appropriate work-up procedure.[10]
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer several times with a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic extracts.
-
Wash the combined organic layers sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[10]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to isolate the crude product.[10]
Q4: I am attempting a di-nitration but am only isolating the mono-nitrated product. What adjustments should I consider?
A4: The introduction of a second nitro group is generally more difficult than the first due to the deactivating effect of the initial nitro group. To promote di-nitration, you may need to employ more forcing reaction conditions:
-
Harsher Nitrating Agent: Consider using fuming nitric acid or oleum (fuming sulfuric acid) to generate a higher concentration of the active nitronium ion.[10]
-
Increased Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the second nitration. However, this must be balanced against the increased risk of side reactions.
-
Longer Reaction Time: The second nitration may simply require a longer period to go to completion.
III. Experimental Protocols & Methodologies
Protocol 1: Controlled Batch Nitration of Toluene
This protocol details a standard laboratory-scale procedure for the nitration of toluene, emphasizing temperature control.
Materials:
-
Toluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate Solution (5%)
-
Dichloromethane
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly and with stirring, add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid.[6] Keep this mixture cold.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a thermometer, place 10 mL of toluene and cool the flask in an ice-water bath.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred toluene. Crucially, monitor the internal temperature and ensure it does not rise above 10°C. [6] The addition should take approximately 1.5 hours.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Work-up:
-
Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the lower aqueous layer.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.[6]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the dichloromethane solvent via rotary evaporation to yield the crude product mixture of nitrotoluene isomers.
-
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol is for emergency use only when a thermal runaway is in progress and other cooling measures have failed.
Prerequisites:
-
A large beaker or container holding at least 10 times the reaction volume, filled with crushed ice and water.
-
A blast shield placed between the operator and the reaction.
-
Full personal protective equipment (face shield, acid-resistant gloves, lab coat).
Procedure:
-
Alert Personnel: Inform others in the laboratory of the emergency situation.
-
Position Quench Vessel: Place the large ice-water beaker in a secondary containment tray within the fume hood.
-
Controlled Addition: Carefully and slowly pour the hot reaction mixture in a thin stream into the vigorously stirred ice-water. Be prepared for vigorous boiling and the release of fumes. DO NOT DUMP THE ENTIRE REACTION MIXTURE AT ONCE.
-
Ventilation: Ensure the fume hood sash is as low as possible while still allowing for safe manipulation.
-
Neutralization: Once the entire reaction mixture has been quenched and has cooled, slowly add a base like sodium bicarbonate to neutralize the acid before proceeding with waste disposal.
IV. Visualizations and Diagrams
Diagram 1: Decision-Making Workflow for Thermal Excursions
This diagram outlines the logical steps to take when an unexpected temperature increase is observed.
Caption: Troubleshooting logic for thermal excursions.
Diagram 2: Heat Flow Dynamics in Batch vs. Flow Reactors
This diagram illustrates the fundamental difference in heat management between batch and continuous flow systems.
Caption: Heat transfer in batch vs. flow reactors.
V. References
-
BenchChem. (2025). Technical Support Center: Continuous Flow Synthesis of Nitroaromatic Compounds. Retrieved from
-
BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions During Nitration. Retrieved from
-
IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from
-
Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from
-
LARYEE. (n.d.). Process Development System - Nitration Reaction. Retrieved from
-
YouTube. (2024). Nitration reaction safety. Retrieved from
-
Semantic Scholar. (2010). The Kinetics of Aromatic Nitration. Retrieved from
-
American Chemical Society. (n.d.). Nitration: An Overview of Recent Developments and Processes. Retrieved from
-
BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Retrieved from
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from
-
JRC Publications Repository. (n.d.). Flow chemistry and the synthesis of energetic materials. Retrieved from
Sources
- 1. byjus.com [byjus.com]
- 2. [PDF] The Kinetics of Aromatic Nitration | Semantic Scholar [semanticscholar.org]
- 3. icheme.org [icheme.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 9. vapourtec.com [vapourtec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Process Development System - Nitration Reaction [laryee.com]
- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Validation & Comparative
An In-Depth Guide to the FT-IR Spectral Interpretation of 2,6-Dimethyl-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, the ability to rapidly and accurately elucidate the structure of a molecule is paramount. Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique that provides a molecular "fingerprint," revealing the functional groups present within a sample.[1][2][3] This guide provides an in-depth, practical comparison and interpretation of the FT-IR spectrum for 2,6-Dimethyl-3-nitrobenzoic acid, a substituted aromatic carboxylic acid relevant in synthetic chemistry and drug discovery. We will dissect its expected spectral features, compare it with related alternatives to understand substituent effects, and provide a robust experimental protocol for data acquisition.
Part 1: Molecular Structure and Expected Vibrational Modes
Before interpreting a spectrum, it is crucial to understand the molecule's structure and its constituent functional groups, as these directly correspond to the vibrational modes observed in FT-IR spectroscopy. This compound (C₉H₉NO₄) is a polysubstituted benzene ring featuring a carboxylic acid, two methyl groups, and a nitro group.
The key functional groups that will produce characteristic absorption bands are:
-
Carboxylic Acid (-COOH): This group will give rise to a very broad O-H stretching vibration due to strong hydrogen bonding and a sharp, intense C=O (carbonyl) stretching vibration.
-
Nitro Group (-NO₂): This group is characterized by two distinct and strong stretching vibrations corresponding to the asymmetric and symmetric stretching of the N-O bonds.
-
Aromatic Ring (Substituted Benzene): The benzene ring will show C-H stretching vibrations for the hydrogens attached to the ring, as well as C=C in-ring stretching vibrations.
-
Methyl Groups (-CH₃): These aliphatic groups will produce their own characteristic C-H stretching and bending vibrations.
Caption: Key functional groups of this compound.
Part 2: The Logic of FT-IR Spectral Interpretation
FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths.[1] When the frequency of the IR radiation matches the natural vibrational frequency of a specific chemical bond, the bond absorbs the energy, resulting in a peak in the spectrum.[4] The x-axis of an FT-IR spectrum represents the wavenumber (cm⁻¹), which is proportional to energy, while the y-axis represents the percentage of light transmitted or absorbed.[5]
The interpretation process is a systematic analysis, typically moving from higher to lower wavenumbers:
-
Functional Group Region (4000-1500 cm⁻¹): This region contains peaks corresponding to the stretching vibrations of most key functional groups (e.g., O-H, N-H, C-H, C=O). These peaks are often well-defined and highly diagnostic.[5]
-
Fingerprint Region (1500-400 cm⁻¹): This area contains a complex pattern of peaks arising from bending vibrations and other skeletal vibrations of the molecule. While harder to assign individually, the overall pattern is unique to a specific molecule, serving as a "fingerprint" for identification when compared against a reference spectrum.[4][5]
Caption: Workflow for FT-IR spectral interpretation.
Part 3: Predicted FT-IR Spectrum of this compound
While an experimental spectrum for this specific molecule is not widely published, we can construct a highly accurate predicted spectrum based on well-established correlation tables and data from analogous structures.
Table 1: Predicted FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300 - 2500 | O-H stretch (H-bonded) | Carboxylic Acid | Strong, Very Broad |
| ~3080 | C-H stretch | Aromatic Ring | Medium to Weak |
| 2980 - 2850 | C-H stretch | Methyl Groups | Medium |
| 1710 - 1680 | C=O stretch | Carboxylic Acid | Strong, Sharp |
| ~1600, ~1475 | C=C stretch (in-ring) | Aromatic Ring | Medium to Weak |
| 1550 - 1530 | N-O asymmetric stretch | Nitro Group | Strong |
| ~1460, ~1380 | C-H bend | Methyl Groups | Medium |
| 1360 - 1340 | N-O symmetric stretch | Nitro Group | Strong |
| 1320 - 1210 | C-O stretch | Carboxylic Acid | Strong |
| ~920 | O-H bend (out-of-plane) | Carboxylic Acid | Medium, Broad |
Detailed Analysis of Spectral Regions:
-
O-H and C-H Stretching Region (4000-2500 cm⁻¹): The most dominant feature here will be an extremely broad absorption band from approximately 3300 to 2500 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[6][7][8] This broadness is a hallmark of carboxylic acids in the solid or liquid state.[9] Superimposed on this broad peak, one would expect to see sharper, weaker peaks for the aromatic C-H stretches (just above 3000 cm⁻¹) and the aliphatic C-H stretches of the two methyl groups (just below 3000 cm⁻¹).[10][11]
-
Carbonyl and Double Bond Region (1800-1500 cm⁻¹): A strong, sharp peak between 1710 and 1680 cm⁻¹ is expected for the C=O (carbonyl) stretch of the carboxylic acid.[6] Its position in this lower frequency range is due to conjugation with the aromatic ring.[7][8] Following this, a very strong band between 1550-1530 cm⁻¹ will appear, corresponding to the asymmetric N-O stretch of the aromatic nitro group.[12][13] This region will also contain medium-intensity peaks for the aromatic C=C in-ring stretches.
-
Fingerprint Region (1500-400 cm⁻¹): This region will be complex but highly informative. The second key indicator for the nitro group, the symmetric N-O stretch, will appear as a strong band between 1360 and 1340 cm⁻¹.[11][12][13] The C-H bending vibrations of the methyl groups will be visible around 1460 cm⁻¹ and 1380 cm⁻¹. A strong C-O stretching band coupled with O-H bending from the carboxylic acid group is expected between 1320-1210 cm⁻¹.[6][9] Finally, a characteristic broad out-of-plane O-H bend for the carboxylic acid dimer is often seen around 920 cm⁻¹.[9]
Part 4: Comparative Spectral Analysis
To validate our interpretation, we can compare the expected spectrum of our target molecule with the known spectra of its structural precursors. This comparison highlights the specific contributions of each functional group.
-
Alternative 1: Benzoic Acid: As the parent aromatic carboxylic acid, its spectrum is dominated by the very broad O-H stretch (3300-2500 cm⁻¹), the C=O stretch (~1680-1700 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and C=C stretches (~1600 cm⁻¹).[14] It lacks the distinct peaks for nitro and methyl groups.
-
Alternative 2: 3-Nitrobenzoic Acid: This molecule introduces the nitro group. Its spectrum, when compared to benzoic acid, shows the emergence of two new, strong absorption bands: the asymmetric N-O stretch around 1530 cm⁻¹ and the symmetric N-O stretch around 1350 cm⁻¹.[15] This directly confirms the spectral signature of the aromatic nitro group.
Synthesizing the Comparison: The spectrum of this compound builds upon that of 3-nitrobenzoic acid. The addition of the two methyl groups at the 2 and 6 positions will introduce new C-H stretching bands in the 2980-2850 cm⁻¹ region and C-H bending bands near 1460 and 1380 cm⁻¹. These additions provide a complete spectral picture that uniquely identifies the target molecule.
Table 2: Comparative Analysis of Key FT-IR Peaks (cm⁻¹)
| Vibrational Mode | Benzoic Acid | 3-Nitrobenzoic Acid | This compound (Predicted) |
| O-H stretch (Carboxylic Acid) | ✓ (Broad, 3300-2500) | ✓ (Broad, 3300-2500) | ✓ (Broad, 3300-2500) |
| C-H stretch (Aliphatic) | ✗ | ✗ | ✓ (~2980-2850) |
| C=O stretch (Carboxylic Acid) | ✓ (~1700-1680) | ✓ (~1700-1680) | ✓ (~1710-1680) |
| N-O asymmetric stretch | ✗ | ✓ (~1530) | ✓ (~1550-1530) |
| N-O symmetric stretch | ✗ | ✓ (~1350) | ✓ (~1360-1340) |
Part 5: Experimental Protocol for Data Acquisition (KBr Pellet Method)
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The Potassium Bromide (KBr) pellet method is a common and reliable technique for analyzing solid samples.
Objective: To obtain a clean, interference-free FT-IR transmission spectrum of a solid sample.
Materials:
-
This compound (1-2 mg)
-
FT-IR grade KBr powder (~200 mg), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR Spectrometer
Methodology:
-
Sample Preparation:
-
Gently heat the mortar and pestle under an IR lamp or in an oven to remove any adsorbed moisture. Allow to cool to room temperature.
-
Weigh approximately 1-2 mg of the sample and 200 mg of dry KBr powder.
-
Place the KBr and sample into the agate mortar. Grind the mixture thoroughly for 2-5 minutes until a fine, homogeneous powder is obtained. The fine particle size is critical to minimize light scattering.
-
-
Pellet Formation:
-
Transfer a portion of the powder mixture into the pellet die.
-
Ensure the powder is evenly distributed across the surface of the die.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 7-10 tons) for approximately 2 minutes. The applied pressure will cause the KBr to flow and encapsulate the sample in a transparent or translucent pellet.
-
Carefully release the pressure and extract the die. Gently remove the KBr pellet. A good pellet should be clear and free of cracks.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Close the sample compartment.
-
Collect a background spectrum. This is a critical self-validating step. The background scan (of the empty spectrometer) accounts for atmospheric water and CO₂ and any instrument-specific signals, ensuring they are subtracted from the final sample spectrum.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Perform baseline correction and peak picking as needed for analysis.
-
Conclusion
The FT-IR spectrum of this compound is rich with information, providing clear and unambiguous evidence for all its constituent functional groups. The key identifiers are the exceptionally broad O-H stretch of the carboxylic acid, its corresponding sharp C=O stretch below 1710 cm⁻¹, the pair of strong N-O stretching bands characteristic of the nitro group, and the aliphatic C-H vibrations from the methyl groups. By systematically analyzing these features and comparing them to simpler, related structures, researchers can confidently confirm the identity and purity of this compound, demonstrating the enduring power of FT-IR spectroscopy in modern chemical analysis.
References
- How to Interpret FTIR Results: A Beginner's Guide. (2025). Vertex AI Search.
- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
- Infrared of nitro compounds. Chemistry LibreTexts.
- How To Interpret An FTIR Spectrum? - Chemistry For Everyone. (2025). YouTube.
- Innovatech Labs. (2019). A Beginner's Guide to Interpreting & Analyzing FTIR Results.
- IR: nitro groups. University of Calgary.
- FTIR Analysis.
- IR: carboxylic acids. University of Calgary.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- Table of Characteristic IR Absorptions. Millersville University.
- Infrared spectra and structure of molecular complexes of aromatic acids. (2025).
- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
- 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.
- Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
- Infrared spectrum of benzoic acid. Doc Brown's Chemistry.
- Hayashi, S., & Kimura, N. (n.d.).
- 3-Nitrobenzoic acid. PubChem.
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- 2. researchgate.net [researchgate.net]
- 3. rtilab.com [rtilab.com]
- 4. youtube.com [youtube.com]
- 5. azooptics.com [azooptics.com]
- 6. orgchemboulder.com [orgchemboulder.com]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of 2,6-Dimethyl-3-nitrobenzoic Acid
Introduction: The Analytical Imperative for 2,6-Dimethyl-3-nitrobenzoic Acid
This compound (DMNA) is a substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of various specialty chemicals and active pharmaceutical ingredients (APIs). The precise placement of the nitro and methyl groups on the benzoic acid core dictates its reactivity and potential utility.[1] Consequently, the ability to accurately and reliably quantify DMNA is paramount for process monitoring, impurity profiling, stability testing, and quality control in research and manufacturing environments.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the predominant analytical technique for such compounds due to its robustness, high resolution, and wide applicability to polar and non-polar molecules.[2][3] This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the quantification of DMNA, explaining the scientific rationale behind the methodological choices and presenting supporting data to guide researchers in selecting the optimal approach for their specific needs.
Foundational Principles: Chromatographic Separation of Nitroaromatic Acids
The successful separation of DMNA by RP-HPLC hinges on manipulating the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. Key factors influencing this separation include:
-
Stationary Phase Chemistry: The choice of column chemistry dictates the primary interaction mechanism. While standard C18 (octadecylsilane) columns rely on hydrophobic interactions, alternative phases like Phenyl-Hexyl can introduce additional separation mechanisms, such as π-π interactions with the aromatic ring of the analyte.
-
Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic modifier (e.g., acetonitrile or methanol). The ratio of these components controls the overall elution strength.[4]
-
Mobile Phase pH: As DMNA is a carboxylic acid, the pH of the mobile phase is critical. Operating at a pH well below the analyte's pKa (typically < pH 3.5 for benzoic acids) ensures the carboxylic acid group remains protonated (in its neutral form), preventing peak tailing and promoting consistent retention on a reversed-phase column.[5] This is usually achieved by adding acids like phosphoric, formic, or trifluoroacetic acid.[6]
-
Detection: The presence of the nitroaromatic chromophore in DMNA makes it highly suitable for UV-Vis detection, typically at wavelengths between 254 nm and 326 nm where the molecule exhibits strong absorbance.[3]
Method Comparison: Standard C18 vs. Phenyl-Hexyl Selectivity
This guide compares two robust methods: Method A , a conventional approach using a C18 stationary phase, and Method B , an alternative method employing a Phenyl-Hexyl stationary phase to leverage different selectivity.
Method A: Hydrophobic Interaction-Dominant Separation on C18
This method represents the industry-standard workhorse approach for the analysis of moderately polar aromatic compounds. The C18 stationary phase provides a non-polar environment, and retention is primarily governed by the hydrophobic interactions between the alkyl chains of the stationary phase and the dimethyl-nitrophenyl moiety of the analyte.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected for its proven robustness and broad applicability in reversed-phase chromatography.[3]
-
Mobile Phase: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. Phosphoric acid is used to suppress the ionization of the carboxylic acid group on DMNA, ensuring a sharp, symmetrical peak shape.[7]
Method B: Enhanced Selectivity via π-π Interactions on Phenyl-Hexyl
This method offers an alternative selectivity profile, which can be particularly advantageous for separating aromatic and nitroaromatic compounds. The Phenyl-Hexyl phase retains analytes through both hydrophobic interactions and π-π interactions between the electron-rich phenyl rings of the stationary phase and the electron-deficient nitroaromatic ring of DMNA.
Causality Behind Experimental Choices:
-
Column: A Phenyl-Hexyl column is chosen to introduce an orthogonal separation mechanism (π-π interactions) to the standard hydrophobic mechanism. This can be crucial for resolving DMNA from structurally similar impurities.
-
Mobile Phase: Methanol is selected as the organic modifier because it is known to enhance π-π interactions compared to acetonitrile, potentially increasing retention and altering selectivity for aromatic analytes. Formic acid is used as the acidifier, making this method fully compatible with mass spectrometry (MS) detection, a significant advantage for impurity identification.[8]
Experimental Protocols & Workflows
The general workflow for HPLC analysis is a self-validating system designed to ensure consistent and reliable results.
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A Senior Application Scientist's Guide to the Structural Elucidation of 2,6-Dimethyl-3-nitrobenzoic Acid Derivatives via X-ray Crystallography
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Atomic-Level Precision
In the fields of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the primary determinant of function. For substituted benzoic acids, such as 2,6-dimethyl-3-nitrobenzoic acid and its derivatives, understanding the molecular conformation, intermolecular interactions, and crystal packing is critical. These structural insights govern properties ranging from solubility and bioavailability in drug candidates to the electronic and physical characteristics of novel materials.
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing this unambiguous, atomic-level detail.[1] While spectroscopic methods like NMR and MS offer vital information on connectivity, only SC-XRD can definitively map the solid-state structure, revealing the subtle interplay of forces that dictate the macroscopic properties of a material.
This guide provides a comprehensive framework for obtaining, validating, and comparing X-ray crystallography data for derivatives of this compound. While publicly accessible crystallographic data for this specific parent compound is limited[2], the principles, protocols, and comparative methodologies detailed herein are universally applicable. We will use closely related structures as illustrative examples to establish a robust workflow that ensures data integrity and maximizes insight.
Part 1: The Crystallography Workflow: A Self-Validating System
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage validates the previous one. Rushing any step compromises the final data quality. The ultimate goal is to produce a model that accurately fits the experimental diffraction data and makes chemical sense.[3]
The Foundation: Growing High-Quality Single Crystals
The most critical, and often most challenging, step is growing a suitable single crystal.[4] A poor-quality crystal will yield poor-quality data, regardless of the sophistication of the diffractometer. A suitable crystal should be a single, transparent entity with no visible cracks or defects, typically between 0.1 and 0.25 mm in its largest dimension.[4][5]
The core principle of crystal growth is to approach supersaturation slowly and methodically, allowing molecules to self-assemble into an ordered lattice.[6] The choice of method is dictated by the compound's solubility and stability.
A. Slow Evaporation:
-
Principle: The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal formation.[6] This method is ideal for compounds that are moderately soluble at room temperature.[7]
-
Protocol:
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The solvent should be free of dust and impurities.[8]
-
Filter the solution into a clean, small vial or test tube.
-
Cover the vial with a cap or paraffin film, and pierce it with a needle to allow for slow solvent evaporation over several days to weeks.[9]
-
Place the vial in a vibration-free location and monitor for crystal growth.[10]
-
B. Slow Cooling:
-
Principle: This technique leverages the higher solubility of a compound in a hot solvent. As the saturated solution cools, solubility decreases, forcing the compound out of solution to form crystals.[8]
-
Protocol:
-
Create a saturated solution of the compound in a suitable solvent at or near its boiling point.
-
Filter the hot solution into a clean, pre-warmed container to remove any particulate impurities.
-
Seal the container and place it within a larger, insulated vessel (like a Dewar flask filled with hot water) to ensure the cooling process is very slow.[6]
-
Allow the system to cool to room temperature over 24-48 hours.
-
C. Vapor Diffusion:
-
Principle: This is often the most successful method, especially when only small amounts of material are available.[9] A solution of the compound is exposed to the vapor of an "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.[8]
-
Protocol:
-
Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., chloroform, THF) in a small, open vial.[8]
-
Place this inner vial inside a larger, sealable jar containing a layer of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether).[8]
-
Seal the outer jar. The anti-solvent vapor will slowly diffuse into the solvent in the inner vial.
-
Over time, this solvent mixing will cause the compound to precipitate and form crystals.
-
Data Collection, Refinement, and Validation
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a beam of X-rays. The resulting diffraction pattern is collected and processed to solve and refine the crystal structure.
-
Structure Solution: Initial phases are determined from the diffraction intensities, which allows for the generation of an initial electron density map.
-
Refinement: This is an iterative process where the atomic positions and thermal parameters of the model are adjusted to best fit the experimental data.[3] The quality of this fit is measured by the R-factor (R1) . For small organic molecules, a final R1 value below 5% (0.05) is considered good.[11]
-
Validation (Trustworthiness): A crucial, independent check is the Free R-factor (Rfree) . This is calculated using a small subset (5-10%) of reflections that were not included in the refinement process.[3] A low Rfree that is close to the R1 value indicates a reliable and unbiased model. Discrepancies between R1 and Rfree can suggest overfitting of the data. The final structure should always be checked using validation tools like the IUCr's CheckCIF service.[12]
Part 2: A Framework for Comparative Structural Analysis
The true power of crystallography lies in comparing related structures to understand the effects of chemical modifications. For this compound derivatives, key questions might include: How does changing a substituent alter the torsion angle of the carboxylic acid group relative to the benzene ring? How do different substitution patterns affect hydrogen bonding motifs and overall crystal packing?
To facilitate this comparison, we present a standardized table of key crystallographic parameters. While data for the title compound is not available, we use data for the structurally related 2,6-dimethyl-1,4-dihydrobenzoic acid as an illustrative example.
Table 1: Comparative Crystallographic Data for Benzoic Acid Derivatives
| Parameter | 2,6-dimethyl-1,4-dihydrobenzoic acid | Derivative A (Example) | Derivative B (Example) | Significance and Interpretation |
| Formula | C₉H₁₁O₂ | [Data] | [Data] | Confirms the chemical composition of the crystal. |
| Crystal System | Monoclinic | [Data] | [Data] | Describes the basic shape of the unit cell (e.g., cubic, orthorhombic, monoclinic). |
| Space Group | P2₁/n | [Data] | [Data] | Defines the symmetry elements within the unit cell, which dictates the packing arrangement of molecules. |
| a (Å) | 8.922(1) | [Data] | [Data] | Unit cell dimensions. Changes in these values between derivatives indicate different packing efficiencies and intermolecular distances. |
| b (Å) | 7.890(1) | [Data] | [Data] | |
| c (Å) | 12.251(2) | [Data] | [Data] | |
| β (°) | 86.57(1) | [Data] | [Data] | The angle of the unit cell for monoclinic systems. |
| Volume (ų) | 859.9 | [Data] | [Data] | The volume of a single unit cell. |
| Z | 4 | [Data] | [Data] | The number of molecules in the unit cell. |
| Final R1 [I>2σ(I)] | 0.044 | [Data] | [Data] | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value is better. |
| wR2 (all data) | [Not Reported] | [Data] | [Data] | A weighted R-factor calculated on all data, often considered a more robust measure of refinement quality. |
| Key Torsion Angle (°) | [e.g., C2-C1-C(O)-O] | [Data] | [Data] | Crucial for understanding molecular conformation. For this class, the angle between the carboxylic acid group and the ring is vital for predicting interactions with biological targets. |
| H-Bonding Motif | [e.g., Carboxylic acid dimer] | [Data] | [Data] | Describes the primary non-covalent interactions that build the extended crystal lattice. Changes here can significantly impact solubility and melting point. |
Interpreting the Data: An Expert's Perspective
When comparing derivatives, the analysis goes beyond simply listing numbers.
-
Space Group and Packing: A change in space group between two closely related molecules is a strong indicator of a fundamental shift in crystal packing. This could be driven by a new substituent preventing a previously favorable interaction or enabling a new one.
-
Unit Cell Dimensions: If a bulky substituent is added, one would expect the unit cell volume to increase. However, if this new group enables more efficient packing (e.g., through new hydrogen bonds), the volume increase might be smaller than anticipated.
-
Conformational Changes: The nitro group in this compound is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. Its introduction would be expected to significantly influence the torsion angle of the adjacent carboxylic acid group due to steric and electronic effects, as well as altering the intermolecular hydrogen bonding network compared to a non-nitrated analogue.
Part 3: Alternative and Complementary Characterization
While SC-XRD is unparalleled for structure determination, it is not always feasible if suitable single crystals cannot be grown. In such cases, other techniques provide valuable, albeit less complete, structural information.
-
Powder X-ray Diffraction (PXRD): This technique is used on polycrystalline (powder) samples. While it does not provide the atomic-level detail of SC-XRD, it is an excellent tool for identifying the crystalline phase of a bulk sample and can be used to determine unit-cell parameters. It is a powerful method for screening polymorphs and ensuring batch-to-batch consistency in a manufacturing setting.[13]
-
Spectroscopy (NMR, IR, Raman): These methods provide information about the chemical environment and bonding within the molecule in solution or bulk solid form.[14][15] While they do not give a 3D structure directly, the data can complement crystallographic results and confirm the presence of specific functional groups and their local environment.
Conclusion
The structural analysis of this compound derivatives through single-crystal X-ray crystallography is an essential step in understanding and engineering their chemical and physical properties. Success is predicated on a methodical and self-validating workflow, beginning with the meticulous growth of high-quality crystals and culminating in a rigorously refined and validated structural model. By systematically comparing key crystallographic parameters across a series of derivatives, researchers can establish clear structure-property relationships, accelerating the development of new pharmaceuticals and advanced materials. This guide provides the foundational protocols and analytical framework to achieve that goal with confidence and scientific rigor.
References
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Burnley, T., Lira, F., & Perrakis, A. (2016). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Essays in Biochemistry, 60(4), 367–377. Available at: [Link]
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Jones, C. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1939-1964. Available at: [Link]
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SARomics Biostructures. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. SARomics. Available at: [Link]
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Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 71(Pt 7), m93–m102. Available at: [Link]
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Read, R. J., et al. (2011). A new generation of crystallographic validation tools for the protein data bank. Structure, 19(10), 1395–1412. Available at: [Link]
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yetnet. (n.d.). X-Ray Crystallography - Refinement. yetnet. Available at: [Link]
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Molecular Solids Group, Philipps-Universität Marburg. (n.d.). Crystal Growth - Sample Preparation. Philipps-Universität Marburg. Available at: [Link]
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MIT Department of Chemistry. (n.d.). Growing Quality Crystals. MIT. Available at: [Link]
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The Center for Xray Crystallography, University of Florida. (2015). Crystal Growing Tips. University of Florida. Available at: [Link]
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RCSB PDB. (2023). Crystallography Software. RCSB PDB. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Harris, K. D. M. (2007). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate. Available at: [Link]
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]
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Department of Chemistry, University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. University of Zurich. Available at: [Link]
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Franco, J. (2015). Growing Crystals for X-ray Diffraction Analysis. JoVE (Journal of Visualized Experiments). Available at: [Link]
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Department of Chemistry, University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester. Available at: [Link]
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MOLBASE. (n.d.). This compound | 6307-70-6. MOLBASE Encyclopedia. Available at: [Link]
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Wikipedia. (2023). Cambridge Structural Database. Wikipedia. Available at: [Link]
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Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(Pt 2), 171–179. Available at: [Link]
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Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). PSDS. Available at: [Link]
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Grossel, M. C., et al. (1980). X-Ray crystallographic study of the preferred conformations of 2,6- and 3,5-dimethyl-1,4-dihydrobenzoic acids. Journal of the Chemical Society, Perkin Transactions 2, (3), 471-475. Available at: [Link]
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Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Maastricht University. Available at: [Link]
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Weiss, R., et al. (2019). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2019(2), M1063. Available at: [Link]
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Sci-Hub. (n.d.). X-Ray crystallographic study of the preferred conformations of 2,6- and 3,5-dimethyl-1,4-dihydrobenzoic acids. Sci-Hub. Available at: [Link]
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Amanote Research. (n.d.). Crystal Structure of 2-Methyl-3-Nitrobenzoic Anhydride. Amanote. Available at: [Link]
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Wiley Science Solutions. (n.d.). This compound. SpectraBase. Available at: [Link]
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Wiley Science Solutions. (n.d.). This compound. SpectraBase. Available at: [Link]
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A Guide to the Spectroscopic Validation of 2,6-Dimethyl-3-nitrobenzoic Acid: A Comparative Approach
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and functionalized molecules is a cornerstone of scientific rigor. For drug development professionals and researchers, the precise arrangement of substituents on an aromatic ring can dramatically alter a compound's biological activity, solubility, and safety profile. This guide provides an in-depth technical framework for the spectroscopic validation of 2,6-Dimethyl-3-nitrobenzoic acid, a substituted aromatic carboxylic acid.
Given the scarcity of published experimental spectra for this specific compound, this guide will take a dual approach. First, we will predict the expected spectroscopic signatures of this compound based on fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Second, we will present and analyze the spectroscopic data of a closely related structural isomer, 2,6-Dimethyl-4-nitrobenzoic acid, to provide a tangible, data-driven comparison. This comparative methodology underscores how subtle changes in substituent position lead to distinct and identifiable spectroscopic fingerprints, a critical skill for any research scientist in the field.
The Imperative of Structural Isomer Differentiation
The distinction between isomers like this compound and 2,6-Dimethyl-4-nitrobenzoic acid is not merely academic. The position of the nitro group, a potent electron-withdrawing moiety, profoundly influences the electronic environment of the entire molecule. This, in turn, can affect everything from the acidity of the carboxylic acid to its potential interactions with biological targets. Misidentification can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues. Spectroscopic methods provide a definitive, non-destructive means of confirming molecular identity.
Analytical Workflow for Structural Validation
A robust validation process integrates data from multiple spectroscopic techniques to build a cohesive and self-verifying structural picture. Each method offers a unique piece of the puzzle, and their combined interpretation provides a high degree of confidence in the final assignment.
Caption: A generalized workflow for the spectroscopic validation of an organic compound.
Part 1: Predicted Spectroscopic Profile of this compound
The following sections detail the anticipated spectroscopic data for this compound, derived from established principles and comparison with analogous structures.
¹H NMR Spectroscopy: The Proton Environment
In ¹H NMR, the chemical shift, integration, and multiplicity of each signal provide a wealth of information about the electronic environment and connectivity of hydrogen atoms. For this compound, we expect to see:
-
Aromatic Protons: Two distinct signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, these protons are on adjacent carbons (C4 and C5) and will appear as a pair of doublets due to ortho-coupling (typically J = 7-9 Hz). The proton at C4, being ortho to the electron-withdrawing nitro group, is expected to be further downfield than the proton at C5.
-
Methyl Protons: A single signal integrating to 6 protons. The two methyl groups at C2 and C6 are chemically equivalent due to free rotation around the C1-C2 and C1-C6 bonds. This signal will appear as a singlet, likely in the range of 2.3-2.6 ppm. The deshielding effect of the adjacent carboxylic acid and the overall electron-poor nature of the ring will shift it downfield from a typical aromatic methyl group.
-
Carboxylic Acid Proton: A broad singlet, typically far downfield (>10 ppm), which is often exchangeable with D₂O.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. For this compound, we predict nine distinct carbon signals:
-
Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm.
-
Aromatic Carbons: Six signals are expected for the aromatic carbons.
-
The carbons bearing the methyl groups (C2, C6) and the nitro group (C3) will be significantly affected by these substituents.
-
The carbon attached to the carboxylic acid (C1) will also have a characteristic chemical shift.
-
The two carbons bearing protons (C4, C5) will appear in the typical aromatic region (120-140 ppm).
-
-
Methyl Carbons: A single signal for the two equivalent methyl carbons, appearing upfield (typically 15-25 ppm).
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is invaluable for identifying key functional groups. The IR spectrum of this compound should prominently feature:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
NO₂ Stretches (Nitro Group): Two strong absorptions, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
-
C-H Stretches (Aromatic and Alkyl): Aromatic C-H stretching absorptions will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.
-
C=C Stretches (Aromatic): Several absorptions of varying intensity in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation patterns, further structural clues.
-
Molecular Ion (M⁺): The molecular formula is C₉H₉NO₄, giving a molecular weight of 195.17 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 195.
-
Key Fragmentation Pathways: Aromatic nitro compounds often exhibit characteristic fragmentation. We would anticipate seeing fragments corresponding to:
-
Loss of a hydroxyl radical (•OH) from the carboxylic acid group: [M - 17]⁺ at m/z = 178.
-
Loss of a nitro group (•NO₂): [M - 46]⁺ at m/z = 149.
-
Loss of a carboxyl group (•COOH): [M - 45]⁺ at m/z = 150.
-
Subsequent loss of CO from fragment ions is also common.
-
Part 2: Comparative Analysis with 2,6-Dimethyl-4-nitrobenzoic Acid
To illustrate how these spectroscopic principles are applied to differentiate isomers, we will now examine the available data for 2,6-Dimethyl-4-nitrobenzoic acid. The key difference is the position of the nitro group, which introduces a plane of symmetry into this molecule.
Caption: Structures of the target compound and its comparative isomer.
Experimental Spectroscopic Data for the Isomer
Table 1: Comparative ¹H and ¹³C NMR Data
| Assignment | This compound (Predicted) | 2,6-Dimethyl-4-nitrophenol (Experimental, in DMSO-d₆)[1] | Rationale for Differences |
| Aromatic Protons (¹H) | Two doublets (~7.5-8.2 ppm) | Singlet, 7.88 ppm | The symmetry in the 4-nitro isomer makes the two aromatic protons (H-3 and H-5) chemically equivalent, resulting in a single signal. The 3-nitro isomer has two non-equivalent aromatic protons. |
| Methyl Protons (¹H) | Singlet (6H, ~2.3-2.6 ppm) | Singlet, 2.25 ppm | The chemical shift is similar, but the exact value will differ due to the different electronic influence of the nitro group's position relative to the methyl groups. |
| Aromatic C-H Carbons (¹³C) | Two distinct signals | One signal, 124.8 ppm | Again, the symmetry of the 4-nitro isomer renders the two aromatic C-H carbons equivalent. |
| Methyl Carbons (¹³C) | One signal (~15-25 ppm) | One signal, 16.8 ppm | The chemical shift is expected to be in a similar range for both isomers. |
Table 2: Comparative IR and MS Data
| Technique | This compound (Predicted) | 2,6-Dimethyl-4-nitrobenzoic Acid / -phenol (Expected/Experimental) | Key Differentiators |
| IR Spectroscopy | Key peaks: ~3000 cm⁻¹ (O-H), ~1710 cm⁻¹ (C=O), ~1540 & ~1350 cm⁻¹ (NO₂) | Similar key peaks expected. | The "fingerprint region" (below 1500 cm⁻¹) would show distinct patterns of C-H bending and other vibrations due to the different symmetry and substitution pattern. |
| Mass Spectrometry | M⁺ at m/z = 195. Fragments at m/z = 178, 150, 149. | M⁺ at m/z = 195. Similar primary losses (•OH, •COOH, •NO₂) are expected. | While the initial fragments may be similar, the relative abundances of daughter ions could differ, reflecting the different stabilities of the resulting fragment structures. |
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following standardized protocols should be followed.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution, using sonication if necessary.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H and ¹³C experiments should be used. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good quality spectrum.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by Gas Chromatography (GC) if the sample is sufficiently volatile (or after derivatization).
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV.
-
Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.
Conclusion
The structural validation of this compound, while hampered by a lack of direct experimental data in the public domain, can be confidently approached through a combination of predictive spectroscopy and comparative analysis. By understanding the fundamental principles of NMR, IR, and MS, one can build a robust hypothesis for its spectroscopic fingerprint. The clear and predictable differences in the spectra of its isomer, 2,6-Dimethyl-4-nitrobenzoic acid, particularly in the ¹H and ¹³C NMR spectra, highlight the power of these techniques to distinguish between closely related molecules. This guide provides the foundational knowledge and a practical framework for researchers to apply these essential analytical techniques to their own work, ensuring the integrity and accuracy of their scientific endeavors.
References
- BenchChem. (2025). A Spectroscopic Comparison of 2-Bromo-3-nitrobenzoic Acid and Its Precursors.
-
National Institute of Standards and Technology. (n.d.). Phenol, 2,6-dimethyl-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2022). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set. Retrieved from [Link]
-
Wikipedia. (2023). Ortho effect. Retrieved from [Link]
- BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,6-Dimethyl-4-nitrophenol.
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A Senior Application Scientist’s Guide to the Purity Assessment of Synthesized 2,6-Dimethyl-3-nitrobenzoic Acid
Introduction: The Critical Role of Purity in Synthesis and Development
In the landscape of pharmaceutical research and drug development, the chemical purity of a synthetic intermediate is not merely a quality metric; it is a cornerstone of process safety, reaction efficiency, and the ultimate safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1] An intermediate such as 2,6-Dimethyl-3-nitrobenzoic acid (CAS: 6307-70-6) serves as a crucial building block, and the presence of even minute impurities can have cascading negative effects.[2] These contaminants can lead to unwanted side reactions, reduce yields, and introduce toxic byproducts that are difficult and costly to remove in downstream processes.[2]
This guide provides a comprehensive comparison of analytical techniques to assess the purity of synthesized this compound. As a Senior Application Scientist, my objective is to move beyond simple procedural descriptions and delve into the causality behind methodological choices. We will explore how to construct a self-validating analytical workflow that ensures the highest degree of confidence in your material's quality, a prerequisite for regulatory compliance and successful research outcomes.[1][3]
Anticipating the Challenge: Potential Impurities in the Synthesis of this compound
The most common synthetic route to this compound is the electrophilic nitration of 2,6-dimethylbenzoic acid. This reaction chemistry inherently presents the risk of several process-related impurities that a robust analytical strategy must be able to identify and quantify.
-
Isomeric Impurities: The directing effects of the methyl and carboxylic acid groups can lead to the formation of other nitrated isomers, such as 2,6-Dimethyl-4-nitrobenzoic acid. The separation and quantification of these isomers are often the primary analytical challenge.
-
Unreacted Starting Material: Incomplete nitration will result in residual 2,6-dimethylbenzoic acid in the final product.
-
Over-nitration Products: Under harsh conditions, dinitro- or other polynitrated species could potentially form.
-
Residual Solvents and Reagents: Impurities from the manufacturing process, such as residual acids (e.g., sulfuric acid) or organic solvents, may be present.[4]
An effective purity assessment, therefore, is not a single measurement but an investigation designed to specifically detect and quantify these likely contaminants.
A Comparative Analysis of Core Purity Assessment Techniques
No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, orthogonal approach—using methods with different chemical principles—is the gold standard. Here, we compare the most relevant techniques for this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Separation
HPLC is indispensable for purity analysis due to its high resolving power, making it ideal for separating structurally similar isomers from the main compound.[5][6]
Causality of Choice: A reversed-phase HPLC (RP-HPLC) method is selected because it separates molecules based on their hydrophobicity. The subtle differences in polarity between the desired product and its potential isomeric impurities can be exploited by careful selection of the stationary phase (e.g., C18) and the mobile phase composition to achieve baseline separation.[7]
-
System Preparation: Use an HPLC system equipped with a UV detector.
-
Column: C18 bonded silica column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Elution: A gradient elution is often most effective. For example: Start with 70% A / 30% B, ramp to 30% A / 70% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm, where the nitroaromatic system exhibits strong absorbance.[7]
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample. Purity is typically calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Strengths vs. Limitations:
-
Strengths: Excellent for separating isomers and non-volatile impurities. Highly sensitive and quantitative.
-
Limitations: Requires a reference standard for absolute quantification of impurities. May not detect impurities that do not have a UV chromophore or that co-elute with the main peak.
Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Determination
Unlike chromatography, which provides relative purity, qNMR can determine the absolute purity (or assay) of a compound without needing a reference standard of the analyte itself.[8] It is a primary analytical method.[9]
Causality of Choice: The principle of qNMR relies on the fact that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[10] By adding a known amount of a highly pure internal standard with a simple spectrum, one can directly quantify the analyte. This method is non-destructive and provides structural information, potentially identifying unknown impurities simultaneously.[8][11]
-
Internal Standard Selection: Choose a high-purity (>99.9%) standard with sharp singlets that do not overlap with analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized this compound.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.
-
-
NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. This is critical for accurate quantification. A D1 of 30-60 seconds is common.
-
Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Purity_std = Purity of the internal standard.
Caption: Quantitative ¹H NMR (qNMR) Workflow.
Strengths vs. Limitations:
-
Strengths: Provides absolute purity without a specific analyte standard. Non-destructive. Structurally informative.[9]
-
Limitations: Lower sensitivity than HPLC. Requires a high-field NMR and careful experimental setup (especially the relaxation delay). Overlapping peaks can complicate quantification.[10]
Melting Point Analysis: A Rapid Preliminary Check
Melting point is a fundamental physical property that provides a quick and inexpensive indication of purity for crystalline solids.[12]
Causality of Choice: Pure crystalline compounds melt over a very narrow temperature range.[13] Impurities disrupt the crystal lattice, which requires less energy to break, resulting in both a depression of the melting point and a broadening of the melting range.[14][15] This phenomenon, known as melting point depression, is a reliable qualitative indicator of contamination.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount (2-3 mm height) into a capillary tube.[12]
-
Apparatus: Use a calibrated digital melting point apparatus.
-
Measurement:
-
Perform a rapid preliminary measurement to find the approximate melting point.
-
For the accurate measurement, heat rapidly to ~15-20°C below the approximate melting point.
-
Then, reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁-T₂.
-
-
Interpretation: Compare the observed melting range to the literature value for the pure compound. A broad range (>2°C) and a depressed onset temperature suggest the presence of impurities.
Caption: Melting Point Analysis Workflow.
Strengths vs. Limitations:
-
Strengths: Fast, inexpensive, and requires very little sample.[12]
-
Limitations: Qualitative or semi-quantitative at best. Not suitable for amorphous solids or compounds that decompose upon melting. Insensitive to impurities that form a solid solution.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
Causality of Choice: While this compound itself has low volatility, GC-MS is the ideal method for detecting and identifying volatile organic impurities, such as residual solvents from the synthesis or workup (e.g., toluene, ethyl acetate). For the analysis of the main compound or non-volatile impurities, derivatization to a more volatile ester (e.g., a trimethylsilyl ester) is often required.[16][17] The mass spectrometer provides definitive identification of the separated components based on their mass fragmentation patterns.[18]
-
Sample Preparation (Headspace GC):
-
Accurately weigh ~100 mg of the sample into a headspace vial.
-
Add a high-boiling point solvent (e.g., DMSO or DMF).
-
Seal the vial and heat in the headspace autosampler to allow volatile solvents to partition into the gas phase.
-
-
GC Conditions:
-
Column: A polar column like a DB-WAX or equivalent is suitable for separating common solvents.
-
Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to ~220°C.
-
Carrier Gas: Helium or Hydrogen.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Analysis: Identify peaks by comparing their retention times and mass spectra to a library of known solvents (e.g., NIST).
Strengths vs. Limitations:
-
Strengths: Unmatched for identifying and quantifying volatile impurities and residual solvents. Highly sensitive and specific due to the mass spectrometric detector.
-
Limitations: Not suitable for non-volatile compounds without derivatization. The high temperatures of the GC inlet can cause degradation of thermally labile compounds.
Quantitative Data Summary: A Head-to-Head Comparison
| Feature | HPLC-UV | qNMR | Melting Point | GC-MS (Residual Solvents) |
| Primary Use | Separation and quantification of non-volatile impurities & isomers | Absolute purity (assay) determination | Rapid preliminary purity check | Identification & quantification of volatile impurities |
| Selectivity | Very High (for isomers) | High (structural) | Low | Very High (for volatiles) |
| Sensitivity | High (ng to pg) | Moderate (µg to mg) | Low | Very High (pg to fg) |
| Quantification | Relative (Area %) or Absolute (with standards) | Absolute (with internal std) | Qualitative / Semi-quantitative | Absolute (with standards) |
| Sample Type | Soluble compounds | Soluble compounds | Crystalline solids | Volatile compounds |
| Destructive? | Yes | No | Yes (sample is melted) | Yes |
| Complexity | Moderate | High | Low | High |
An Integrated Strategy for Self-Validating Purity Assessment
A robust and trustworthy purity assessment relies on an integrated, orthogonal workflow. This ensures that the limitations of one method are covered by the strengths of another.
Caption: Integrated Workflow for Purity Validation.
-
Initial Screening (Melting Point): Begin with a rapid melting point analysis. A sharp, correct melting range provides initial confidence to proceed. A poor result indicates significant impurities, suggesting purification is needed before further characterization.[19]
-
Chromatographic Purity (HPLC): Use a validated HPLC method to separate and quantify isomers and non-volatile impurities. This provides the relative chromatographic purity.
-
Volatile Impurity Screen (GC-MS): Analyze for residual solvents to ensure they are below acceptable limits defined by guidelines such as ICH Q3C.
-
Absolute Purity Assay (qNMR): As the final confirmatory step, perform qNMR. This provides an independent, orthogonal value for the absolute purity (assay) of the material, which should correlate well with the HPLC purity result (after accounting for non-UV active and volatile impurities).
When the results from these orthogonal methods align, you have created a self-validating system that provides a high degree of confidence in the purity of your synthesized this compound.
Conclusion
Assessing the purity of a key synthetic intermediate like this compound is a multi-faceted task that demands more than a single measurement. By understanding the potential impurities that can arise from the synthesis, a targeted, multi-technique analytical strategy can be designed. Combining a rapid preliminary check like melting point analysis with high-resolution chromatography (HPLC), a specific screen for volatiles (GC-MS), and an absolute quantification method (qNMR) provides a comprehensive and trustworthy characterization. This rigorous, evidence-based approach is fundamental to ensuring the quality and consistency required for successful research, development, and manufacturing in the pharmaceutical industry.
References
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-
Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved from [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Retrieved from [Link]
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Mettler-Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]
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Journal of Chemical Education. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
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- Pharmaceutical Supplier Publication. (n.d.). Understanding Purity Requirements for Pharmaceutical Intermediates.
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Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]
- University Chemistry Department. (n.d.). Melting point determination.
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Semantic Scholar. (n.d.). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Retrieved from [Link]
-
ResearchGate. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link]
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ResearchGate. (2025, August 4). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]
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International Journal of Research in Engineering and Science. (2023, June 28). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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ResearchGate. (2025, August 7). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Retrieved from [Link]
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Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220–228. Retrieved from [Link]
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Knors Pharma. (2024, June 10). Reference Standards for Impurities in Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (2025, August 6). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). Retrieved from [Link]
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Quora. (2018, May 20). How can benzoic acid be tested for purity?. Retrieved from [Link]
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Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222–227. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
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U.S. Food & Drug Administration. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
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YouTube. (2023, December 15). Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. Retrieved from [Link]
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YouTube. (2019, January 25). Exp 8 part 2 Purity of benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C9H9NO4). Retrieved from [Link]
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ResearchGate. (n.d.). HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. Retrieved from [Link]
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CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
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Chemsrc. (2025, August 31). 2,6-dimethoxy-3-nitrobenzoic acid | CAS#:55776-17-5. Retrieved from [Link]
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A Comparative Guide to the Applications of Substituted Nitrobenzoic Acids
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dimethyl-3-nitrobenzoic Acid
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, underpinning the safety of our labs and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,6-Dimethyl-3-nitrobenzoic acid, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to be self-validating, ensuring that each step logically contributes to a safe and compliant outcome.
PART 1: Hazard Assessment & Waste Characterization
1.1. Anticipated Hazards: Based on its chemical structure—a substituted nitroaromatic carboxylic acid—we must assume the following hazards:
The nitro group, being a strong electron-withdrawing group, makes the aromatic ring resistant to oxidative degradation, contributing to its environmental persistence and potential toxicity.[3]
1.2. US EPA Hazardous Waste Characterization: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics".[4] this compound is not a listed waste. Therefore, we must evaluate it based on the four characteristics of hazardous waste.[5][6]
-
Corrosivity (D002): As a carboxylic acid, this compound is corrosive. If an aqueous solution of the waste has a pH less than or equal to 2, it officially meets the corrosivity characteristic.[4][5] This is the most probable classification.
-
Reactivity (D003): Nitroaromatic compounds can be reactive, especially when mixed with incompatible materials or heated.[4][5] While not as reactive as a compound like TNT, it must be handled with care.
-
Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which assesses whether specific toxic contaminants can leach into groundwater.[7][8] While less likely to be the primary classification, the inherent toxicity of nitroaromatics warrants caution.[3][9]
-
Ignitability (D001): As a solid with a high melting point, it is not expected to be ignitable at standard conditions.[5]
PART 2: Step-by-Step Disposal Protocol
This protocol covers the entire lifecycle of the waste, from the point of generation to its final removal by a certified vendor.
2.1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure you are wearing the appropriate PPE. The causality is simple: to prevent exposure via inhalation, ingestion, or skin/eye contact.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a full-face shield.[1][2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears before use.
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: If handling the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator for particulates is necessary.[1][2]
2.2. Waste Collection & Containerization: The principle here is containment and segregation to prevent unintended reactions.
-
Designate a Waste Container: Use a dedicated, chemically compatible container. High-density polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers , as acids can corrode them.[10]
-
Labeling: Immediately label the container with a "HAZARDOUS WASTE" tag.[11] The label must include:
-
The full chemical name: "Waste this compound"
-
An accurate description of the composition (e.g., "Solid," or "in Methanol solution, ~5%")
-
The associated hazards (e.g., "Corrosive," "Irritant")[11]
-
The date accumulation started.
-
-
Keep Containers Closed: The waste container must be securely sealed at all times, except when adding waste.[12][13] This prevents the release of vapors and protects against spills.
2.3. Segregation and Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) , which is a location at or near the point of waste generation.[11][13]
-
Incompatibility: Store this acidic, nitrated organic waste away from:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): A violent neutralization reaction can occur.
-
Strong Oxidizing Agents (e.g., nitric acid, perchlorates): This can lead to a rapid, exothermic, and potentially explosive reaction.[1][14]
-
Flammable Solvents: While the acid itself is not highly flammable, it should be segregated from flammable waste streams.
-
-
Secondary Containment: The SAA must have secondary containment, such as a chemical-resistant tub or tray, to contain any potential leaks or spills.[12]
2.4. Handling Spills: Any spill of this compound, and all materials used to clean it, must be disposed of as hazardous waste.[12]
-
Alert Personnel: Inform others in the immediate area.
-
Evacuate (if necessary): For large spills or if significant dust is airborne, evacuate the area.
-
Don PPE: Wear the full PPE described in section 2.1.
-
Containment & Cleanup:
-
For solid spills , gently sweep up the material to avoid creating dust.[15] Place the swept material and any contaminated cleaning items (e.g., paper towels) into your designated hazardous waste container.
-
Decontaminate the spill surface with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
2.5. Final Disposal:
-
Do NOT Dispose Down the Drain: Nitroaromatic compounds are environmental pollutants and are not suitable for sewer disposal, even after neutralization.[3][9] The resulting salt is still a regulated substance.
-
In-Lab Neutralization (for Stabilization Only): In-lab neutralization is not a method of disposal . It should only be performed if required by your institution's waste management office to stabilize the waste before pickup. This procedure must be conducted with extreme caution:
-
Work in a certified chemical fume hood.[16]
-
Slowly add the acidic waste to a dilute solution of a weak base (e.g., sodium bicarbonate). Never add water or base to concentrated acid .[16]
-
Use an ice bath to control the temperature, as the reaction is exothermic.
-
Monitor the pH. The goal is a neutral range (pH 6-9).[16][17]
-
The resulting neutralized solution is still hazardous waste and must be collected in a labeled container.
-
-
Arrange for Pickup: Once the waste container is full (leaving at least one inch of headspace) or has been in the SAA for one year, arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[13]
PART 3: Data Summary & Workflow Visualization
To facilitate quick reference, the key operational parameters are summarized below.
Table 1: Disposal Parameters for this compound Waste
| Parameter | Guideline | Rationale / Source |
| RCRA Waste Code | D002 (Corrosive) - Provisional | Characteristic of corrosivity for acids (pH ≤ 2).[4][5] |
| Compatible Containers | Glass, HDPE | Acids are incompatible with metal containers.[10] |
| Container Labeling | "HAZARDOUS WASTE", Full Chemical Name, Hazards, Date | EPA requirement for tracking and safety.[11][13] |
| Storage Location | Satellite Accumulation Area (SAA) with Secondary Containment | Regulatory requirement to ensure safety and containment.[11][13] |
| Storage Incompatibles | Bases, Strong Oxidizers, Flammables | To prevent dangerous chemical reactions.[1][13][14] |
| SAA Volume Limit | ≤ 55 gallons of hazardous waste | Federal limit for generator accumulation points.[13][18] |
| Disposal Route | Licensed Hazardous Waste Vendor (via EH&S) | Final disposal must be at an approved plant. |
| Sewer Disposal | STRICTLY PROHIBITED | Environmental toxicity of nitroaromatic compounds.[3][9] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Decision workflow for safe collection, storage, and disposal of this compound waste.
References
-
Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University Environmental Health & Safety. Retrieved from [Link]
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Ferguson, T. (2019). Laboratory Waste Management: The New Regulations. Medical Laboratory Observer (MLO). Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved from [Link]
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Ganczorz, R., & Schmidt, T. C. (2003). Highly polar metabolites of nitroaromatic compounds in ammunition wastewater. Acta hydrochimica et hydrobiologica. Retrieved from [Link]
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University of Pittsburgh Safety Manual EH&S Guideline Number: 04-026. (2015). University of Pittsburgh. Retrieved from [Link]
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Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology. Retrieved from [Link]
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Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023). ALS Global. Retrieved from [Link]
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Neutralization of Strong Acids and Bases. (n.d.). Kansas State University. Retrieved from [Link]
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RCRA Characteristic Waste. (n.d.). VUMC Office of Clinical and Research Safety. Retrieved from [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and molecular biology reviews : MMBR. Retrieved from [Link]
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Hazardous waste characterization. (n.d.). Practice Greenhealth. Retrieved from [Link]
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Material Safety Data Sheet - 3-Methyl-2-nitrobenzoic acid, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]
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How to Neutralize Nitric Acid: A Step-by-Step Safety Guide. (2023). North Industrial Chemicals. Retrieved from [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Retrieved from [Link]
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Hazardous Waste Characteristics. (2025). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
- US Patent 5462671A. (1995). Method of removing heavy metals from solutions of amino-carboxylic acids for disposal purposes. Google Patents.
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Safety Data Sheet: 3-Nitrobenzoic acid. (n.d.). Carl ROTH. Retrieved from [Link]
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Mastering the Safe Handling of 2,6-Dimethyl-3-nitrobenzoic Acid: A Guide to Personal Protective Equipment and Disposal
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents, such as 2,6-Dimethyl-3-nitrobenzoic acid, demands a meticulous approach to personal protection and environmental responsibility. This guide provides an in-depth operational plan for the safe handling and disposal of this compound, grounded in established safety protocols for analogous chemical structures.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary routes of potential exposure to this compound are inhalation of dust particles, direct skin contact, and eye contact. Consequently, a multi-layered PPE strategy is essential to mitigate these risks.
Engineering Controls: The First Line of Defense
Before any handling of this compound, ensure that appropriate engineering controls are in place and fully operational. These are designed to minimize exposure at the source.
-
Ventilation: Always handle this chemical in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the solid, a certified chemical fume hood is mandatory.[3]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[3][4] Regular testing of this equipment is crucial to ensure its functionality in an emergency.
Personal Protective Equipment: A Barrier Against Exposure
The following table summarizes the recommended PPE for handling this compound. The selection of specific PPE should be guided by a risk assessment of the intended procedure.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities, e.g., weighing, preparing solutions) | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[3][5] | Chemically resistant gloves (e.g., nitrile rubber). Inspect for integrity before each use.[3] | Standard laboratory coat. | Not required if handled in a certified chemical fume hood. |
| Procedures with High Risk of Dust/Aerosol Generation | Chemical safety goggles and a face shield. | Chemically resistant gloves (e.g., nitrile rubber). | Standard laboratory coat. | A NIOSH/MSHA-approved N95 dust mask or a higher-level respirator may be necessary if a fume hood is not available or as a secondary precaution.[3] |
| Large Spills | Splash goggles and a full-face shield. | Heavy-duty, chemically resistant gloves. | Chemical-resistant apron or full-body suit. | A self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[5] |
The Rationale Behind PPE Selection
-
Eye Protection: Nitrobenzoic acid derivatives are known to cause serious eye irritation.[1] Chemical safety goggles provide a seal around the eyes to protect against dust and splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile, provide a barrier against skin irritation.[3] It is imperative to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat protects against incidental contact with the chemical on clothing and skin.
-
Respiratory Protection: Inhalation of dust can lead to respiratory tract irritation.[1] A fume hood is the preferred method for controlling airborne particles. When a fume hood is not feasible, a respirator is a necessary alternative.
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to minimizing the risks associated with handling this compound.
1. Preparation and Pre-Handling Checklist:
-
Consult the SDS: Although a specific SDS for this compound is elusive, always check for any updated information or an SDS for a close analog.
-
Inspect PPE: Thoroughly inspect all PPE for damage before donning.[3]
-
Prepare the Work Area: Ensure the work area is clean and uncluttered. If using a fume hood, verify that it is functioning correctly.
-
Gather all necessary materials: Have all required equipment and reagents within the work area to minimize movement in and out of the controlled space.
2. Donning PPE:
The following diagram illustrates the correct sequence for donning PPE to ensure maximum protection.
3. Handling the Chemical:
-
Weighing and Transferring: Perform these operations in a fume hood to contain any dust. Use a spatula for transferring the solid. Avoid creating dust clouds.
-
Preparing Solutions: Add the solid to the solvent slowly to prevent splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the work area.[3] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[3][6]
4. Doffing PPE:
The sequence for removing PPE is critical to prevent self-contamination.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental protection.
-
Waste Chemical: Dispose of waste this compound in a designated, labeled hazardous waste container.[3] Do not empty into drains.[3] All chemical waste must be disposed of in accordance with national, state, and local regulations.[3]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be considered contaminated and disposed of as hazardous waste.
-
Empty Containers: Handle uncleaned containers as you would the product itself.[3] Empty containers may retain chemical residue and should be disposed of as hazardous waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment that fosters groundbreaking scientific discovery.
References
- Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid - Benchchem.
- Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc) - Cole-Parmer.
- 3-nitrobenzoic acid - Sdfine.
- SAFETY D
- Safety Data Sheet: 3-Nitrobenzoic acid - Carl ROTH.
- 2 - SAFETY D
- 2 - SAFETY D
- 3-Nitrobenzoic acid - Apollo Scientific.
- 3 - SAFETY D
- Material Safety Data Sheet - 3-Methyl-2-nitrobenzoic acid, 98% - Cole-Parmer.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
